molecular formula C20H18N4O2S2 B1676095 Ac-CoA Synthase Inhibitor1

Ac-CoA Synthase Inhibitor1

Katalognummer: B1676095
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: CTPVNWVUAGMHEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ac-CoA Synthase Inhibitor1 is a useful research compound. Its molecular formula is C20H18N4O2S2 and its molecular weight is 410.5 g/mol. The purity is usually >98% (or refer to the Certificate of Analysis).
The exact mass of the compound 1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea is 410.0871 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(2,3-dithiophen-2-ylquinoxalin-6-yl)-3-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-26-9-8-21-20(25)22-13-6-7-14-15(12-13)24-19(17-5-3-11-28-17)18(23-14)16-4-2-10-27-16/h2-7,10-12H,8-9H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPVNWVUAGMHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CS3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Acetyl-CoA Synthase 2 (ACSS2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acetyl-CoA Synthetase 2 (ACSS2) is a crucial enzyme that catalyzes the conversion of acetate (B1210297) to acetyl-coenzyme A (acetyl-CoA), a vital metabolite for numerous cellular processes.[1][2] In normal physiological conditions, ACSS2's contribution to the overall acetyl-CoA pool is often secondary to that derived from glucose and other nutrients. However, in pathological states, particularly in the microenvironment of solid tumors characterized by hypoxia and nutrient deprivation, cancer cells upregulate ACSS2 to utilize acetate as a primary carbon source.[3][4][5][6][7] This metabolic adaptation allows for the continued synthesis of lipids for membrane production and provides acetyl-CoA for histone acetylation, an epigenetic modification crucial for gene regulation and cell survival.[2][8][9] Consequently, ACSS2 has emerged as a promising therapeutic target for various cancers, including breast, prostate, and glioblastoma.[1][9] This guide provides a detailed overview of the mechanism of action of ACSS2 inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

ACSS2 inhibitors function by directly binding to the enzyme and blocking its catalytic activity.[1] The primary mode of inhibition involves occupation of the enzyme's active site, thereby preventing the binding of its substrates, acetate and ATP, and the subsequent transfer of the acetyl group to Coenzyme A (CoA).[10]

Several potent and selective ACSS2 inhibitors have been developed and characterized as transition-state mimetics.[6][7] Docking studies and co-crystal structures have revealed that these inhibitors can bind in the acetate pocket and form interactions within the adjacent ATP binding site.[11] This dual occupation sterically hinders the binding of CoA, effectively halting the synthesis of acetyl-CoA.[6][10]

The reduction in acetyl-CoA levels has two major downstream consequences:

  • Inhibition of Lipid Synthesis: By depleting the cytosolic pool of acetyl-CoA, ACSS2 inhibitors block the de novo synthesis of fatty acids, a process critical for the formation of cell membranes and signaling molecules.[8][10][12] This leads to metabolic stress and can induce cell death in cancer cells that are highly dependent on acetate for lipid production.[10]

  • Modulation of Gene Expression via Histone Acetylation: Acetyl-CoA is the sole donor of the acetyl group for histone acetylation, a key epigenetic modification that generally leads to a more open chromatin structure and increased gene transcription.[1] In the nucleus, ACSS2 can locally produce acetyl-CoA from acetate recycled from histone deacetylation, thereby sustaining histone acetylation and promoting the expression of genes involved in cell survival and autophagy.[13][14] ACSS2 inhibitors disrupt this nuclear acetyl-CoA pool, leading to decreased histone acetylation and altered gene expression.[13][15]

Signaling and Metabolic Pathways

The central role of ACSS2 and the mechanism of its inhibition are depicted in the following signaling pathway diagram.

ACSS2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm / Nucleus cluster_downstream Downstream Effects Acetate_ext Acetate Acetate_int Acetate Acetate_ext->Acetate_int Transport ACSS2 ACSS2 Acetate_int->ACSS2 Substrate AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Catalysis Lipid_Synthesis De Novo Lipid Synthesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Cell_Growth Inhibition of Tumor Growth Lipid_Synthesis->Cell_Growth Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Cell_Growth ACSS2_Inhibitor ACSS2 Inhibitor ACSS2_Inhibitor->ACSS2 Inhibition

Caption: ACSS2 signaling pathway and point of inhibition.

Quantitative Data on ACSS2 Inhibitors

The potency and selectivity of various ACSS2 inhibitors have been determined through a range of biochemical and cellular assays. The following tables summarize key quantitative data for some of the well-characterized inhibitors.

InhibitorTargetAssay TypeIC50 (nM)Reference
VY-3-135 ACSS2ATPase Inhibition44[16]
AD-5584 ACSS2ATPase InhibitionHigh Nanomolar[17]
AD-8007 ACSS2ATPase InhibitionHigh Nanomolar[17]
MTB-9655 ACSS2Biochemical AssaySub-nanomolar[11]

Table 1: Biochemical Potency of ACSS2 Inhibitors

InhibitorCell LineAssay TypeEffectEC50 / IC50Reference
Generic HepG2[14C]acetate incorporation into lipidsInhibitionIC50 = 6.8 µM[15]
Generic HepG2[14C]acetate for histone acetylationInhibitionIC50 = 5.5 µM[15]
MTB-9655 Cancer CellsDe novo fatty acid synthesis from labeled acetateInhibitionSingle-digit nanomolar EC50s[11]

Table 2: Cellular Activity of ACSS2 Inhibitors

InhibitorBinding PartnerMethodKD (µM)Reference
AD-5584 Human ACSS2Surface Plasmon Resonance (SPR)Low-micromolar[17]
AD-8007 Human ACSS2Surface Plasmon Resonance (SPR)Low-micromolar[17]

Table 3: Binding Affinity of ACSS2 Inhibitors

Experimental Protocols

The characterization of ACSS2 inhibitors involves a series of in vitro, cellular, and in vivo experiments. Below are detailed methodologies for key assays.

Fluorescence Polarization-Based ACSS2 Biochemical Assay

This assay measures the enzymatic activity of ACSS2 by quantifying the production of AMP, a byproduct of the conversion of acetate to acetyl-CoA.

  • Principle: The assay utilizes the TranScreener® AMP²/GMP² Assay, which uses an antibody that selectively binds to AMP. The binding of a fluorescent tracer to this antibody results in a high fluorescence polarization (FP) signal. AMP produced by ACSS2 displaces the tracer, leading to a decrease in FP.

  • Protocol:

    • Recombinant human ACSS2 enzyme is incubated in an assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM KCl, 3 mM MgCl2, 5 mM DTT).[16]

    • A substrate mix containing ATP and Coenzyme A is added to the enzyme.

    • The reaction is initiated by the addition of acetate.

    • The reaction is allowed to proceed for a specified time (e.g., 120 minutes) at room temperature.

    • The reaction is stopped, and the TranScreener AMP detection mix (containing AMP antibody and tracer) is added.

    • After a brief incubation, the fluorescence polarization is read on a suitable plate reader.

    • For inhibitor testing, various concentrations of the compound are pre-incubated with the enzyme before the addition of the substrate mix. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Acetate Utilization Assay

This assay measures the ability of an inhibitor to block the incorporation of acetate into cellular components like lipids and histones.

  • Principle: Cells are incubated with a radiolabeled or stable isotope-labeled acetate (e.g., [14C]-acetate or [13C]-acetate). The amount of label incorporated into lipids or histones is quantified as a measure of ACSS2 activity.

  • Protocol for Lipid Incorporation:

    • Cancer cells (e.g., MDA-MB-468) are seeded in culture plates and allowed to adhere.

    • Cells are treated with various concentrations of the ACSS2 inhibitor for a specified period.

    • Labeled acetate is added to the culture medium, and the cells are incubated for several hours.

    • The cells are washed, and lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).

    • The amount of incorporated label in the lipid fraction is quantified by scintillation counting (for 14C) or mass spectrometry (for 13C).

  • Protocol for Histone Acetylation:

    • Cells are treated with the inhibitor and labeled acetate as described above.

    • Histones are extracted from the cell nuclei.

    • The level of histone acetylation can be assessed by Western blotting using antibodies specific for acetylated histone marks (e.g., AcH3, AcH4) or by quantifying the incorporated label in the histone fraction.[13][15]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the direct binding of an inhibitor to the ACSS2 protein and to determine the kinetics of the interaction.

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip to which a target molecule (e.g., ACSS2) is immobilized. When an analyte (the inhibitor) flows over the surface and binds to the target, the mass at the surface increases, causing a change in the refractive index that is proportional to the amount of bound analyte.

  • Protocol:

    • Recombinant ACSS2 protein is immobilized on a sensor chip.

    • A reference flow cell is prepared for background subtraction.

    • A series of concentrations of the inhibitor are injected over the sensor surface.

    • The binding events are recorded in real-time as a sensorgram.

    • The data is fitted to a suitable binding model (e.g., 1:1 binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[10]

Experimental Workflow Visualization

The process of discovering and validating a novel ACSS2 inhibitor can be summarized in the following workflow.

Experimental_Workflow cluster_discovery Discovery & Initial Validation cluster_cellular Cellular Characterization cluster_invivo In Vivo & Preclinical Screening Computational Screening or High-Throughput Screen Biochemical_Assay Biochemical Assay (e.g., FP-based) Screening->Biochemical_Assay Hit Identification SPR Binding Affinity (SPR) Biochemical_Assay->SPR Validate Binding Cellular_Assay Cellular Acetate Utilization Assay SPR->Cellular_Assay Lead Candidates Cell_Viability Cell Viability & Colony Formation Assays Cellular_Assay->Cell_Viability Western_Blot Western Blot (Downstream Targets) Cell_Viability->Western_Blot PK_PD Pharmacokinetics & Pharmacodynamics Western_Blot->PK_PD Preclinical Candidate Xenograft Tumor Xenograft Models PK_PD->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: Workflow for ACSS2 inhibitor discovery and validation.

Conclusion

Inhibitors of ACSS2 represent a promising therapeutic strategy for cancers that exhibit a metabolic dependency on acetate. The mechanism of action is well-defined, involving the direct inhibition of the enzyme's active site, leading to a reduction in acetyl-CoA levels. This, in turn, disrupts crucial cellular processes such as lipid synthesis and histone acetylation, ultimately impeding tumor growth. The availability of robust quantitative assays and detailed experimental protocols facilitates the continued discovery and development of novel, potent, and selective ACSS2 inhibitors for clinical applications.

References

The Cutting Edge of Cancer Metabolism: A Technical Guide to ACSS2 Inhibitor Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical metabolic enzyme in oncology, playing a pivotal role in the survival and proliferation of cancer cells, particularly under the stressful conditions of the tumor microenvironment. By converting acetate (B1210297) into acetyl-CoA, ACSS2 provides a crucial carbon source for lipid synthesis and histone acetylation, thereby linking cellular metabolism directly to gene regulation. This whitepaper provides an in-depth technical guide to the discovery and development of ACSS2 inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing the core biological and developmental pathways. As research intensifies, a new generation of potent and selective ACSS2 inhibitors is entering preclinical and clinical development, offering a promising new therapeutic avenue for a variety of cancers.

The Role of ACSS2 in Cancer Metabolism

ACSS2 is a cytosolic and nuclear enzyme that catalyzes the ATP-dependent conversion of acetate to acetyl-CoA.[1] Under normoxic conditions with ample nutrients, most cells rely on glucose and glutamine for their acetyl-CoA production. However, many cancer cells exist in a harsh tumor microenvironment characterized by hypoxia and nutrient limitation.[2] In these stressed states, cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source.[1][2] This metabolic adaptation is crucial for:

  • De Novo Lipogenesis: Acetyl-CoA is the fundamental building block for fatty acid synthesis, which is essential for the formation of new cell membranes required for rapid cancer cell proliferation.[1]

  • Histone Acetylation: Nuclear ACSS2 provides a localized pool of acetyl-CoA for histone acetyltransferases (HATs), leading to epigenetic modifications that can promote the expression of genes involved in cell survival, growth, and autophagy.[1]

Given that ACSS2 is often overexpressed in various cancers, including breast, prostate, and glioblastoma, and its expression can correlate with poorer prognosis, it has become an attractive target for therapeutic intervention.[1]

ACSS2 Signaling Pathway

The inhibition of ACSS2 disrupts key downstream cellular processes that are critical for cancer cell survival and proliferation. The central signaling pathway involves the reduction of acetyl-CoA pools, which has dual effects on lipid metabolism and epigenetic regulation.

ACSS2_Signaling_Pathway ACSS2 Signaling Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA ATP -> AMP + PPi Lipid_Synthesis De Novo Lipogenesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Cell_Membranes Cell Membrane Formation Lipid_Synthesis->Cell_Membranes Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Proliferation Cancer Cell Proliferation & Survival Cell_Membranes->Proliferation Gene_Expression->Proliferation Inhibitor ACSS2 Inhibitor Inhibitor->ACSS2

A diagram of the ACSS2 signaling pathway.

Key ACSS2 Inhibitors in Development

A number of small molecule inhibitors targeting ACSS2 have been developed and are in various stages of preclinical and clinical evaluation. These inhibitors typically work by blocking the active site of the enzyme.[1]

InhibitorTypeIC50 (in vitro)Key CharacteristicsReference(s)
VY-3-135 Transition-state mimetic44 nMPotent and specific to ACSS2 over ACSS1 and ACSS3. Orally active.[3][4][5][6][7]
AD-5584 Small moleculeHigh nanomolar rangeBrain-penetrant, reduces lipid storage and colony formation.[8][9][10][11][12][13]
AD-8007 Small moleculeHigh nanomolar rangeBrain-penetrant, reduces tumor burden and extends survival in vivo.[9][11][12][13][14][15]
MTB-9655 Small molecule0.15 nM (biochemical)First oral ACSS2 inhibitor to enter Phase I clinical trials.[15][16][17]
CRD1400 Small moleculeLow nanomolar potencyKills acetate-dependent tumor cells and sensitizes them to chemotherapy.[18]

Experimental Protocols

The discovery and characterization of ACSS2 inhibitors rely on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro ACSS2 Enzyme Inhibition Assay (TranScreener® AMP/GMP Assay)

This assay biochemically measures the activity of ACSS2 by detecting the production of AMP, a product of the enzymatic reaction.

Materials:

  • Recombinant human ACSS2 protein

  • ACSS2 inhibitor test compounds

  • ATP, Coenzyme A (CoA), and Sodium Acetate

  • Assay Buffer (e.g., 30 mM HEPES, pH 7.4, 140 mM NaCl, 2 mM MgCl2, 2 mM DTT, 0.005% Brij35)

  • TranScreener® TRF AMP/GMP Assay Kit (Bellbrook Labs)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme Reaction:

    • Add 3 µL of ACSS2 enzyme (e.g., 3 nM) in assay buffer to the wells of a 384-well plate.

    • Add 100 nL of the diluted test compound or DMSO control.

    • Incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 3 µL of a substrate mix containing sodium acetate (5 mM), ATP (e.g., 10-100 µM), and CoA (e.g., 5-10 µM).

  • Reaction Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Detection:

    • Add 3 µL of the TranScreener® AMP/GMP detection mix (containing terbium-conjugated AMP antibody and AMP tracer).

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Data Acquisition: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis: Normalize the data to controls (0% and 100% inhibition) and fit the results to a dose-response curve to determine the IC50 value.

Cellular ACSS2 Inhibition Assay (¹³C-Acetate Tracing)

This cell-based assay measures the ability of an inhibitor to block the incorporation of acetate into lipids.

Materials:

  • Cancer cell line with high ACSS2 expression (e.g., MDA-MB-468, SKBr3)

  • Cell culture medium and supplements

  • ACSS2 inhibitor test compounds

  • ¹³C₂-labeled sodium acetate

  • Solvents for metabolite extraction (e.g., 80% methanol)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the ACSS2 inhibitor or a DMSO vehicle control.

  • Incubation: Culture the cells under desired conditions (e.g., normoxia or hypoxia) for a specified duration (e.g., 24 hours).

  • Labeling: Replace the medium with fresh medium containing the ACSS2 inhibitor and a defined concentration of ¹³C₂-acetate (e.g., 100 µM).

  • Incubation for Labeling: Incubate the cells for an additional 24 hours to allow for the incorporation of the labeled acetate.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold saline.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.

    • Collect the cell lysate and centrifuge to pellet proteins and debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the metabolite extracts to separate and quantify the isotopologues of fatty acids (e.g., palmitate).

  • Data Analysis: Calculate the mole percent enrichment (MPE) of ¹³C in the fatty acids for each condition and compare the MPE in inhibitor-treated cells to the DMSO control.

ACSS2 Inhibitor Discovery and Development Workflow

The path from identifying a potential ACSS2 inhibitor to clinical application follows a structured workflow.

High-Throughput Screening (HTS) Workflow

HTS_Workflow High-Throughput Screening Workflow for ACSS2 Inhibitors cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit-to-Lead Compound_Library Compound Library HTS_Assay Biochemical HTS Assay (e.g., TranScreener®) Compound_Library->HTS_Assay Primary_Hits Primary Hits HTS_Assay->Primary_Hits Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different technology) Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (ACSS1, ACSS3) Orthogonal_Assay->Selectivity_Panel Confirmed_Hits Confirmed Hits Selectivity_Panel->Confirmed_Hits Cellular_Assays Cellular Assays (¹³C-Acetate Tracing) Confirmed_Hits->Cellular_Assays SAR_Studies Structure-Activity Relationship (SAR) Cellular_Assays->SAR_Studies ADME_Tox Early ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Series Lead Series ADME_Tox->Lead_Series Development_Pipeline ACSS2 Inhibitor Development Pipeline Lead_Opt Lead Optimization (Potency, Selectivity, PK/PD) Preclinical Preclinical Development (In vivo efficacy, Toxicology) Lead_Opt->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trial (Safety, Dosage) IND->Phase1 Phase2 Phase II Clinical Trial (Efficacy, Side Effects) Phase1->Phase2 Phase3 Phase III Clinical Trial (Large-scale Efficacy, Comparison) Phase2->Phase3 Approval Regulatory Approval (FDA, EMA) Phase3->Approval

References

A Technical Guide to Ac-CoA Synthase Inhibitor1 and its Impact on Histone Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acetyl-CoA Synthase 2 (ACSS2) and the therapeutic potential of its inhibition, with a specific focus on the downstream effects on histone acetylation. Acetyl-CoA is a central metabolite and the sole acetyl-group donor for histone acetylation, a critical epigenetic modification that regulates gene expression. In the nucleus, ACSS2 plays a pivotal role in generating acetyl-CoA from acetate (B1210297), particularly under conditions of metabolic stress such as hypoxia, which is often characteristic of the tumor microenvironment.[1][2] Inhibition of ACSS2 presents a promising strategy for modulating the epigenetic landscape and influencing cellular processes in various diseases, including cancer and neurological disorders.[3][4] This document details the mechanism of action of ACSS2 inhibitors, presents quantitative data on their efficacy, provides detailed experimental protocols for their study, and illustrates the key signaling pathways involved.

Introduction: ACSS2 and its Role in Histone Acetylation

Acetyl-CoA Synthetase 2 (ACSS2) is a crucial enzyme that catalyzes the conversion of acetate, Coenzyme A (CoA), and ATP into acetyl-CoA, AMP, and pyrophosphate.[5] While ACSS2 is found in both the cytoplasm and the nucleus, its nuclear function has garnered significant interest.[1] In the nucleus, ACSS2 provides a localized source of acetyl-CoA for histone acetyltransferases (HATs), which then transfer the acetyl group to lysine (B10760008) residues on histone tails.[2][5] This process of histone acetylation neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure (euchromatin) that is generally associated with transcriptional activation.

Under normal physiological conditions, the primary source of nuclear acetyl-CoA is from the Krebs cycle via ATP-citrate lyase (ACLY). However, in environments with limited nutrients or oxygen (hypoxia), cells can become reliant on acetate as a carbon source.[4][6] In such scenarios, the upregulation and nuclear translocation of ACSS2 are critical for maintaining the pool of acetyl-CoA necessary for histone acetylation and the expression of genes involved in survival, autophagy, and proliferation.[2][7] Consequently, ACSS2 is highly expressed in several types of cancer, including glioblastoma, breast cancer, and liver cancer, where it is often correlated with tumor progression and poor patient outcomes.[1][8]

Mechanism of Action of ACSS2 Inhibitors

ACSS2 inhibitors are small molecules designed to block the enzymatic activity of ACSS2, thereby reducing the production of acetyl-CoA from acetate.[3] By binding to the active site of the enzyme, these inhibitors prevent the ligation of acetate to CoA.[3] The subsequent decrease in the nuclear acetyl-CoA pool leads to a reduction in the substrate available for HATs, resulting in decreased histone acetylation at specific gene promoters.[9] This hypoacetylation can lead to a more condensed chromatin state (heterochromatin), repressing the transcription of genes that are critical for cancer cell adaptation and survival under stress.[10]

One of the most well-characterized ACSS2 inhibitors is VY-3-135, which acts as a potent and specific inhibitor of ACSS2.[11] By diminishing the levels of key histone acetylation marks, such as H3K9ac and H3K27ac, ACSS2 inhibitors can modulate the expression of genes involved in critical cellular processes.[9]

Quantitative Data on ACSS2 Inhibition

The efficacy of ACSS2 inhibitors has been quantified in various preclinical studies. The data below summarizes key findings for the inhibitor VY-3-135 and the general effects of ACSS2 inhibition on acetyl-CoA levels and histone acetylation.

ParameterInhibitor/ConditionValueCell Line/SystemReference
IC50 VY-3-13544 nMIn vitro enzyme assay[11]
Nuclear Acetyl-CoA Reduction ACSS2 Knockdown-0.19 (mean Δ)Neuronal cells[9]
Nuclear Acetyl-CoA Reduction ACSS2 Inhibitor-0.25 (mean Δ)Neuronal cells[9]
Histone H3K9 Acetylation ACSS2 KnockdownReducedNeuronal cells[9]
Histone H3K27 Acetylation ACSS2 KnockdownReducedNeuronal cells[9]
Tumor Growth Inhibition VY-3-135 (100 mg/kg/day)RepressedMDA-MB-468 xenograft[11]

Key Signaling Pathways

The regulation and downstream effects of ACSS2 are integrated into broader cellular signaling networks. Below are diagrams illustrating these pathways.

ACSS2_Mechanism Mechanism of ACSS2 Inhibition and Histone Acetylation Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA ACSS2i ACSS2 Inhibitor (e.g., VY-3-135) ACSS2i->ACSS2 Inhibits HATs Histone Acetyltransferases (e.g., CBP/p300) AcetylCoA->HATs AcetylatedHistones Acetylated Histones (e.g., H3K9ac, H3K27ac) HATs->AcetylatedHistones Adds Acetyl Group to Histones Histones Histones->HATs GeneExpression Gene Expression (e.g., Autophagy, Neuronal Genes) AcetylatedHistones->GeneExpression Promotes

Core pathway of ACSS2 action and its inhibition.

AMPK_ACSS2_Pathway AMPK-Mediated Regulation of ACSS2 GlucoseDeprivation Glucose Deprivation (Metabolic Stress) AMPK AMPK GlucoseDeprivation->AMPK Activates ACSS2_cyto Cytoplasmic ACSS2 AMPK->ACSS2_cyto Phosphorylates (S659) ACSS2_nuclear Nuclear ACSS2 ACSS2_cyto->ACSS2_nuclear Nuclear Translocation TFEB TFEB ACSS2_nuclear->TFEB Binds to AutophagyGenes Autophagy & Lysosomal Gene Promoters ACSS2_nuclear->AutophagyGenes Recruited to TFEB->AutophagyGenes Translocates to HistoneAcetylation Histone H3 Acetylation AutophagyGenes->HistoneAcetylation Promotes local GeneTranscription Gene Transcription HistoneAcetylation->GeneTranscription Activates

Regulation of ACSS2 by AMPK under metabolic stress.

Experimental Protocols

In Vitro ACSS2 Enzymatic Activity Assay

This protocol is for measuring the direct inhibitory effect of a compound on recombinant human ACSS2 activity.

Materials:

  • Recombinant human ACSS2 protein

  • ACSS2 inhibitor (e.g., VY-3-135)

  • ATP, Coenzyme A (CoA), Sodium Acetate

  • Assay Buffer (e.g., 30 mM HEPES, pH 7.4, 140 mM NaCl, 2 mM MgCl2, 2 mM DTT, 0.005% Brij35)[5]

  • TranScreener® AMP/GMP Assay Kit (or similar AMP detection kit)

  • 384-well plates

  • Plate reader capable of fluorescence polarization or luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the ACSS2 inhibitor in 100% DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control.[3]

  • Enzyme Reaction:

    • Add the diluted inhibitor or DMSO control to the wells of a 384-well plate.[3]

    • Add the recombinant ACSS2 enzyme solution to each well.[5]

    • Incubate for 15 minutes at room temperature.[3]

    • Initiate the reaction by adding a substrate mix containing ATP, CoA, and sodium acetate.[5]

  • Reaction Incubation: Incubate the plate at 37°C for 180 minutes.[12]

  • Detection:

    • Stop the reaction and detect the amount of AMP produced using the TranScreener® AMP/GMP Assay Kit according to the manufacturer's instructions.[12]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.[3]

Western Blot Analysis of Histone Acetylation

This protocol is for determining the effect of ACSS2 inhibition on the levels of specific histone acetylation marks.

Materials:

  • Cell lines of interest

  • ACSS2 inhibitor

  • Histone Extraction Buffer

  • 0.4 N H₂SO₄

  • Laemmli sample buffer

  • SDS-PAGE gels (15%) and electrophoresis equipment

  • PVDF or nitrocellulose membrane and transfer system

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Treatment: Culture cells and treat with the ACSS2 inhibitor at various concentrations for a specified time. Include a vehicle control.

  • Histone Extraction (Acid Extraction):

    • Harvest and wash cells with ice-cold PBS.

    • Resuspend the cell pellet in Histone Extraction Buffer and incubate on ice.

    • Centrifuge to pellet the nuclei.

    • Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation to extract histones.[8]

    • Clarify the supernatant and precipitate histones with trichloroacetic acid.

    • Wash the histone pellet with acetone (B3395972) and resuspend in water.[1]

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.[1]

  • SDS-PAGE and Western Blotting:

    • Prepare samples by mixing 15-20 µg of histone extract with Laemmli buffer and boil.[8]

    • Separate proteins on a 15% SDS-PAGE gel.[1]

    • Transfer proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.[1]

    • Incubate with primary antibodies overnight at 4°C.[1]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis:

    • Visualize protein bands using an ECL substrate.[1]

    • Quantify band intensities and normalize the acetylated histone signal to the total histone signal.[8]

Chromatin Immunoprecipitation (ChIP)

This protocol is for assessing the enrichment of specific histone acetylation marks at particular gene promoters following ACSS2 inhibition.

Materials:

  • Cell lines of interest

  • ACSS2 inhibitor

  • Formaldehyde (B43269) (37%)

  • Glycine

  • Lysis and Wash Buffers

  • Antibodies for specific histone marks (e.g., anti-acetyl-H3K27) and control IgG

  • Protein A/G magnetic beads

  • Elution Buffer

  • RNase A and Proteinase K

  • Reagents for DNA purification

  • Primers for qPCR analysis of target gene promoters

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat cells with the ACSS2 inhibitor or vehicle.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.[4]

    • Quench the reaction with glycine.[4]

  • Chromatin Preparation:

    • Harvest and lyse the cells.

    • Shear the chromatin to an average size of 200-1000 bp using sonication.[13]

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific to the histone modification of interest or a control IgG.[13]

    • Capture the antibody-chromatin complexes with protein A/G beads.[4]

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.[13]

    • Elute the chromatin from the beads.[4]

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight.[13]

    • Treat with RNase A and Proteinase K to remove RNA and protein.[13]

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.[4]

  • Analysis:

    • Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for the promoter regions of target genes.[4]

Conclusion

The inhibition of ACSS2 represents a compelling therapeutic strategy, particularly in oncology and neurology. By targeting a key enzyme at the intersection of metabolism and epigenetics, ACSS2 inhibitors can effectively reduce histone acetylation and modulate gene expression programs that are critical for disease progression. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of ACSS2 inhibition. Further investigation into the specificity and long-term effects of these inhibitors will be crucial for their clinical translation.

References

The Impact of ACSS2 Inhibition on Lipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) has emerged as a critical enzyme in cellular metabolism, particularly in the context of lipid synthesis. This nucleocytosolic enzyme catalyzes the conversion of acetate (B1210297) to acetyl-CoA, a fundamental building block for the de novo synthesis of fatty acids and cholesterol. Under conditions of metabolic stress, such as hypoxia or nutrient limitation, cancer cells and cells in certain disease states upregulate ACSS2 to maintain a sufficient supply of acetyl-CoA for survival and proliferation. Consequently, inhibition of ACSS2 presents a promising therapeutic strategy for a range of diseases, including cancer and metabolic disorders like non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the core principles of ACSS2 inhibition and its downstream effects on lipid metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Central Role of ACSS2 in Lipid Metabolism

ACSS2 provides a crucial alternative route for the production of cytosolic acetyl-CoA, complementing the canonical pathway that relies on glucose-derived citrate (B86180) from the mitochondria.[1] This acetate-dependent pathway is particularly important in pathological contexts where glucose availability may be limited. The acetyl-CoA generated by ACSS2 serves as a precursor for two major biosynthetic pathways:

  • Fatty Acid Synthesis: Acetyl-CoA is the primer unit for fatty acid synthase (FASN) in the creation of new fatty acids. These are subsequently esterified to form triglycerides for energy storage or incorporated into phospholipids (B1166683) for membrane biogenesis.[2]

  • Cholesterol Synthesis: Acetyl-CoA is also the starting material for the mevalonate (B85504) pathway, which leads to the synthesis of cholesterol and other isoprenoids.[3]

Due to its central role, the expression and activity of ACSS2 are tightly regulated. One of the master regulators of lipogenesis, the Sterol Regulatory Element-Binding Protein 1 (SREBP-1), directly controls the transcription of the ACSS2 gene.[4][5] This regulation ensures that ACSS2 expression is coordinated with the overall lipogenic program of the cell.

Quantitative Effects of ACSS2 Inhibition on Lipid Profiles

Inhibition or genetic deletion of ACSS2 has been shown to significantly impact lipid homeostasis, particularly under conditions of high-fat intake or in disease models. The following tables summarize key quantitative findings from preclinical studies.

ParameterModel SystemConditionChange upon ACSS2 Knockout/InhibitionReference
Serum Cholesterol Acss2-/- MiceHigh-Fat Diet (HFD)Significantly decreased
Serum Triglycerides Acss2-/- MiceHigh-Fat Diet (HFD)Significantly decreased
Serum Phospholipids Acss2-/- MiceHigh-Fat Diet (HFD)Significantly decreased
Hepatic Triglyceride Accumulation Acss2-/- MiceHigh-Fat Diet (HFD)Decreased [6][7]
Body Weight Acss2-/- MiceHigh-Fat Diet (HFD)Significantly reduced
Fat Deposition Acss2-/- MiceHigh-Fat Diet (HFD)Impeded

Table 1: Impact of ACSS2 Knockout on Systemic Lipid Levels in a High-Fat Diet Mouse Model.

ParameterCell LineACSS2 ModulationChange in Lipid LevelsReference
Triglycerides Pancreatic Neuroendocrine Neoplasms (pNENs)OverexpressionIncreased [8]
Triglycerides Pancreatic Neuroendocrine Neoplasms (pNENs)KnockdownReduced [8]
Total Cholesterol Pancreatic Neuroendocrine Neoplasms (pNENs)OverexpressionIncreased [8]
Total Cholesterol Pancreatic Neuroendocrine Neoplasms (pNENs)KnockdownReduced [8]
Free Fatty Acids Pancreatic Neuroendocrine Neoplasms (pNENs)OverexpressionReduced [8]
Free Fatty Acids Pancreatic Neuroendocrine Neoplasms (pNENs)KnockdownIncreased [8]

Table 2: In Vitro Effects of ACSS2 Modulation on Cellular Lipid Content.

Signaling Pathways Modulated by ACSS2 Inhibition

ACSS2 activity is intricately linked to key signaling pathways that govern lipid metabolism. Understanding these connections is crucial for developing targeted therapeutic strategies.

SREBP-1-Mediated Regulation of ACSS2

The transcription factor SREBP-1 is a master regulator of genes involved in fatty acid and triglyceride synthesis.[4] Under conditions that promote lipogenesis, SREBP-1 is activated and translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of its target genes, including ACSS2.[4][5] This direct transcriptional control ensures that ACSS2 is available to supply the necessary acetyl-CoA for the SREBP-1-driven lipogenic program.

SREBP1_ACSS2_Pathway SREBP1 SREBP-1 ACSS2_gene ACSS2 Gene SREBP1->ACSS2_gene Binds to SRE (Transcriptional Activation) ACSS2_protein ACSS2 Protein ACSS2_gene->ACSS2_protein Transcription & Translation Acetyl_CoA Acetyl-CoA Acetate Acetate Acetate->Acetyl_CoA Catalyzed by ACSS2 Lipid_Synthesis De Novo Lipogenesis Acetyl_CoA->Lipid_Synthesis ACSS2_LXR_RXR_Pathway cluster_nucleus Nucleus ACSS2 ACSS2 Acetyl_CoA Nuclear Acetyl-CoA ACSS2->Acetyl_CoA Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation Epigenetic Modification LXR_RXR LXR/RXR Histone_Acetylation->LXR_RXR Modulates Activity Lipogenic_Genes Lipogenic & Sterol Metabolism Genes LXR_RXR->Lipogenic_Genes Transcriptional Regulation Lipid_Metabolism Altered Lipid Metabolism Lipogenic_Genes->Lipid_Metabolism Experimental_Workflow_siRNA Start Hepatocyte Culture Transfection siRNA Transfection (Control vs. ACSS2) Start->Transfection Incubation Incubation (48-72 hours) Transfection->Incubation Verification Knockdown Verification (qRT-PCR, Western Blot) Incubation->Verification Analysis Lipid Analysis Incubation->Analysis ORO Oil Red O Staining Analysis->ORO Quant Lipid Quantification Analysis->Quant DNL De Novo Lipogenesis Assay Analysis->DNL

References

Ac-CoA Synthase Inhibitor1: A Technical Whitepaper on its Potential Antiviral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ac-CoA Synthase Inhibitor1 is a potent and reversible inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a key enzyme in cellular metabolism responsible for converting acetate (B1210297) into acetyl-CoA. While commercially available and noted for its potential to inhibit Respiratory Syncytial Virus (RSV), publicly accessible, peer-reviewed data quantifying its direct antiviral efficacy against RSV is currently limited. This document provides a comprehensive overview of the available information on this compound, its mechanism of action, and the experimental framework for evaluating its antiviral properties. The central hypothesis for its antiviral activity lies in the targeted disruption of host cell metabolism, specifically the fatty acid synthesis pathway, which is essential for the replication of many viruses, including RSV. This guide details the known biochemical and cellular activities of the inhibitor, outlines standard protocols for assessing antiviral efficacy, and presents conceptual diagrams to illustrate its mechanism and potential experimental workflows.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The significant global health burden of RSV underscores the urgent need for effective antiviral therapies. A promising strategy in antiviral drug discovery is the targeting of host cellular factors that are essential for viral replication. This approach can offer a broader spectrum of activity and a higher barrier to the development of viral resistance compared to direct-acting antivirals.

Acetyl-CoA Synthetase 2 (ACSS2) is a cytosolic and nuclear enzyme that plays a crucial role in cellular metabolism by generating acetyl-CoA from acetate. Acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol, and it is also a key substrate for histone acetylation, which regulates gene expression. Many viruses, including RSV, are known to manipulate host cell metabolism to support their replication, often by upregulating pathways such as fatty acid synthesis to provide lipids for viral envelope formation and the construction of viral replication complexes.

This compound is a specific inhibitor of ACSS2. By blocking the activity of this host enzyme, the inhibitor is proposed to exert its antiviral effects by depleting the pool of acetyl-CoA available for viral needs, thereby hindering the production of new viral particles.

Quantitative Data

While direct antiviral efficacy data such as EC50 (half-maximal effective concentration) or viral titer reduction for this compound against RSV is not available in the public domain, the following tables summarize its known inhibitory activities against its direct target, ACSS2, and its impact on cellular metabolic processes.[1]

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

Target/ProcessAssay TypeValue (IC50)Cell LineReference
Acetyl-CoA Synthetase 2 (ACSS2)Biochemical Assay0.6 µM-[1]
Cellular [14C]acetate uptake into lipids and histonesCellular Assay5 µMHepG2[1]
[14C]acetate incorporation into lipidsCellular Assay6.8 µMHepG2[1]
[14C]acetate utilization for histone acetylationCellular Assay5.5 µMHepG2[1]

Mechanism of Action: Targeting Host Metabolism

The proposed antiviral mechanism of this compound is centered on the inhibition of the host enzyme ACSS2. This inhibition disrupts the normal metabolic flux within the host cell, creating an environment that is non-conducive to viral replication.

The Role of ACSS2 in Cellular Metabolism

ACSS2 converts acetate into acetyl-CoA. This is particularly important under conditions of metabolic stress, such as hypoxia or glucose deprivation, where it provides an alternative source of acetyl-CoA. The generated acetyl-CoA can then be utilized in two primary ways:

  • Fatty Acid and Cholesterol Synthesis: In the cytoplasm, acetyl-CoA is the precursor for the synthesis of fatty acids and cholesterol, which are essential components of cellular membranes.

  • Histone Acetylation: In the nucleus, acetyl-CoA is used by histone acetyltransferases (HATs) to acetylate histones, leading to chromatin remodeling and changes in gene expression.

Viral Dependence on Host Lipid Metabolism

RSV, like many other enveloped viruses, relies heavily on the host cell's lipid synthesis machinery. The virus requires lipids for the formation of its viral envelope and for the assembly of viral replication complexes, which are often associated with intracellular membranes. By inhibiting ACSS2, this compound is thought to limit the availability of acetyl-CoA, thereby suppressing the synthesis of new fatty acids and cholesterol required for the production of progeny virions.

cluster_cytoplasm Cytoplasm cluster_virus RSV Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 substrate AcetylCoA_cyto Acetyl-CoA ACSS2->AcetylCoA_cyto produces FattyAcids Fatty Acid Synthesis AcetylCoA_cyto->FattyAcids ViralEnvelope Viral Envelope Formation FattyAcids->ViralEnvelope required for RSV_Replication RSV Replication ViralEnvelope->RSV_Replication essential for Inhibitor Ac-CoA Synthase Inhibitor1 Inhibitor->ACSS2 inhibits

Figure 1. Proposed mechanism of antiviral action of this compound.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments that would be conducted to determine the antiviral efficacy and mechanism of action of this compound against RSV.

Plaque Reduction Assay

This assay is the gold standard for determining the potency of an antiviral compound by measuring the reduction in the formation of viral plaques.

Materials:

  • HEp-2 cells (or other susceptible cell line)

  • Respiratory Syncytial Virus (RSV) stock of known titer

  • This compound

  • Cell culture medium (e.g., MEM) with 2% FBS

  • Methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

Protocol:

  • Seed HEp-2 cells in 6-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-incubate the confluent cell monolayers with the different concentrations of the inhibitor for 2 hours at 37°C.

  • Remove the medium and infect the cells with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

  • Allow the virus to adsorb for 2 hours at 37°C.

  • Remove the viral inoculum and wash the cells with PBS.

  • Overlay the cells with methylcellulose medium containing the corresponding concentrations of the inhibitor.

  • Incubate the plates at 37°C in a CO2 incubator for 4-5 days until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well and calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the inhibitor concentration.

Viral Yield Reduction Assay

This assay measures the effect of the inhibitor on the total amount of infectious virus produced.

Materials:

  • HEp-2 cells

  • RSV stock

  • This compound

  • Cell culture medium

Protocol:

  • Seed HEp-2 cells in 24-well plates and grow to confluency.

  • Treat the cells with serial dilutions of this compound for 2 hours.

  • Infect the cells with RSV at a specific MOI (e.g., 0.1).

  • After a 2-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the inhibitor.

  • Incubate for 48-72 hours.

  • Harvest the cell culture supernatant and determine the viral titer using a plaque assay or TCID50 assay.

  • Calculate the reduction in viral yield for each inhibitor concentration compared to the untreated control.

Cytotoxicity Assay

It is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication or general cellular toxicity.

Materials:

  • HEp-2 cells

  • This compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Protocol:

  • Seed HEp-2 cells in a 96-well plate.

  • Treat the cells with the same serial dilutions of this compound used in the antiviral assays.

  • Incubate for the same duration as the antiviral assays (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) to determine the percentage of viable cells.

  • Calculate the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) can then be determined to assess the therapeutic window of the compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the initial characterization of the antiviral properties of a compound like this compound.

start Start cytotoxicity Cytotoxicity Assay (CC50) start->cytotoxicity antiviral_screen Primary Antiviral Screen (e.g., CPE reduction) start->antiviral_screen selectivity_index Calculate Selectivity Index (SI = CC50/EC50) cytotoxicity->selectivity_index dose_response Dose-Response Antiviral Assay (Plaque Reduction - EC50) antiviral_screen->dose_response dose_response->selectivity_index mechanism_study Mechanism of Action Studies (e.g., Time-of-Addition, Yield Reduction) selectivity_index->mechanism_study end End mechanism_study->end

Figure 2. A logical workflow for evaluating the antiviral potential of this compound.

Conclusion and Future Directions

This compound presents an intriguing candidate for anti-RSV therapy based on its well-defined mechanism of targeting a crucial host metabolic enzyme. The inhibition of ACSS2 is a rational approach to disrupting the cellular environment that RSV requires for efficient replication. However, the lack of publicly available, direct antiviral data is a significant gap that needs to be addressed.

Future research should focus on:

  • Quantitative Antiviral Efficacy Studies: Performing rigorous plaque reduction and viral yield reduction assays to determine the EC50 of this compound against various strains of RSV.

  • In Vivo Efficacy: Evaluating the therapeutic potential of the inhibitor in animal models of RSV infection to assess its in vivo efficacy, pharmacokinetics, and safety.

  • Mechanism of Action Elucidation: Conducting detailed mechanistic studies to confirm that the antiviral effect is indeed due to the inhibition of fatty acid synthesis and to explore any potential effects on histone acetylation and viral gene expression.

  • Resistance Studies: Investigating the potential for RSV to develop resistance to a host-targeted therapy, which is anticipated to be a low probability.

References

An In-depth Technical Guide on the Core Functions of Acetyl-CoA Synthetase 2 in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acetyl-CoA Synthetase 2 (ACSS2) is a critical metabolic enzyme that catalyzes the conversion of acetate (B1210297) to acetyl-CoA. This function positions ACSS2 at the nexus of cellular metabolism and epigenetic regulation, making it a key player in both normal physiology and disease states, particularly cancer. Operating in both the cytoplasm and the nucleus, ACSS2 provides a vital source of acetyl-CoA for two fundamental cellular processes: lipogenesis and histone acetylation. Under conditions of metabolic stress, such as hypoxia and nutrient deprivation, cancer cells often upregulate ACSS2 to utilize acetate as an alternative carbon source for survival and proliferation. This dependency presents a promising therapeutic window for the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the core functions of ACSS2, including its biochemical activity, regulation, and roles in gene expression and cancer biology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this pivotal enzyme.

Core Function and Enzymatic Activity

ACSS2 is a member of the acetyl-CoA synthetase family of enzymes that catalyze the ATP-dependent conversion of acetate and Coenzyme A (CoA) into acetyl-CoA, AMP, and pyrophosphate.[1] This activity is crucial for generating a pool of acetyl-CoA outside of the mitochondria, complementing the acetyl-CoA produced from glucose and other nutrients via the tricarboxylic acid (TCA) cycle.[1]

Subcellular Localization and Dual Function

ACSS2 exhibits a dual subcellular localization, residing in both the cytoplasm and the nucleus.[2] This distribution is key to its multifaceted roles in cellular physiology:

  • Cytoplasmic ACSS2: Primarily contributes to de novo lipid synthesis by providing acetyl-CoA as a building block for fatty acids.[1] Under normal conditions, ACSS2 acts as a cytoplasmic lipogenic enzyme.[1]

  • Nuclear ACSS2: Plays a direct role in epigenetic regulation by supplying acetyl-CoA for the acetylation of histones and other proteins.[3][4] This function links cellular metabolic status directly to gene expression programs. Under conditions of stress or nutrient deprivation, ACSS2 translocates to the nucleus to support cell survival.[4]

Enzyme Kinetics

The enzymatic activity of ACSS2 is dependent on the concentrations of its substrates: acetate, ATP, and CoA. While specific kinetic parameters can vary based on experimental conditions, the following table summarizes available data on human ACSS2.

SubstrateKmVmaxReference
Coenzyme A1.7 nM/hr14.6 nM/hr[5]
ATP35.2 nM/hr147.4 nM/hr[5]
Acetate~5 mM-[6]

Table 1: Kinetic Parameters of Human ACSS2. The Michaelis constant (Km) and maximum velocity (Vmax) for Coenzyme A and ATP have been determined.[5] The Km for acetate is estimated to be in the low millimolar range.[6]

Regulation of ACSS2 Activity and Expression

The function of ACSS2 is tightly regulated at both the post-translational and transcriptional levels, allowing cells to adapt to changing metabolic demands.

Post-Translational Modification
  • Phosphorylation by AMPK: Under conditions of energy stress (low ATP), AMP-activated protein kinase (AMPK) phosphorylates ACSS2 at serine 659.[7] This phosphorylation event promotes the translocation of ACSS2 from the cytoplasm to the nucleus, where it can support histone acetylation and the expression of stress-response genes.[7]

  • Deacetylation by SIRT1: The activity of ACSS2 is inhibited by acetylation. Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, can deacetylate and activate ACSS2 in both the cytoplasm and the nucleus.[1]

Transcriptional Regulation
  • SREBP-1: The expression of the ACSS2 gene is regulated by Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional regulator of lipogenesis.[8][9] When cellular sterol levels are low, SREBP-1 is activated and binds to a sterol response element (SRE) in the ACSS2 promoter, inducing its transcription.[8] This links ACSS2 expression to the overall program of lipid synthesis.

Below is a diagram illustrating the key regulatory pathways of ACSS2.

ACSS2_Regulation cluster_upstream Upstream Regulators cluster_core ACSS2 Regulation cluster_downstream Downstream Effects Energy Stress Energy Stress AMPK AMPK Energy Stress->AMPK activates Low Sterols Low Sterols SREBP1 SREBP1 Low Sterols->SREBP1 activates ACSS2_protein ACSS2 Protein AMPK->ACSS2_protein phosphorylates (S659) ACSS2_gene ACSS2 Gene SREBP1->ACSS2_gene induces transcription ACSS2_gene->ACSS2_protein is translated to Nuclear_Translocation Nuclear Translocation ACSS2_protein->Nuclear_Translocation promotes Lipid_Synthesis Lipid Synthesis ACSS2_protein->Lipid_Synthesis supports SIRT1 SIRT1 SIRT1->ACSS2_protein deacetylates (activates)

Caption: Regulation of ACSS2 activity and localization.

Role in Gene Regulation via Histone Acetylation

Nuclear ACSS2 provides a localized source of acetyl-CoA for histone acetyltransferases (HATs), thereby directly influencing chromatin structure and gene expression.[3][10] This function is particularly critical for neuronal gene expression and memory formation, where histone acetylation is a key regulatory mechanism.[3][10]

  • Direct Link between Metabolism and Epigenome: By converting acetate into acetyl-CoA in the nucleus, ACSS2 creates a direct link between the metabolic state of the cell and the epigenetic landscape.

  • Impact on Histone Marks: Knockdown of ACSS2 has been shown to reduce global levels of key histone acetylation marks, including H3K9ac, H3K27ac, and H4K12ac.[3] ACSS2 co-immunoprecipitates with acetylated chromatin and the HAT CBP, suggesting its direct involvement at transcriptionally active genes.[3]

The workflow for studying the impact of ACSS2 on histone acetylation is depicted below.

Histone_Acetylation_Workflow cluster_experiment Experimental Workflow Start Start with cell culture (e.g., neuronal cells) Treatment ACSS2 Knockdown (shRNA) or Inhibition (ACSS2i) Start->Treatment Harvest Harvest Cells Treatment->Harvest ChIP Chromatin Immunoprecipitation (ChIP) with anti-H3K27ac, anti-H3K9ac Harvest->ChIP WB Western Blot for global histone acetylation Harvest->WB Analysis Analyze results: - ChIP-qPCR/ChIP-seq - Densitometry ChIP->Analysis WB->Analysis

Caption: Workflow for analyzing ACSS2's role in histone acetylation.

ACSS2 in Cancer Biology

The metabolic reprogramming of cancer cells often involves an increased reliance on alternative nutrient sources, including acetate. ACSS2 plays a pivotal role in this adaptation, particularly under the harsh conditions of the tumor microenvironment characterized by hypoxia and low nutrient availability.[11][12]

Upregulation in Cancer and Correlation with Prognosis

ACSS2 expression is upregulated in a variety of cancers, including breast, prostate, liver, and glioblastoma.[6][11] High ACSS2 expression often correlates with more aggressive tumors and poorer patient outcomes.[11]

Cancer TypeCell Lines with High ACSS2 ExpressionTCGA Data (FPKM) - Tumor vs. NormalPrognostic Significance (High ACSS2)References
Breast CancerBT474, MDA-MB-468, SKBr3Upregulated in ER+ and TNBCCorrelates with poorer survival[6][11][13]
Prostate CancerDU145UpregulatedCorrelates with poorer survival[11]
Glioblastoma-Upregulated-[6]
Liver Cancer-Upregulated-[6]

Table 2: ACSS2 Expression and Prognostic Significance in Various Cancers. Data compiled from cell line studies and The Cancer Genome Atlas (TCGA).[6][11][13]

Role in Metabolic Adaptation and Survival

Under metabolic stress, cancer cells utilize ACSS2 to convert acetate into acetyl-CoA for:

  • Lipid Synthesis: To build new membranes for rapid cell proliferation.[11]

  • Histone Acetylation: To drive the expression of genes involved in survival and proliferation.[4]

Inhibition or silencing of ACSS2 has been shown to impair the growth of tumor xenografts and reduce cancer cell viability, highlighting its potential as a therapeutic target.[11][14][15]

The signaling pathway illustrating ACSS2's role in cancer cell survival under hypoxia is shown below.

ACSS2_Cancer_Survival cluster_environment Tumor Microenvironment cluster_cellular_response Cellular Response Hypoxia Hypoxia HIF HIF-1α/2α stabilization Hypoxia->HIF SREBP SREBP activation Hypoxia->SREBP ACSS2_up ACSS2 Upregulation HIF->ACSS2_up SREBP->ACSS2_up Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA ACSS2 Lipid Lipid Synthesis AcetylCoA->Lipid Histone Histone Acetylation AcetylCoA->Histone Survival Cancer Cell Survival and Proliferation Lipid->Survival Histone->Survival

Caption: ACSS2-mediated survival pathway in cancer cells under hypoxia.

Experimental Protocols

ACSS2 Enzyme Activity Assay

This protocol is adapted from a fluorescence polarization-based assay that measures the production of AMP.[6]

Materials:

  • Recombinant human ACSS2 (e.g., from Origene)

  • TranScreener TRF AMP/GMP assay kit (Bellbrook Labs)

  • Assay Buffer: 30 mmol/L HEPES (pH 7.4), 140 mmol/L NaCl, 2 mmol/L MgCl2, 5 mmol/L sodium acetate, 2 mmol/L DTT, 0.005% Brij35

  • Substrates: ATP, Coenzyme A

  • 384-well plates (white, opaque, low volume)

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound (inhibitor) in 100% DMSO.

  • Transfer 100 nL of each dilution to the 384-well plate.

  • Add 3 μL of ACSS2 (e.g., 3 nmol/L) in assay buffer to each well.

  • Initiate the reaction by adding 2 μL of a substrate mix containing ATP (final concentration, e.g., 10 μM) and Coenzyme A (final concentration, e.g., 5 μM) in assay buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the generated AMP according to the TranScreener assay kit manufacturer's instructions.

  • Measure fluorescence polarization on a plate reader.

  • Calculate IC50 values by normalizing the data to controls (0% and 100% inhibition).

Chromatin Immunoprecipitation (ChIP) for ACSS2-associated Histones

This protocol provides a general workflow for performing ChIP to assess histone acetylation at specific gene loci.

Materials:

  • Cells of interest cultured to ~80-90% confluency

  • Formaldehyde (B43269) (37%)

  • Glycine

  • Cell Lysis Buffer

  • Nuclear Lysis Buffer

  • Antibodies: anti-ACSS2, anti-H3K27ac, anti-H3K9ac, Normal IgG (control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for qPCR analysis of target gene promoters

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis: Harvest and lyse the cells to release the nuclei.

  • Chromatin Shearing: Isolate nuclei and sonicate the chromatin to an average fragment size of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin overnight at 4°C with the specific antibody (anti-ACSS2, anti-H3K27ac, etc.) or IgG control.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.

  • Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes.

Conclusion and Future Directions

ACSS2 is a multifaceted enzyme that plays a central role in cellular metabolism and gene regulation. Its dual localization and function allow it to respond dynamically to the metabolic state of the cell, influencing both lipid synthesis and the epigenetic landscape. The upregulation of ACSS2 in various cancers and its critical role in tumor cell survival under metabolic stress have established it as a promising target for cancer therapy. The development of potent and specific ACSS2 inhibitors is an active area of research with significant therapeutic potential.[6][16] Future studies should focus on further elucidating the complex regulatory networks governing ACSS2 function, identifying novel downstream effectors, and translating our understanding of ACSS2 biology into effective clinical strategies for treating cancer and other metabolic diseases.

References

Ac-CoA Synthase Inhibitor 1: A Reversible Inhibitor Targeting Cellular Metabolism and Epigenetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-CoA Synthase 2 (ACSS2) has emerged as a critical enzyme in cellular metabolism and epigenetic regulation, particularly in the context of cancer and other metabolic diseases. Its ability to convert acetate (B1210297) into acetyl-CoA provides a vital carbon source for lipid synthesis and histone acetylation, especially under nutrient-limiting conditions. Ac-CoA Synthase Inhibitor 1 is a potent and reversible inhibitor of ACSS2, demonstrating significant effects on these downstream pathways. This technical guide provides a comprehensive overview of Ac-CoA Synthase Inhibitor 1, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts targeting ACSS2.

Introduction to Acetyl-CoA Synthase 2 (ACSS2)

Acetyl-CoA Synthetase 2 (ACSS2) is a key metabolic enzyme that catalyzes the ATP-dependent conversion of acetate to acetyl-CoA.[1] This function is crucial for cellular homeostasis, providing a source of acetyl-CoA for two primary downstream pathways:

  • Lipid Biosynthesis: Acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol.

  • Histone Acetylation: As the acetyl donor for histone acetyltransferases (HATs), acetyl-CoA plays a pivotal role in the epigenetic regulation of gene expression.

Under conditions of metabolic stress, such as hypoxia or nutrient deprivation, cancer cells often upregulate ACSS2 to utilize acetate as an alternative carbon source for survival and proliferation.[1] This reliance on ACSS2 makes it an attractive therapeutic target for cancer and other diseases with dysregulated metabolism.

Ac-CoA Synthase Inhibitor 1: A Reversible Inhibitor of ACSS2

Ac-CoA Synthase Inhibitor 1 is a cell-permeable quinoxaline-based compound that acts as a potent and reversible inhibitor of ACSS2.[2] Its mechanism of action involves blocking the active site of the enzyme, thereby preventing the conversion of acetate to acetyl-CoA.[1] This inhibition leads to a reduction in the cellular pool of acetyl-CoA, consequently impacting lipid synthesis and histone acetylation.

Quantitative Inhibitory Data

The inhibitory potency of Ac-CoA Synthase Inhibitor 1 has been characterized in various assays. The following table summarizes the key quantitative data.

Assay TypeTarget/Cell LineParameterValueReference(s)
Cell-Free Luciferase-Based AssayRecombinant ACSS2IC500.6 µM (600 nM)[2][3]
[14C]Acetate Lipid IncorporationHepG2 CellsIC506.8 µM[3][4]
[14C]Acetate Histone AcetylationHepG2 CellsIC505.5 µM[3][4]

Signaling Pathways and Experimental Workflows

Mechanism of Reversible Inhibition

The interaction between Ac-CoA Synthase Inhibitor 1 and ACSS2 is a reversible process where the inhibitor binds to the active site of the enzyme, preventing substrate binding and catalysis.

G cluster_reversible Reversible Inhibition E ACSS2 (Enzyme) ES Enzyme-Substrate Complex E->ES k1 EI Enzyme-Inhibitor Complex (Inactive) E->EI kon S Acetate + CoA + ATP (Substrates) I Ac-CoA Synthase Inhibitor 1 ES->E k-1 P Acetyl-CoA + AMP + PPi (Products) ES->P k_cat EI->E koff

Figure 1. Reversible inhibition of ACSS2 by Ac-CoA Synthase Inhibitor 1.

Experimental Workflow for Characterizing Inhibition

The following diagram outlines a general workflow for characterizing the inhibitory effects of Ac-CoA Synthase Inhibitor 1 on ACSS2 activity and its downstream cellular consequences.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Characterization A ACSS2 Inhibition Assay (Luciferase-Based) B Determine IC50 A->B C Treat Cells with Inhibitor and [14C]Acetate B->C D Lipid Extraction C->D E Histone Extraction C->E F Scintillation Counting (Lipids) D->F G SDS-PAGE & Autoradiography (Histones) E->G H Determine IC50 for Lipid Incorporation F->H I Determine IC50 for Histone Acetylation G->I

Figure 2. Experimental workflow for inhibitor characterization.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on established principles and may require optimization for specific experimental conditions.

ACSS2 Inhibition Assay (Luciferase-Based)

This assay measures the amount of ATP remaining after the ACSS2 reaction. The ATP is then used by luciferase to produce light, and the luminescence signal is inversely proportional to ACSS2 activity. A similar fluorescence polarization-based assay, the TranScreener® AMP/GMP assay, can also be used to detect the AMP produced by the ACSS2 reaction.

Materials:

  • Recombinant human ACSS2 enzyme

  • Ac-CoA Synthase Inhibitor 1

  • ATP

  • Coenzyme A (CoA)

  • Sodium Acetate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Luciferase-based ATP detection reagent (e.g., CellTiter-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of Ac-CoA Synthase Inhibitor 1 in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the ACSS2 enzyme in assay buffer. Prepare a substrate master mix containing ATP, CoA, and sodium acetate in assay buffer.

  • Reaction Setup:

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.

    • Add the ACSS2 enzyme master mix to all wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate master mix to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add the luciferase-based ATP detection reagent to all wells according to the manufacturer's instructions.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

[14C]Acetate Lipid Incorporation Assay

This cell-based assay measures the incorporation of radiolabeled acetate into the cellular lipid pool as a readout of ACSS2 activity.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Ac-CoA Synthase Inhibitor 1

  • [14C]Sodium Acetate

  • Phosphate-Buffered Saline (PBS)

  • Lipid Extraction Solvents (e.g., Chloroform:Methanol mixture, 2:1 v/v)

  • Scintillation vials

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Plate HepG2 cells in 6-well or 12-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

    • Pre-treat the cells with various concentrations of Ac-CoA Synthase Inhibitor 1 or DMSO (vehicle control) for a specified period (e.g., 1-2 hours).

  • Radiolabeling:

    • Add [14C]sodium acetate to each well at a final concentration of, for example, 1 µCi/mL.

    • Incubate the cells for a defined period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into lipids.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with ice-cold PBS to remove excess radiolabel.

    • Add the chloroform:methanol mixture to each well to lyse the cells and extract the lipids.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex the tubes and centrifuge to separate the phases.

  • Quantification:

    • Carefully collect the lower organic (lipid-containing) phase and transfer it to a scintillation vial.

    • Allow the solvent to evaporate completely.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Normalize the CPM values to the total protein content of a parallel well to account for differences in cell number.

    • Calculate the percent inhibition of lipid incorporation for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value as described in the previous protocol.

[14C]Acetate Histone Acetylation Assay

This assay measures the incorporation of radiolabeled acetate into histones, providing a direct measure of the impact of ACSS2 inhibition on this epigenetic modification.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Ac-CoA Synthase Inhibitor 1

  • [14C]Sodium Acetate

  • Cell Lysis Buffer (containing protease and deacetylase inhibitors)

  • Acid Extraction Buffer (e.g., 0.2 M H2SO4)

  • Trichloroacetic Acid (TCA)

  • Acetone

  • SDS-PAGE gels and running buffer

  • Autoradiography film or a phosphorimager system

Procedure:

  • Cell Culture, Treatment, and Radiolabeling: Follow the same procedure as described in the lipid incorporation assay (Section 4.2, steps 1 and 2).

  • Histone Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer and pellet the nuclei by centrifugation.

    • Resuspend the nuclear pellet in acid extraction buffer and incubate on ice to extract the histones.

    • Centrifuge to pellet the debris and collect the supernatant containing the histones.

  • Protein Precipitation and Quantification:

    • Precipitate the histones from the supernatant by adding TCA.

    • Wash the histone pellet with acetone.

    • Resuspend the purified histones in water or a suitable buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • SDS-PAGE and Autoradiography:

    • Load equal amounts of histone protein from each sample onto an SDS-PAGE gel.

    • Run the gel to separate the histone proteins.

    • Dry the gel.

    • Expose the dried gel to autoradiography film or a phosphorimager screen to visualize the radiolabeled histones.

  • Data Analysis:

    • Quantify the band intensities corresponding to the core histones (H2A, H2B, H3, H4).

    • Calculate the percent inhibition of histone acetylation for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value as described previously.

Conclusion

Ac-CoA Synthase Inhibitor 1 is a valuable research tool for investigating the roles of ACSS2 in cellular metabolism and epigenetics. Its reversible nature and potent inhibitory activity make it suitable for a wide range of in vitro and cell-based studies. The experimental protocols provided in this guide offer a framework for the characterization of this and other ACSS2 inhibitors, facilitating further exploration of ACSS2 as a therapeutic target. Future studies determining the detailed kinetic parameters of Ac-CoA Synthase Inhibitor 1 would provide a more complete understanding of its interaction with ACSS2 and further aid in the development of next-generation inhibitors.

References

An In-Depth Technical Guide to the Cellular Effects of Blocking Acetate Uptake with ACSS2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA Synthetase 2 (ACSS2) is a critical metabolic enzyme that catalyzes the conversion of acetate (B1210297) into acetyl-coenzyme A (acetyl-CoA), a central node in cellular metabolism.[1][2] This enzyme is found in both the cytoplasm and the nucleus, where it plays distinct but vital roles.[1][3] In the cytoplasm, ACSS2-derived acetyl-CoA is a key precursor for the synthesis of lipids, such as fatty acids and cholesterol.[3][4] In the nucleus, ACSS2 provides the acetyl-CoA necessary for histone acetylation, an epigenetic modification crucial for regulating gene expression.[1][3][5]

Under conditions of metabolic stress, such as hypoxia (low oxygen) or nutrient deprivation, many cancer cells upregulate ACSS2.[4][6][7] This adaptation allows them to utilize acetate as an alternative carbon source to produce the acetyl-CoA required for survival, proliferation, and biomass production.[6][8] Consequently, ACSS2 has emerged as a promising therapeutic target for cancer and other diseases.[1][9] Small molecule inhibitors of ACSS2 (ACSS2i) are being developed to disrupt these metabolic pathways, induce metabolic stress, and inhibit tumor growth.[2][10] This guide provides a comprehensive technical overview of the cellular effects of inhibiting ACSS2, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.

Core Mechanism of ACSS2 Inhibition

ACSS2 inhibitors function by binding to the enzyme's active site, preventing the conversion of acetate and Coenzyme A into acetyl-CoA in an ATP-dependent reaction.[2] This blockade leads to a significant reduction in the intracellular pool of acetyl-CoA derived from acetate, triggering a cascade of downstream cellular effects.[2][11]

cluster_0 Cellular Environment cluster_1 ACSS2 Enzyme cluster_2 Metabolic Products Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 ATP ATP ATP->ACSS2 CoA CoA CoA->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Catalyzes AMP AMP ACSS2->AMP ACSS2i ACSS2 Inhibitor ACSS2i->ACSS2 Blocks

Caption: General mechanism of ACSS2 inhibition.

Cellular Effects of ACSS2 Inhibition

The reduction of acetyl-CoA upon ACSS2 inhibition impacts a wide range of cellular processes, from metabolism and gene regulation to cell survival and signaling.

Metabolic Reprogramming
  • Inhibition of Lipid Synthesis: Cancer cells, particularly under stress, utilize ACSS2-dependent acetate metabolism for de novo synthesis of fatty acids and phospholipids.[6][8] ACSS2 inhibitors block the incorporation of acetate into these lipid pools, leading to a reduction in lipid droplet content and impairing the production of essential membrane components.[11] This is associated with the downregulation of key lipogenic enzymes like Fatty Acid Synthase (FASN).[11]

  • Induction of Autophagy: ACSS2 inhibition can lead to a decrease in cytoplasmic protein acetylation, which in turn can increase autophagy.[1] Furthermore, under glucose deprivation, ACSS2 is involved in promoting the expression of genes related to autophagy and lysosomal biogenesis.[12] Inhibition of ACSS2 under these conditions abrogates this survival mechanism, reducing cell viability.[12] The activation of autophagy is also linked to the AMPK signaling pathway.[1]

Epigenetic Alterations and Gene Expression
  • Reduced Histone Acetylation: Nuclear ACSS2 is a primary source of acetyl-CoA for histone acetyltransferases (HATs), which catalyze histone acetylation.[5][13] This epigenetic mark is generally associated with a more open chromatin structure and active gene transcription.[12] Treatment with ACSS2 inhibitors leads to a measurable decrease in nuclear acetyl-CoA levels and a reduction in key histone acetylation marks, such as H3K9ac, H3K27ac, and H4K12ac.[5][14]

  • Altered Gene Expression: By modulating histone acetylation, ACSS2 inhibition can lead to the downregulation of specific sets of genes.[5] For instance, in neuronal differentiation models, ACSS2 inhibition reduces the expression of differentiation-induced neuronal genes.[5][14] In cancer cells under nutritional stress, ACSS2i can prevent the expression of lysosomal and autophagy-related genes required for survival.[12]

cluster_nucleus Nucleus Acetate_nuc Acetate (from Histone Deacetylation) ACSS2_nuc ACSS2 Acetate_nuc->ACSS2_nuc AcetylCoA_nuc Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc HAT HAT AcetylCoA_nuc->HAT Histones Histones HDAC HDAC Histones->HDAC Deacetylates Gene_Expression Gene Expression Histones->Gene_Expression Regulates HAT->Histones Acetylates HDAC->Acetate_nuc ACSS2i ACSS2 Inhibitor ACSS2i->ACSS2_nuc Blocks

Caption: Role of nuclear ACSS2 in epigenetic regulation.
Disruption of Cellular Signaling Pathways

  • AMPK Signaling Pathway: ACSS2 activity is intertwined with the AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status. The ACSS2 reaction produces AMP, which activates AMPK.[1] Activated AMPK can then phosphorylate ACSS2, promoting its activity to generate acetyl-CoA.[1] Inhibiting ACSS2 disrupts this feedback loop, interfering with the cell's ability to respond to energy deficits.

  • HIF-2α Stress Signaling: Under hypoxic or glucose-deprived conditions, ACSS2-derived acetyl-CoA is utilized by the acetyltransferase CBP to acetylate Hypoxia-Inducible Factor-2α (HIF-2α).[1][15] This acetylation is crucial for HIF-2α stabilization and the activation of its target genes, which promote cell survival under stress.[1][15] ACSS2 inhibitors can blunt this critical stress response pathway.[15]

  • PI3K/AKT Pathway: In renal cell carcinoma models, inhibition of ACSS2 has been shown to suppress the PI3K/AKT signaling pathway, which is a major driver of cell growth, proliferation, and survival.[1][16]

  • TFEB-Mediated Lysosomal Biogenesis: Under nutritional stress, ACSS2 translocates to the nucleus and forms a complex with Transcription Factor EB (TFEB), a master regulator of lysosomal and autophagy genes.[12] ACSS2 locally produces acetyl-CoA to support histone acetylation at the promoters of TFEB target genes, promoting their expression.[12] ACSS2 inhibition abrogates this adaptive response.[12]

Stress Metabolic Stress (Hypoxia, Low Glucose) Acetate Acetate Stress->Acetate Increases ACSS2 ACSS2 Stress->ACSS2 Upregulates Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA CBP CBP AcetylCoA->CBP HIF2a HIF-2α CBP->HIF2a Acetylates HIF2a_Ac Acetylated HIF-2α (Stable & Active) HIF2a->HIF2a_Ac TargetGenes Target Gene Expression HIF2a_Ac->TargetGenes ACSS2i ACSS2 Inhibitor ACSS2i->ACSS2 Inhibits

Caption: ACSS2/HIF-2α stress signaling pathway.
Cellular Phenotypes

The culmination of these molecular changes results in several key cellular phenotypes:

  • Reduced Cell Proliferation and Growth: By limiting the building blocks for lipids and inducing metabolic stress, ACSS2 inhibitors effectively slow down or halt the growth of cancer cells, particularly those with high ACSS2 expression.[8][10]

  • Induction of Cell Death: The metabolic crisis induced by ACSS2 inhibition can lead to cancer cell death.[2][11]

  • Impaired Cell Migration and Invasion: In some cancer types, such as renal cell carcinoma, reduced ACSS2 expression or activity inhibits cell motility and invasive capabilities.[1]

  • Sensitization to Chemotherapy: ACSS2 inhibition can enhance the efficacy of other anticancer agents. For example, it can help overcome cisplatin (B142131) resistance in bladder cancer cells by limiting the acetyl-CoA supply.[1]

Quantitative Data on ACSS2 Inhibition

The following tables summarize key quantitative findings from preclinical studies on ACSS2 inhibitors.

Table 1: Inhibitory Activity of ACSS2 Inhibitors

Inhibitor Name Target IC50 Value Cell Line / Assay Condition Reference
Unnamed Quinoxaline Compound ACSS2 ~0.6 µM Cell-free assay [17]
Unnamed Quinoxaline Compound [14C]acetate into lipids 6.8 µM HepG2 cells [17]
Unnamed Quinoxaline Compound [14C]acetate into histones 5.5 µM HepG2 cells [17]
VY-3-135 ACSS2 Potent In vitro and in vivo [1][10]
MTB-9655 ACSS2 N/A Phase I Clinical Trial [1][18]

| AD-5584 & AD-8007 | ACSS2 | Potent | Breast Cancer Brain Metastatic Cells |[11] |

Table 2: Metabolic Effects of ACSS2 Inhibition

Experimental Model Inhibition Method Measured Effect Quantitative Change Reference
CAD Neuronal Cells shRNA Knockdown Nuclear Acetyl-CoA Levels Mean Δ = -0.19 ± 0.03 [14]
CAD Neuronal Cells ACSS2i Treatment Nuclear Acetyl-CoA Levels Mean Δ = -0.25 ± 0.05 [14]
Glioblastoma Cells ACSS2 Mutant Expression Nuclear Acetyl-CoA Levels Further decrease under glucose deprivation [12]
A7C11 & Brpkp110 Cells VY-3-135 Treatment 13C2-acetate into palmitate Significant reduction [10]

| Myeloma Cell Lines | N/A | Acetate uptake from media | Time-dependent decrease |[19] |

Table 3: Effects of ACSS2 Inhibition on Tumor Growth (In Vivo)

Cancer Model Inhibition Method Effect on Tumor Growth Reference
Breast Cancer Xenograft ACSS2 Silencing Reduced growth [6][8]
DU145 & BT474c1 Xenografts ACSS2 Silencing Inhibited growth [20]
ACSS2high Mouse TNBC Acss2 Knockout Strongly affected growth [10]
ACSS2low Mouse TNBC Acss2 Knockout Modest effect on growth [10]

| Breast Cancer | VY-3-135 | Inhibited tumor growth |[1] |

Key Experimental Protocols

Reproducing and building upon existing research requires robust experimental protocols. Below are methodologies for key assays used to study the effects of ACSS2 inhibitors.

Protocol 1: Cell-Based Acetate Utilization Assay

This method measures the impact of an ACSS2 inhibitor on the incorporation of acetate into cellular components like lipids or histones.

  • Objective: To quantify the functional inhibition of ACSS2 in intact cells.

  • Methodology: Utilizes stable isotope-labeled acetate (e.g., ¹³C₂-acetate) followed by gas chromatography-mass spectrometry (GC-MS) to trace the fate of the acetate carbon.

  • Procedure:

    • Cell Culture: Plate cancer cells (e.g., breast cancer cell lines) and culture under desired conditions (e.g., normoxia vs. hypoxia).[21]

    • Inhibitor Treatment: Treat cells with a range of ACSS2i concentrations or a vehicle control (DMSO) for a specified duration (e.g., 6-24 hours).

    • Isotope Labeling: Add a known concentration of ¹³C₂-acetate (e.g., 100-500 µM) to the culture medium and incubate for a set period (e.g., 24 hours).[10][21][22]

    • Metabolite Extraction: Harvest the cells, wash with cold saline, and perform a metabolite extraction (e.g., using a methanol/chloroform/water solvent system) to separate the lipid fraction.

    • Sample Preparation: Hydrolyze the lipid fraction to release fatty acids. Derivatize the fatty acids to make them volatile for GC-MS analysis.

    • GC-MS Analysis: Analyze the samples to determine the fraction of the fatty acid pool that is labeled with ¹³C, indicating its origin from the exogenous acetate.

    • Data Analysis: Compare the ¹³C enrichment in fatty acids between inhibitor-treated and control cells to determine the extent of inhibition.

start Plate Cells treat Treat with ACSS2i or Vehicle start->treat label Add 13C-Acetate to Medium treat->label incubate Incubate (e.g., 24h) label->incubate harvest Harvest Cells & Extract Lipids incubate->harvest prepare Hydrolyze & Derivatize Fatty Acids harvest->prepare analyze Analyze by GC-MS prepare->analyze end Quantify 13C Enrichment analyze->end

Caption: Experimental workflow for acetate utilization assay.
Protocol 2: In Vitro ACSS2 Enzyme Inhibition Assay

This biochemical assay determines the direct potency (IC50) of a compound against the purified ACSS2 enzyme.

  • Objective: To measure the IC50 of an inhibitor for ACSS2.

  • Methodology: A coupled-enzyme assay that measures the production of ADP, a product of the ACSS2 reaction. The TranScreener® ADP² Assay is a common example.[21]

  • Procedure:

    • Reagents: Prepare a reaction buffer containing ATP, coenzyme A, acetate, and purified recombinant human ACSS2 protein.[21]

    • Inhibitor Preparation: Perform a serial dilution of the ACSS2 inhibitor in DMSO.

    • Assay Plate Setup: Add the reaction buffer, ACSS2 enzyme, and inhibitor dilutions to a microplate.

    • Reaction Initiation: Start the reaction by adding the substrate mixture. Incubate at a controlled temperature (e.g., 37°C).

    • Detection: Stop the reaction and add the ADP detection reagents according to the kit manufacturer's protocol.

    • Measurement: Read the signal (e.g., fluorescence polarization) on a compatible plate reader.

    • Data Analysis: Plot the enzyme activity versus the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if ACSS2 is bound to specific genomic regions and to assess local histone acetylation levels.

  • Objective: To analyze the recruitment of ACSS2 to gene promoters and the resulting changes in histone acetylation.

  • Methodology: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to ACSS2 or a specific acetylated histone (e.g., anti-H3K9ac) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by qPCR or sequencing.

  • Procedure:

    • Cell Treatment: Culture and treat cells with or without an ACSS2 inhibitor.

    • Cross-linking: Add formaldehyde directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.

    • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

    • Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific to the target protein (e.g., ACSS2) or a control IgG.

    • Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Washes and Elution: Wash the beads to remove non-specific binding, then elute the complexes.

    • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating. Purify the DNA.

    • Analysis: Use quantitative PCR (qPCR) with primers for specific gene promoters or high-throughput sequencing (ChIP-seq) to identify the DNA sequences associated with the protein of interest.

Conclusion

Inhibiting ACSS2 represents a powerful strategy to exploit the metabolic vulnerabilities of cancer cells, particularly their reliance on acetate under the stressful conditions of the tumor microenvironment. Blocking this enzyme triggers a cascade of cellular effects, including the shutdown of de novo lipid synthesis, disruption of critical stress-response signaling pathways (AMPK, HIF-2α), and profound changes in the epigenetic landscape through the reduction of histone acetylation. These molecular events culminate in decreased proliferation, reduced survival, and impaired metastatic potential of cancer cells. The development of potent and selective ACSS2 inhibitors, such as MTB-9655 which has entered clinical trials, holds significant promise for a new class of targeted metabolic therapies in oncology.[1] Continued research in this area will further elucidate the complex roles of ACSS2 and refine the application of its inhibitors for therapeutic benefit.

References

A Technical Guide to Foundational Research on Acetyl-CoA Metabolism Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Coenzyme A (Acetyl-CoA) stands at a critical metabolic crossroads, linking carbohydrate, lipid, and amino acid metabolism.[1][2][3] Its central role in both energy production and anabolic processes, such as fatty acid and cholesterol synthesis, makes it a key regulator of cellular homeostasis.[1][2][3] In various pathological states, particularly in cancer and metabolic diseases, the pathways governing acetyl-CoA metabolism are frequently dysregulated.[4][5] Consequently, the enzymes that produce and utilize acetyl-CoA have emerged as compelling therapeutic targets. This technical guide provides an in-depth overview of the foundational research on inhibitors of key enzymes in acetyl-CoA metabolism, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant pathways and workflows.

Core Metabolic Pathways of Acetyl-CoA

Acetyl-CoA is generated from multiple sources and is utilized in various cellular compartments. In the mitochondria, it is primarily produced from pyruvate (B1213749) through the action of the Pyruvate Dehydrogenase Complex (PDC) and from fatty acid β-oxidation.[2] This mitochondrial acetyl-CoA is a key substrate for the tricarboxylic acid (TCA) cycle.[2] For use in the cytosol, mitochondrial citrate (B86180) is transported to the cytoplasm and converted to acetyl-CoA by ATP Citrate Lyase (ACLY).[5][6] Cytosolic acetyl-CoA is the fundamental building block for the synthesis of fatty acids and cholesterol.[5][6] Acetyl-CoA Carboxylase (ACC) catalyzes the first committed step in fatty acid synthesis by converting acetyl-CoA to malonyl-CoA.[7] Fatty Acid Synthase (FASN) then utilizes malonyl-CoA to produce long-chain fatty acids.[8] Beyond its metabolic roles, acetyl-CoA is also a critical substrate for protein acetylation, including histone acetylation, thereby linking cellular metabolism to epigenetic regulation.[5][9]

Acetyl_CoA_Metabolism Core Acetyl-CoA Metabolic Pathways Fatty Acids Fatty Acids Acetyl-CoA (Mito) Acetyl-CoA (Mito) Fatty Acids->Acetyl-CoA (Mito) β-oxidation Citrate (Mito) Citrate (Mito) Citrate (Cyto) Citrate (Cyto) Citrate (Mito)->Citrate (Cyto) Citrate Transporter TCA Cycle TCA Cycle Citrate (Mito)->TCA Cycle Acetyl-CoA (Mito)->Citrate (Mito) Acetyl-CoA (Cyto) Acetyl-CoA (Cyto) Citrate (Cyto)->Acetyl-CoA (Cyto) ACLY Malonyl-CoA Malonyl-CoA Acetyl-CoA (Cyto)->Malonyl-CoA ACC Cholesterol Synthesis Cholesterol Synthesis Acetyl-CoA (Cyto)->Cholesterol Synthesis Histone Acetylation Histone Acetylation Acetyl-CoA (Cyto)->Histone Acetylation Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis FASN Bempedoic_Acid_MoA Mechanism of Action of Bempedoic Acid Bempedoic Acid (Prodrug) Bempedoic Acid (Prodrug) Bempedoyl-CoA (Active) Bempedoyl-CoA (Active) ACLY ACLY Bempedoyl-CoA (Active)->ACLY Inhibition Citrate Citrate Acetyl-CoA (Cyto) Acetyl-CoA (Cyto) Citrate->Acetyl-CoA (Cyto) ACLY Cholesterol Synthesis Cholesterol Synthesis Acetyl-CoA (Cyto)->Cholesterol Synthesis Intracellular Cholesterol Intracellular Cholesterol Cholesterol Synthesis->Intracellular Cholesterol Reduced LDL Receptor Expression LDL Receptor Expression Intracellular Cholesterol->LDL Receptor Expression Upregulation LDL-C Clearance LDL-C Clearance LDL Receptor Expression->LDL-C Clearance Increased Inhibitor_Screening_Workflow Inhibitor Screening Workflow Compound Library Compound Library Primary HTS Assay Primary HTS Assay Hit Identification Hit Identification Primary HTS Assay->Hit Identification Activity Threshold Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Secondary Assays Secondary Assays Dose-Response & IC50 Determination->Secondary Assays Potent Hits Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Validated Hits (e.g., Cell-based assays, Selectivity) In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Optimized Leads

References

The Pivotal Role of ACSS2 in Cellular Metabolic Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic stress, characterized by fluctuations in nutrient and oxygen availability, is a hallmark of various pathological conditions, including cancer and metabolic disorders. Cells have evolved intricate mechanisms to adapt to these harsh microenvironments. Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical metabolic enzyme and transcriptional co-regulator that plays a central role in cellular adaptation to metabolic stress. This technical guide provides an in-depth exploration of the multifaceted functions of ACSS2, detailing its dual cytoplasmic and nuclear roles, its regulation under stress conditions, and its impact on key signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for studying ACSS2, and visual representations of its signaling networks to serve as a comprehensive resource for researchers and drug development professionals.

Introduction: ACSS2 as a Fulcrum in Metabolic Adaptation

Acetyl-CoA is a vital metabolite that sits (B43327) at the crossroads of cellular metabolism, serving as a key substrate for the tricarboxylic acid (TCA) cycle, lipid biosynthesis, and protein acetylation.[1] ACSS2 is a nucleo-cytosolic enzyme responsible for the ATP-dependent conversion of acetate (B1210297) into acetyl-CoA.[1][2] Under normal physiological conditions, the contribution of ACSS2 to the total acetyl-CoA pool is relatively minor compared to glucose-derived acetyl-CoA.[3] However, under conditions of metabolic stress, such as hypoxia (low oxygen) and nutrient deprivation, the role of ACSS2 becomes paramount for cell survival and proliferation.[4][5]

This guide will delve into the molecular mechanisms that govern ACSS2 function and its downstream effects, providing a framework for understanding its potential as a therapeutic target.

The Dual Functionality of ACSS2: Cytoplasmic and Nuclear Roles

ACSS2 exhibits a remarkable ability to function in two distinct subcellular compartments, the cytoplasm and the nucleus, with its localization and function being tightly regulated by the metabolic state of the cell.[6]

Cytoplasmic ACSS2: Fueling Lipogenesis

In the cytoplasm, ACSS2 contributes to the generation of acetyl-CoA for de novo lipogenesis, the process of synthesizing fatty acids.[2] This is particularly crucial for cancer cells, which have a high demand for lipids to build new membranes and support rapid proliferation.[2] Under metabolic stress, when glucose availability is limited, cancer cells can utilize acetate as an alternative carbon source for lipid synthesis in an ACSS2-dependent manner.[4][7]

Nuclear ACSS2: An Epigenetic Regulator

Under stress conditions, ACSS2 translocates to the nucleus, where it plays a critical role in epigenetic regulation by providing a localized source of acetyl-CoA for histone acetylation.[4][6] Histone acetylation is a key post-translational modification that influences chromatin structure and gene expression.[8] By fueling histone acetyltransferases (HATs), nuclear ACSS2 can directly impact the transcriptional landscape of the cell, promoting the expression of genes involved in stress adaptation, such as those related to autophagy and lysosomal biogenesis.[9][10]

Quantitative Data on ACSS2 in Metabolic Stress

The following tables summarize key quantitative findings from various studies on the role of ACSS2 in metabolic stress.

Parameter Cell Line/Model Stress Condition Fold Change/Observation Reference
ACSS2 mRNA ExpressionLLC, B16, Colon, C127I Tumor CellsHypoxia1.8 to 3.3-fold increase[11]
ACSS2 mRNA ExpressionTE-1 and ECA-109 (ESCC cells)Nutrient Stress (12h)Sharp increase[12]
ACSS2 mRNA ExpressionTE-1 and ECA-109 (ESCC cells)Nutrient Stress (24h)9 to 12-fold increase[12]
Acetate ExcretionLLC, B16, Colon, C127I Tumor CellsHypoxia1.3 to 1.9-fold increase[11]

Table 1: ACSS2 Expression and Acetate Metabolism under Hypoxia and Nutrient Stress. This table highlights the significant upregulation of ACSS2 expression in various cancer cell lines when subjected to hypoxic or nutrient-deprived conditions. The corresponding increase in acetate excretion under hypoxia suggests a potential shift in metabolic flux.

Parameter Cell Line Stress Condition Observation Reference
Contribution of ¹³C₂-acetate to Palmitate SynthesisSKBr3Hypoxia and low lipidSignificant increase in carbon-13 labeling[13]
Effect of ACSS2 Knockdown on Acetate UptakeMDA-MB-468 and BT-474Serum- and oxygen-limitationLargely abrogated U-¹³C-acetate consumption[14]
Effect of ACSS2 Knockdown on Acetate ReleaseMDA-MB-468 and BT-474Serum- and oxygen-limitationMarkedly increased ¹²C-acetate release[14]

Table 2: ACSS2-Dependent Acetate Utilization for Lipid Synthesis. This table illustrates the increased reliance on acetate for fatty acid synthesis under metabolic stress and the critical role of ACSS2 in mediating acetate uptake.

Signaling Pathways Regulating and Mediated by ACSS2

The function of ACSS2 is intricately woven into a complex network of signaling pathways that sense and respond to metabolic cues.

The AMPK-ACSS2 Axis: A Key Stress Sensor

AMP-activated protein kinase (AMPK) is a central energy sensor in the cell that is activated under conditions of low ATP.[6] Upon activation, AMPK can phosphorylate ACSS2 at serine 659.[9][10] This phosphorylation event is a critical step that triggers the translocation of ACSS2 from the cytoplasm to the nucleus, enabling its epigenetic functions.[9][10] There is also evidence for a positive feedback loop where ACSS2 activity, by producing AMP, can further activate AMPK.[6]

AMPK_ACSS2_Axis Metabolic_Stress Metabolic Stress (e.g., Glucose Deprivation) AMPK AMPK Metabolic_Stress->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK ACSS2_cyto Cytoplasmic ACSS2 pAMPK->ACSS2_cyto Phosphorylates (S659) pACSS2_S659 p-ACSS2 (S659) ACSS2_cyto->pACSS2_S659 ACSS2_nuclear Nuclear ACSS2 pACSS2_S659->ACSS2_nuclear Nuclear Translocation Gene_Expression Autophagy & Lysosomal Gene Expression ACSS2_nuclear->Gene_Expression Promotes

Figure 1: The AMPK-ACSS2 signaling axis under metabolic stress.
SREBF2 and HIF-2: Transcriptional Regulation of ACSS2

The expression of ACSS2 is itself subject to regulation by key transcription factors involved in metabolic adaptation. Sterol regulatory element-binding protein 2 (SREBF2), a master regulator of cholesterol and fatty acid synthesis, can activate ACSS2 expression.[6] Additionally, under hypoxic conditions, Hypoxia-Inducible Factor 2α (HIF-2α) can contribute to the upregulation of ACSS2.[15] This creates a feed-forward loop where the stress-responsive transcription factors enhance the expression of an enzyme that is critical for survival under those same stress conditions.

ACSS2_Transcriptional_Regulation Hypoxia Hypoxia HIF2a HIF-2α Hypoxia->HIF2a Stabilizes Lipid_Depletion Lipid Depletion SREBF2 SREBF2 Lipid_Depletion->SREBF2 Activates ACSS2_gene ACSS2 Gene HIF2a->ACSS2_gene Induces Transcription SREBF2->ACSS2_gene Induces Transcription ACSS2_protein ACSS2 Protein ACSS2_gene->ACSS2_protein Translation

Figure 2: Transcriptional regulation of ACSS2 by HIF-2α and SREBF2.
Nuclear ACSS2, TFEB, and Histone Acetylation

Once in the nucleus, ACSS2 collaborates with transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[9][10] ACSS2 provides the acetyl-CoA necessary for the acetylation of histones at the promoter regions of TFEB target genes, thereby promoting their expression.[9][10] This mechanism allows cells to upregulate catabolic processes like autophagy to recycle cellular components and generate energy during periods of nutrient scarcity.

Nuclear_ACSS2_Function Nuclear_ACSS2 Nuclear ACSS2 Acetyl_CoA Acetyl-CoA Nuclear_ACSS2->Acetyl_CoA Synthesizes from Target_Genes Autophagy & Lysosomal Genes Nuclear_ACSS2->Target_Genes Localizes to Acetate Acetate Acetate->Nuclear_ACSS2 Histones Histones Acetyl_CoA->Histones Donates Acetyl Group for TFEB TFEB TFEB->Target_Genes Binds to Promoters Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Transcription Increased Transcription Acetylated_Histones->Transcription Target_Genes->Transcription

Figure 3: Nuclear ACSS2 promotes gene expression via histone acetylation.

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for ACSS2

This protocol is designed to identify the genomic regions where ACSS2 is bound, providing insights into the genes it may regulate.

Materials:

  • Cell culture reagents

  • Formaldehyde (B43269) (37%)

  • Glycine (1.25 M)

  • PBS (phosphate-buffered saline)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Micrococcal nuclease or sonicator

  • ACSS2-specific antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for library preparation and next-generation sequencing

Procedure:

  • Cell Culture and Cross-linking: Culture cells to the desired confluency and treat with metabolic stressors as required. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine.

  • Cell Lysis and Chromatin Fragmentation: Harvest and lyse the cells. Fragment the chromatin to an average size of 200-500 bp using either enzymatic digestion with micrococcal nuclease or mechanical shearing via sonication.

  • Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared lysate overnight at 4°C with an ACSS2-specific antibody or a control IgG.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of ACSS2 enrichment.

ChIP_seq_Workflow Start Start: Cultured Cells Crosslinking 1. Formaldehyde Cross-linking Start->Crosslinking Lysis 2. Cell Lysis Crosslinking->Lysis Fragmentation 3. Chromatin Fragmentation (Sonication/Enzyme) Lysis->Fragmentation IP 4. Immunoprecipitation (ACSS2 Antibody) Fragmentation->IP Capture 5. Immune Complex Capture (Beads) IP->Capture Wash 6. Washes Capture->Wash Elution 7. Elution Wash->Elution Reverse 8. Reverse Cross-linking Elution->Reverse Purification 9. DNA Purification Reverse->Purification Library_Prep 10. Library Preparation Purification->Library_Prep Sequencing 11. Sequencing Library_Prep->Sequencing Analysis 12. Data Analysis (Peak Calling) Sequencing->Analysis End End: ACSS2 Binding Sites Analysis->End

Figure 4: Workflow for ACSS2 Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Seahorse XF Cell Mito Stress Test to Assess ACSS2-dependent Mitochondrial Function

This assay measures key parameters of mitochondrial respiration and can be used to determine how ACSS2 activity or inhibition impacts cellular bioenergetics.[16][17]

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • ACSS2 inhibitor or siRNA for ACSS2 knockdown

  • Oligomycin (B223565), FCCP, Rotenone (B1679576)/Antimycin A (Mito Stress Test reagents)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere. Treat cells with an ACSS2 inhibitor or transfect with siRNA for ACSS2 knockdown for the desired duration.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Assay Medium Preparation: Prepare the Seahorse XF assay medium and warm it to 37°C.

  • Cell Plate Preparation: On the day of the assay, remove the growth medium from the cells, wash with the assay medium, and add the final volume of assay medium to each well. Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour.

  • Loading the Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds: oligomycin (Port A), FCCP (Port B), and a mixture of rotenone and antimycin A (Port C).

  • Seahorse XF Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the mitochondrial inhibitors.

  • Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between control and ACSS2-inhibited/knockdown cells.

Seahorse_Mito_Stress_Test Start Start: Seed Cells Treatment 1. Treat with ACSS2 Inhibitor/siRNA Start->Treatment Plate_Prep 4. Prepare Cell Plate Treatment->Plate_Prep Hydration 2. Hydrate Sensor Cartridge Loading 5. Load Inhibitors into Sensor Cartridge Hydration->Loading Assay_Medium 3. Prepare Assay Medium Assay_Medium->Plate_Prep Assay 6. Run Seahorse XF Assay Plate_Prep->Assay Loading->Assay Analysis 7. Analyze OCR Data Assay->Analysis End End: Mitochondrial Function Profile Analysis->End

Figure 5: Workflow for the Seahorse XF Cell Mito Stress Test.

Conclusion and Future Directions

ACSS2 stands out as a critical node in the cellular response to metabolic stress, seamlessly integrating metabolic status with epigenetic regulation and downstream signaling pathways. Its dual role in the cytoplasm and nucleus underscores its versatility in supporting cell survival and proliferation in challenging microenvironments. The upregulation of ACSS2 in various cancers and its correlation with poor prognosis highlight its potential as a promising therapeutic target.[2][18] The development of specific ACSS2 inhibitors offers a novel strategy to disrupt the metabolic adaptability of cancer cells and potentially enhance the efficacy of existing therapies.[3]

Future research should focus on further elucidating the context-dependent roles of ACSS2 in different tissues and disease states. A deeper understanding of the upstream and downstream regulators of ACSS2 will be crucial for the development of targeted and effective therapeutic interventions. The experimental frameworks provided in this guide offer a solid foundation for researchers to further unravel the complexities of ACSS2-mediated metabolic and epigenetic reprogramming.

References

basic properties of quinoxaline-based ACSS2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA synthetase 2 (ACSS2) has emerged as a critical enzyme in cellular metabolism, particularly in the context of cancer and metabolic diseases. By catalyzing the conversion of acetate (B1210297) to acetyl-CoA, ACSS2 provides a vital carbon source for lipid synthesis and histone acetylation, especially under nutrient-poor and hypoxic conditions characteristic of the tumor microenvironment.[1][2] This central role in metabolic adaptation has made ACSS2 an attractive therapeutic target. Quinoxaline-based compounds have shown particular promise as potent and selective inhibitors of ACSS2, offering a potential new avenue for therapeutic intervention. This technical guide provides an in-depth overview of the basic properties of quinoxaline-based ACSS2 inhibitors, including their mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways they modulate.

Core Properties of Quinoxaline-Based ACSS2 Inhibitors

Quinoxaline-based inhibitors of ACSS2 are a class of small molecules that typically function by competing with the enzyme's natural substrates. These compounds have been developed to be highly selective for ACSS2 over other acetyl-CoA synthetase isoforms, such as ACSS1 and ACSS3.[3]

Mechanism of Action

The primary mechanism of action for these inhibitors is the blockade of the ACSS2 active site, thereby preventing the synthesis of acetyl-CoA from acetate.[4] This disruption of a key metabolic pathway leads to several downstream effects, including the inhibition of fatty acid synthesis and the alteration of histone acetylation patterns, which can in turn affect gene expression.[5][6] In cancer cells, which are often highly reliant on ACSS2 for survival and proliferation, this inhibition can induce metabolic stress and ultimately lead to cell death.[1][2]

Featured Quinoxaline-Based ACSS2 Inhibitors

Several quinoxaline-based ACSS2 inhibitors have been described in the literature, with some showing significant preclinical efficacy.

  • VY-3-249 (1-(2,3-di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea): An early but potent quinoxaline-based inhibitor of ACSS2.[3]

  • VY-3-135: A highly potent and specific ACSS2 inhibitor, demonstrating significantly improved activity over earlier compounds.[3]

  • AD-5584 and AD-8007: Novel, brain-penetrant ACSS2 inhibitors designed to cross the blood-brain barrier, showing promise for the treatment of brain metastases.[7]

Quantitative Data

The inhibitory potency of various quinoxaline-based ACSS2 inhibitors has been characterized using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of these compounds.

CompoundTargetIC50 (nM)Assay SystemReference
VY-3-249 ACSS21214 ± 128In vitro biochemical TranScreener assay[3]
VY-3-135 ACSS244 ± 3.85In vitro biochemical TranScreener assay[3]
AD-8007 ACSS2~890In vitro biochemical assay[7]
AD-5584 ACSS2High nanomolarIn vitro biochemical assay[7]

Signaling Pathways

ACSS2 plays a crucial role in two major cellular processes: lipid metabolism and histone acetylation. Quinoxaline-based inhibitors, by blocking ACSS2 activity, can modulate these pathways.

ACSS2 in Lipid Metabolism

Under metabolic stress, cancer cells upregulate ACSS2 to convert acetate into acetyl-CoA, which is a fundamental building block for the synthesis of fatty acids and other lipids. This process is essential for membrane production and energy storage.

ACSS2_Lipid_Metabolism Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA FattyAcid_Synthesis Fatty Acid Synthesis AcetylCoA->FattyAcid_Synthesis Lipid_Droplets Lipid Droplets FattyAcid_Synthesis->Lipid_Droplets Quinoxaline_Inhibitor Quinoxaline-based Inhibitor Quinoxaline_Inhibitor->ACSS2

ACSS2-mediated lipid synthesis pathway and its inhibition.
ACSS2 in Histone Acetylation

Nuclear ACSS2 provides a localized source of acetyl-CoA for histone acetyltransferases (HATs), which catalyze the acetylation of histones. Histone acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription.

ACSS2_Histone_Acetylation cluster_nucleus Nucleus Acetate_nuc Acetate ACSS2_nuc ACSS2 Acetate_nuc->ACSS2_nuc AcetylCoA_nuc Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc HATs Histone Acetyltransferases (HATs) AcetylCoA_nuc->HATs Histones Histones HATs->Histones Acetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Transcription Gene Transcription Acetylated_Histones->Gene_Transcription Promotes Quinoxaline_Inhibitor_nuc Quinoxaline-based Inhibitor Quinoxaline_Inhibitor_nuc->ACSS2_nuc

ACSS2's role in histone acetylation within the nucleus.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize quinoxaline-based ACSS2 inhibitors.

In Vitro ACSS2 Enzyme Inhibition Assay

This assay determines the potency of an inhibitor against the purified ACSS2 enzyme.

Principle: The enzymatic activity of ACSS2 is measured by quantifying the amount of a reaction product, such as AMP, formed over time. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Materials:

  • Recombinant human ACSS2 enzyme

  • ATP, Coenzyme A (CoA), and sodium acetate

  • Assay buffer (e.g., 30 mM HEPES, pH 7.4, 140 mM NaCl, 2 mM MgCl2, 2 mM DTT, 0.005% Brij35)

  • TranScreener® AMP/GMP Assay Kit (or similar detection system)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the quinoxaline-based inhibitor in DMSO.

  • In a 384-well plate, add the assay buffer, ACSS2 enzyme, and the inhibitor dilutions.

  • Initiate the reaction by adding a mixture of ATP, CoA, and sodium acetate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., TranScreener® kit).

  • Measure the signal (e.g., fluorescence polarization) using a plate reader.

  • Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Enzyme_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) Start->Prepare_Reagents Dispense Dispense into 384-well Plate Prepare_Reagents->Dispense Incubate Incubate at 37°C Dispense->Incubate Add_Detection Add Detection Reagents Incubate->Add_Detection Read_Plate Read Plate Add_Detection->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze End End Analyze->End

Workflow for the in vitro ACSS2 enzyme inhibition assay.
Cellular Acetyl-CoA Measurement

This assay quantifies the levels of acetyl-CoA in cells following treatment with an ACSS2 inhibitor.

Principle: Cells are lysed, and the acetyl-CoA in the lysate is measured using a commercially available assay kit, often based on an enzymatic reaction that produces a colorimetric or fluorometric signal.

Materials:

  • Cell culture reagents

  • Quinoxaline-based ACSS2 inhibitor

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Acetyl-CoA Assay Kit (e.g., from Sigma-Aldrich, Novus Biologicals)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the ACSS2 inhibitor for a specified duration (e.g., 24-48 hours).

  • Wash the cells with cold PBS and lyse them according to the assay kit protocol.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Perform the acetyl-CoA assay on the supernatant according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the acetyl-CoA concentration based on a standard curve.

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify neutral lipid accumulation in cells.

Principle: Oil Red O is a fat-soluble dye that stains neutral lipids, such as triglycerides, a characteristic red color. The intensity of the staining is proportional to the amount of lipid accumulation.

Materials:

  • Cell culture reagents

  • Quinoxaline-based ACSS2 inhibitor

  • Phosphate-buffered saline (PBS)

  • Formalin (10%) for cell fixation

  • Oil Red O staining solution (0.5% in isopropanol (B130326)/water)

  • Isopropanol (60% and 100%)

  • Microscope

  • 96-well plate and plate reader (for quantification)

Procedure:

  • Culture and treat cells with the ACSS2 inhibitor as described for the acetyl-CoA assay.

  • Wash the cells with PBS and fix with 10% formalin for 30-60 minutes.

  • Wash the cells with water and then with 60% isopropanol.

  • Stain the cells with the Oil Red O working solution for 10-20 minutes.

  • Wash the cells with water to remove excess stain.

  • For qualitative analysis, visualize the stained lipid droplets under a microscope.

  • For quantitative analysis, elute the stain with 100% isopropanol and measure the absorbance at approximately 492 nm in a plate reader.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of ACSS2 inhibitors in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the ACSS2 inhibitor, and tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Human cancer cell line with high ACSS2 expression

  • Matrigel (or similar extracellular matrix)

  • Quinoxaline-based ACSS2 inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Prepare a suspension of cancer cells in a mixture of PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flanks of the mice.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the ACSS2 inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Xenograft_Workflow Start Start Cell_Implantation Implant Cancer Cells in Mice Start->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Inhibitor or Vehicle Randomization->Treatment Monitor_Tumors Measure Tumor Volume and Body Weight Treatment->Monitor_Tumors Endpoint Endpoint Reached Monitor_Tumors->Endpoint Endpoint->Monitor_Tumors No Analysis Excise Tumors for Analysis Endpoint->Analysis Yes End End Analysis->End

General workflow for in vivo tumor xenograft studies.

Conclusion

Quinoxaline-based ACSS2 inhibitors represent a promising class of targeted therapies for cancers and other diseases characterized by altered metabolism. Their ability to selectively inhibit a key metabolic enzyme offers a clear mechanism of action with the potential for significant therapeutic benefit. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance our understanding and application of these novel therapeutic agents. Further research into the optimization of these compounds, particularly with respect to their pharmacokinetic and pharmacodynamic properties, will be crucial for their successful translation into clinical practice.

References

The Core Role of ACSS2 in Viral Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viruses, as obligate intracellular parasites, are fundamentally reliant on the host cell's metabolic machinery to provide the necessary energy and molecular building blocks for their replication. A growing body of evidence highlights the critical role of metabolic reprogramming in the lifecycle of numerous viruses. One key enzyme that has emerged as a central player in this process is the Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2). This technical guide provides an in-depth exploration of the core functions of ACSS2 in viral replication, with a focus on its well-documented roles in Human Cytomegalovirus (HCMV) and Human Immunodeficiency Virus 1 (HIV-1), and emerging evidence for its involvement in other viral infections.

ACSS2 is a cytosolic and nuclear enzyme responsible for the conversion of acetate (B1210297) into acetyl-CoA, a vital metabolite that serves as a key precursor for lipid biosynthesis and as a substrate for protein acetylation.[1][2] By catalyzing this reaction, ACSS2 provides a crucial link between cellular nutrient status and essential biosynthetic and epigenetic processes. As will be detailed in this guide, viruses have evolved mechanisms to co-opt ACSS2 activity to fuel the production of new virions and to regulate the expression of their own genes.

ACSS2 in Human Cytomegalovirus (HCMV) Replication

HCMV infection profoundly alters host cell metabolism, including a significant induction of lipogenesis, which is essential for the formation of the viral envelope and the assembly of new virions.[1][2] While the primary pathway for cytosolic acetyl-CoA synthesis in nutrient-replete cells is through ATP-citrate lyase (ACLY), studies have revealed that ACSS2 provides a critical, alternative source of acetyl-CoA that is necessary for robust HCMV replication.[1][2]

The ACSS2-Mediated Pathway for Lipogenesis in HCMV Infection

During HCMV infection, the demand for lipids for viral membrane biogenesis is immense. The virus induces the uptake of glucose, which is then metabolized to pyruvate (B1213749).[3] Interestingly, HCMV-infected cells can convert this glucose-derived pyruvate into acetate through a non-enzymatic mechanism.[2][3] This acetate is then utilized by ACSS2 to generate cytosolic acetyl-CoA, which feeds into the fatty acid synthesis pathway to produce the lipids required for virion assembly.[1][2]

A pivotal finding is that while ACLY is also activated during HCMV infection, it is not essential for viral replication or the associated increase in lipid synthesis.[1][2] In contrast, the knockout of ACSS2 in human fibroblasts leads to a sharp reduction in both HCMV-induced lipogenesis from glucose and a significant decrease in viral growth.[1][2] This indicates that the ACSS2-mediated pathway can compensate for the loss of ACLY and is a primary driver of the lipogenesis required for successful HCMV replication.

Quantitative Data on ACSS2's Role in HCMV Replication

The following tables summarize the key quantitative findings from studies investigating the role of ACSS2 in HCMV replication.

Experiment Cell Line Condition Metric Result Reference
Viral Titer Human Fibroblasts (HF)Control (shGFP)Viral Titer (PFU/mL) at 96 hpi~1 x 10^6[1]
ACSS2-KO (C3)Viral Titer (PFU/mL) at 96 hpi~1 x 10^4[1]
ACSS2-KO (C11)Viral Titer (PFU/mL) at 96 hpi~2 x 10^4[1]
ACSS2-KO (C3) + shACLYViral Titer (PFU/mL) at 96 hpi~1 x 10^3[1]
Lipid Synthesis Human Fibroblasts (HF)Mock-infected[14C]Acetate incorporation into lipids (cpm/well)~500[4]
HCMV-infected[14C]Acetate incorporation into lipids (cpm/well)~1500[4]
Human Fibroblasts (HF)Mock-infectedLipid synthesis from [14C]glucose (cpm/well)~1000[1]
HCMV-infectedLipid synthesis from [14C]glucose (cpm/well)~2500[1]
ACSS2-KO (C3)HCMV-infectedLipid synthesis from [14C]glucose (cpm/well)~1000[1]
ACSS2-KO (C11)HCMV-infectedLipid synthesis from [14C]glucose (cpm/well)~1100[1]

Signaling Pathway and Experimental Workflow Diagrams

HCMV_ACSS2_Pathway cluster_host_cell Host Cell cluster_virus HCMV Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetate Acetate Pyruvate->Acetate Non-enzymatic conversion AcetylCoA Acetyl-CoA Acetate->AcetylCoA ACSS2 Lipids Lipids AcetylCoA->Lipids Lipogenesis HCMV_Assembly HCMV Virion Assembly & Envelopment Lipids->HCMV_Assembly Progeny_Virions Progeny Virions HCMV_Assembly->Progeny_Virions HCMV_Infection HCMV Infection HCMV_Infection->Glucose Induces Uptake

Caption: ACSS2-mediated metabolic pathway in HCMV-infected cells.

Experimental_Workflow_HCMV cluster_ko ACSS2 Knockout Cell Line Generation cluster_infection HCMV Infection and Analysis sgRNA Design & Synthesize ACSS2-specific sgRNAs Transfection Transfect Human Fibroblasts with sgRNA and Cas9 sgRNA->Transfection Cas9 Cas9 Nuclease Cas9->Transfection Selection Select and Validate ACSS2-KO Clones Transfection->Selection Infection Infect Control and ACSS2-KO Cells with HCMV (e.g., TB40/E-GFP, MOI=3) Selection->Infection Viral_Titer Harvest Supernatant at 96 hpi and Determine Viral Titer (Plaque Assay) Infection->Viral_Titer Lipid_Assay Label Cells with [14C]Acetate or [14C]Glucose and Measure Lipid Synthesis Infection->Lipid_Assay Protein_Analysis Analyze Viral Protein Expression (Western Blot) Infection->Protein_Analysis

Caption: Experimental workflow for studying ACSS2's role in HCMV replication.

ACSS2 in Human Immunodeficiency Virus 1 (HIV-1) Replication

Beyond its role in providing building blocks for virion assembly, ACSS2 also plays a crucial role in the epigenetic regulation of viral gene expression, as demonstrated in the context of HIV-1. The expression of HIV-1 genes is controlled by the viral long terminal repeat (LTR), which contains promoter and enhancer elements that are subject to epigenetic modifications, including histone acetylation and, as recently discovered, histone crotonylation.

ACSS2-Driven Histone Crotonylation and HIV-1 Latency Reversal

Histone crotonylation is a post-translational modification that has been shown to be a mark of active gene transcription. A key finding is that the ACSS2 enzyme can utilize crotonyl-CoA to promote histone crotonylation at the HIV-1 LTR.[5][6] This epigenetic modification leads to the reactivation of latent HIV-1 and stimulates viral transcription.[5][6]

Conversely, the suppression of ACSS2, either through siRNA-mediated knockdown or pharmacological inhibition, has been shown to inhibit HIV-1 replication and the reactivation of latent virus.[5][6] This suggests that ACSS2 is a critical factor in the epigenetic landscape that governs HIV-1 transcription and latency.

Quantitative Data on ACSS2's Role in HIV-1 Replication
Experiment Cell Line Condition Metric Result Reference
HIV-1 LTR Activity TZM-blControl siRNALuciferase Expression (RLU)High[5]
ACSS2 siRNALuciferase Expression (RLU)Significantly Reduced[5]
HIV-1 Reactivation Primary CD4+ T cells from ART-suppressed donorsControlHIV-1 p24 productionLow[5][6]
ACSS2 induction (with Na-Cro)HIV-1 p24 productionIncreased[5][6]

Signaling Pathway and Logical Relationship Diagrams

HIV_ACSS2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ACSS2_nuclear Nuclear ACSS2 Histones Histones at HIV-1 LTR ACSS2_nuclear->Histones Promotes Crotonylation CrotonylCoA Crotonyl-CoA CrotonylCoA->ACSS2_nuclear HIV_LTR HIV-1 LTR Histones->HIV_LTR Activates HIV_Transcription HIV-1 Transcription HIV_LTR->HIV_Transcription Viral Replication Viral Replication HIV_Transcription->Viral Replication ACSS2_cyto Cytosolic ACSS2 ACSS2_cyto->ACSS2_nuclear Translocation

References

Preliminary Toxicity Profile of Acetyl-CoA Synthase 2 (ACSS2) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical enzyme in cellular metabolism, particularly in cancer biology, where it facilitates the utilization of acetate (B1210297) as a carbon source for lipid synthesis and histone acetylation, especially under nutrient-poor conditions. This role in promoting cancer cell survival and proliferation has made ACSS2 an attractive target for therapeutic intervention. This technical guide provides a consolidated overview of the preliminary toxicity studies conducted on a class of molecules referred to as Ac-CoA Synthase Inhibitor1, with a specific focus on identified potent and selective ACSS2 inhibitors. The document summarizes available quantitative data, details key experimental methodologies for toxicity assessment, and visualizes the core signaling pathways influenced by ACSS2 inhibition.

Quantitative Toxicity Data Summary

The following tables present a summary of the available quantitative data on the toxicity and inhibitory activity of selected ACSS2 inhibitors. The data is compiled from various preclinical studies and provides insights into the potency and selectivity of these compounds.

Table 1: In Vitro Inhibitory Activity of ACSS2 Inhibitors

Compound IDTargetAssay TypeIC50 ValueCell Line/SystemReference
CAS 508186-14-9ACSS2Luciferase-based enzymatic assay~600 nMCell-free[1]
CAS 508186-14-9ACSS2Enzymatic assay1.214 µMCell-free
CAS 508186-14-9[14C]acetate incorporation into lipidsCellular assay6.8 µMHepG2[1][2]
CAS 508186-14-9[14C]acetate utilization for histone acetylationCellular assay5.5 µMHepG2[1][2]
VY-3-135ACSS2Enzymatic assay44 nMCell-free[3][4][5]
AD-8007ACSS2Specific binding affinity~890 nMCell-free[6]

Table 2: In Vitro Cytotoxicity and Cellular Effects

Compound IDEffectConcentrationCell LineObservationsReference
AD-5584 & AD-8007Increased cell death100 µMMDA-MB-231BR, 4T1BRComparable to VY-3-135.[6]
AD-5584 & AD-8007No alteration in cell viability100 µMNormal brain tissue slicesSuggests cancer cell-specific toxicity.[6]
CAS 508186-14-9Reduction of oleic acid-induced DNA damage50 µMCultured human immortalized hepatocytesReduces the number of histone H2AX-positive cells.

Table 3: In Vivo Preliminary Toxicity Observations

Compound IDSpeciesDoseRoute of AdministrationObservationReference
AD-5584 & AD-8007Mice50 mg/kgIntraperitonealDid not alter weight loss.[6]
VY-3-135Mice100 mg/kg/day for 30 daysOralRepressed tumor growth without reported overt toxicity.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are protocols for key experiments cited in the preliminary toxicity assessment of ACSS2 inhibitors.

In Vitro Cytotoxicity Assessment using Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is a standard method for quantifying cell death by identifying cells that have lost plasma membrane integrity.

a. Materials:

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Propidium Iodide (PI) Staining Solution (10 µg/mL in PBS)

  • FACS tubes

  • Flow cytometer

b. Procedure:

  • Cell Preparation: Harvest cells (both adherent and suspension) and prepare a single-cell suspension.

  • Cell Counting and Aliquoting: Count the cells and aliquot up to 1 x 10^6 cells in 100 µL of media into FACS tubes.

  • Washing: Wash the cells by adding 2 mL of PBS, centrifuging at 300 x g for 5 minutes, and decanting the supernatant. Repeat this step twice.

  • Resuspension: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

  • PI Staining: Just prior to analysis, add 5-10 µL of PI staining solution to each sample tube. Do not wash the cells after adding PI.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the FL-2 or FL-3 channel. Unstained cells should be used as a negative control to set the gates for PI-negative (live) and PI-positive (dead) populations.

In Vivo Acute Oral Toxicity Study in Mice (Adapted from OECD Guideline 420)

This protocol outlines a stepwise procedure to assess the acute oral toxicity of a substance, focusing on identifying signs of toxicity and mortality at fixed dose levels.

a. Animals:

  • Healthy, young adult mice of a standard laboratory strain.

  • Females are typically used as they are generally considered slightly more sensitive.[7]

  • Animals are acclimatized to laboratory conditions before the study.

b. Housing and Feeding:

  • House animals in standard cages with appropriate environmental conditions (temperature, humidity, 12-hour light/dark cycle).

  • Provide standard laboratory diet and unlimited drinking water.

  • Fast animals prior to dosing (e.g., withhold food for 3-4 hours for mice).[8]

c. Dosing Procedure:

  • Dose Selection (Sighting Study): A preliminary sighting study is performed with a small number of animals to determine the appropriate starting dose for the main study. Doses are selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[7][9]

  • Dose Administration: Administer the test substance as a single dose by gavage using a stomach tube. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[7]

  • Main Study: A group of five animals is used for each dose level investigated. The study proceeds in a stepwise manner, with the outcome of one dose group determining the dose for the next.[8]

d. Observations:

  • Clinical Signs: Observe all animals individually at least once during the first 30 minutes after dosing, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[8] Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Determine the individual weights of animals shortly before dosing and at least weekly thereafter.[8]

  • Mortality: Record any instances of mortality daily.[8]

e. Pathological Examination:

  • At the end of the study, all surviving animals are humanely euthanized.

  • Perform a gross necropsy on all animals (those that died during the study and those euthanized at the end).

  • Examine all major organs for any abnormalities.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving ACSS2 and a typical experimental workflow for inhibitor toxicity screening.

G ACSS2 in De Novo Lipogenesis Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA ACC ACC AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA FASN FASN MalonylCoA->FASN FattyAcids Fatty Acids FASN->FattyAcids LipidDroplets Lipid Droplets FattyAcids->LipidDroplets

Figure 1: ACSS2's role in the de novo lipogenesis pathway.

G ACSS2 in Hypoxia (HIF-2) Stress Signaling cluster_stress Stress Conditions (e.g., Hypoxia) Acetate_inc Increased Acetate ACSS2_cyto ACSS2 (Cytoplasm) Acetate_inc->ACSS2_cyto ACSS2_nuc ACSS2 (Nucleus) ACSS2_cyto->ACSS2_nuc Translocation AcetylCoA_nuc Nuclear Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc CBP CBP AcetylCoA_nuc->CBP Acetylated_HIF2a Acetylated HIF-2α CBP->Acetylated_HIF2a Acetylation HIF2a HIF-2α HIF2a->Acetylated_HIF2a SIRT1 SIRT1 Acetylated_HIF2a->SIRT1 Deacetylation TargetGenes Target Gene Expression (e.g., VEGF, GLUT1) Acetylated_HIF2a->TargetGenes Activation SIRT1->HIF2a

Figure 2: ACSS2's involvement in the HIF-2-mediated stress response.

G ACSS2 and AMPK Signaling Interplay EnergyStress Energy Stress (e.g., Glucose Deprivation) AMPK AMPK EnergyStress->AMPK Activation pACSS2 Phosphorylated ACSS2 AMPK->pACSS2 Phosphorylation ACSS2_cyto ACSS2 (Cytoplasm) ACSS2_cyto->pACSS2 ACSS2_nuc ACSS2 (Nucleus) pACSS2->ACSS2_nuc Nuclear Translocation AutophagyGenes Autophagy & Lysosomal Gene Expression ACSS2_nuc->AutophagyGenes Promotes

Figure 3: The interplay between ACSS2 and the AMPK signaling pathway.

G Experimental Workflow for ACSS2 Inhibitor Toxicity Screening Inhibitor ACSS2 Inhibitor InVitro In Vitro Studies Inhibitor->InVitro InVivo In Vivo Studies Inhibitor->InVivo EnzymaticAssay Enzymatic Assay (IC50) InVitro->EnzymaticAssay CellBasedAssay Cell-Based Assays (Cytotoxicity, etc.) InVitro->CellBasedAssay AcuteToxicity Acute Toxicity Study (e.g., OECD 420) InVivo->AcuteToxicity EfficacyStudies Efficacy Studies (Tumor Models) InVivo->EfficacyStudies DataAnalysis Data Analysis & Interpretation EnzymaticAssay->DataAnalysis CellBasedAssay->DataAnalysis AcuteToxicity->DataAnalysis EfficacyStudies->DataAnalysis

Figure 4: A logical workflow for the toxicological evaluation of ACSS2 inhibitors.

Conclusion

The preliminary toxicity data for the investigated ACSS2 inhibitors, particularly AD-5584 and AD-8007, are promising, suggesting a favorable therapeutic window with limited toxicity to normal tissues at effective doses in preclinical models. The provided experimental protocols offer a standardized approach for further toxicological evaluation. The signaling pathway diagrams highlight the central role of ACSS2 in cancer cell metabolism and stress response, reinforcing its potential as a therapeutic target. Further comprehensive in vivo toxicity studies, including dose-escalation to determine the maximum tolerated dose (MTD) and long-term toxicity assessments, are warranted to fully characterize the safety profile of these promising inhibitors for clinical development.

References

Methodological & Application

Application Notes and Protocols for Ac-CoA Synthase Inhibitor1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA Synthetase 2 (ACSS2) is a critical enzyme that catalyzes the conversion of acetate (B1210297) to acetyl-CoA, a vital molecule for numerous cellular processes, including lipid biosynthesis and histone acetylation.[1] In various cancer types, ACSS2 is upregulated, particularly under conditions of metabolic stress like hypoxia and low nutrient availability, providing an alternative carbon source for tumor cell growth and survival.[2][3] Inhibition of ACSS2 has emerged as a promising therapeutic strategy for cancer and other diseases.[1][4] Ac-CoA Synthase Inhibitor1 is a potent and specific inhibitor of ACSS2, making it a valuable tool for studying the role of this enzyme in cellular metabolism and for preclinical drug development.[5][6][7]

This document provides detailed protocols for the use of this compound in cell culture experiments, along with key quantitative data and a diagram of the associated signaling pathway.

Quantitative Data

The following table summarizes the inhibitory activity of this compound in various assays.

ParameterCell LineValueReference
IC50 (ACSS2 enzyme activity)Cell-free~0.6 µM[5][7]
IC50 (inhibition of [14C]acetate incorporation into lipids)HepG26.8 µM[5][7]
IC50 (inhibition of [14C]acetate for histone acetylation)HepG25.5 µM[5][7]
IC50 (cellular [14C]acetate uptake into lipids and histones)-5 µM[7]

Signaling Pathway

ACSS2 plays a central role in cellular metabolism, particularly in the nucleus and cytoplasm, by converting acetate into acetyl-CoA. This acetyl-CoA pool is then utilized for two major downstream processes: fatty acid synthesis in the cytoplasm and histone acetylation in the nucleus, which in turn regulates gene expression.[3][8] Under hypoxic conditions, ACSS2 expression is often induced, contributing to tumor cell adaptation and survival.[3][8]

ACSS2_Signaling_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA ATP -> AMP + PPi FattyAcid Fatty Acid Synthesis AcetylCoA->FattyAcid Histone Histone Acetylation AcetylCoA->Histone Inhibitor Ac-CoA Synthase Inhibitor1 Inhibitor->ACSS2 Tumor Tumor Growth & Survival FattyAcid->Tumor Gene Gene Expression Histone->Gene Gene->Tumor Hypoxia Hypoxia/ Nutrient Stress Hypoxia->ACSS2 induces expression

Caption: ACSS2 converts acetate to acetyl-CoA, fueling lipid synthesis and histone acetylation.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on vendor information, this compound is soluble in DMSO.[5][6][9] To prepare a 10 mM stock solution, calculate the required amount of DMSO based on the molecular weight of the inhibitor (410.51 g/mol ).

  • Aseptically add the calculated volume of DMSO to the vial of this compound powder.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 3 months.[9][10]

General Protocol for Cell Treatment

This protocol provides a general workflow for treating adherent cells with this compound. The optimal inhibitor concentration and incubation time should be determined empirically for each cell line and experimental endpoint.

Cell_Treatment_Workflow Start Start: Seed Cells Incubate1 Incubate for 24h (allow attachment) Start->Incubate1 Prepare Prepare Inhibitor Dilutions in Culture Medium Incubate1->Prepare Treat Remove old medium, add inhibitor-containing medium Prepare->Treat Incubate2 Incubate for desired time (e.g., 6-72h) Treat->Incubate2 Assay Perform Downstream Assays Incubate2->Assay

Caption: Workflow for treating cultured cells with this compound.

Materials:

  • Cultured cells of interest (e.g., HepG2, MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Multi-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency).

  • Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Preparation of Working Solutions: On the day of treatment, prepare serial dilutions of this compound from the stock solution in fresh, pre-warmed complete culture medium. A common starting range for dose-response experiments is 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.

  • Cell Treatment:

    • Carefully aspirate the old culture medium from the wells.

    • Gently wash the cells once with sterile PBS.

    • Add the prepared media containing different concentrations of the inhibitor or the vehicle control to the respective wells. For example, a 10 µM treatment has been used for MDA-MB-231-R cells for 6 hours.[5]

  • Incubation: Return the plate to the incubator and incubate for the desired period (e.g., 6, 24, 48, or 72 hours), depending on the specific assay.

  • Downstream Analysis: Following incubation, proceed with the desired downstream assays to assess the effects of the inhibitor.

Example Downstream Assays

a) Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

  • Purpose: To determine the effect of the inhibitor on cell proliferation and cytotoxicity.

  • Procedure: After the treatment period, add the viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

b) Lipid Synthesis Assay using [14C]Acetate:

  • Purpose: To measure the direct impact of the inhibitor on the incorporation of acetate into lipids.

  • Procedure:

    • During the last few hours of the inhibitor treatment, add [14C]acetate to the culture medium.

    • After incubation, wash the cells and lyse them.

    • Extract the lipids using an appropriate solvent system (e.g., chloroform:methanol).

    • Measure the radioactivity in the lipid fraction using a scintillation counter.

c) Histone Acetylation Assay (Western Blot):

  • Purpose: To assess the effect of the inhibitor on global or specific histone acetylation levels.

  • Procedure:

    • After treatment, harvest the cells and extract nuclear proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies specific for acetylated histones (e.g., anti-acetyl-H3) and a loading control (e.g., anti-H3).

    • Visualize the bands using an appropriate detection system.

Conclusion

This compound is a valuable research tool for investigating the metabolic roles of ACSS2. The protocols provided here offer a framework for conducting cell-based experiments. It is crucial to optimize the experimental conditions for each specific cell line and research question to ensure reliable and reproducible results.

References

Application Notes and Protocols for Ac-CoA Synthase Inhibitor 1 in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA synthetase 2 (ACSS2) is a critical enzyme in cancer cell metabolism, particularly under conditions of metabolic stress such as hypoxia and low nutrient availability.[1][2] It catalyzes the conversion of acetate (B1210297) into acetyl-CoA, a vital metabolite for numerous cellular processes including lipid synthesis, protein acetylation, and energy production.[1][3] In breast cancer, elevated ACSS2 expression has been correlated with tumor progression and is essential for the growth of various subtypes, including triple-negative and metastatic breast cancer.[2][4] Consequently, the inhibition of ACSS2 presents a promising therapeutic strategy. This document provides detailed application notes and protocols for the use of Ac-CoA Synthase Inhibitor 1 and other specific ACSS2 inhibitors in breast cancer cell line research.

Mechanism of Action

ACSS2 inhibitors function by blocking the enzymatic activity of ACSS2, thereby preventing the conversion of acetate to acetyl-CoA. This leads to a depletion of the cytosolic acetyl-CoA pool, which in turn inhibits downstream processes crucial for cancer cell survival and proliferation. The primary consequences of ACSS2 inhibition in breast cancer cells include:

  • Inhibition of Lipid Synthesis: Reduced acetyl-CoA levels limit the de novo synthesis of fatty acids, which are essential for membrane formation in rapidly dividing cancer cells.[5][6]

  • Induction of Cell Death: By disrupting cellular metabolism and energy homeostasis, ACSS2 inhibitors can induce apoptosis and other forms of cell death in breast cancer cells.[1][5]

  • Suppression of Tumor Growth: Pharmacological inhibition of ACSS2 has been shown to impair the growth of breast tumors, particularly those with high ACSS2 expression.[4][7]

  • Synergy with Other Therapies: ACSS2 inhibition can enhance the efficacy of other cancer treatments, such as radiation therapy.[5]

Data Presentation

The following tables summarize the available quantitative data for various ACSS2 inhibitors in the context of breast cancer research.

Table 1: Inhibitor Potency

Inhibitor NameTargetIC50Notes
VY-3-135ACSS244 nM[8][9]Potent and specific inhibitor of ACSS2. Does not inhibit ACSS1 or ACSS3.[8]

Table 2: Effects of ACSS2 Inhibitors on Breast Cancer Cell Lines

InhibitorBreast Cancer Cell Line(s)Observed EffectsReference(s)
VY-3-135MDA-MB-468 (ACSS2-high), SKBr3, BT474Impaired tumor growth in vivo (MDA-MB-468). Modest growth inhibition in vitro under hypoxia and low lipid conditions.[4]
AD-5584MDA-MB-231BR (brain trophic)Significant reduction in colony formation and lipid storage; induction of cell death. Brain-penetrant.[5][10][11]
AD-8007MDA-MB-231BR (brain trophic), 4T1BRSignificant reduction in colony formation and lipid storage; induction of cell death. Brain-penetrant and synergizes with radiation.[5][11][12]

Experimental Protocols

Detailed methodologies for key experiments involving ACSS2 inhibitors in breast cancer cell lines are provided below.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of ACSS2 inhibitors on the viability of breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7, SKBr3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • ACSS2 inhibitor stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the breast cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the ACSS2 inhibitor in complete culture medium. It is recommended to start with a high concentration and perform 2- to 10-fold dilutions.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for at least 2 hours, with occasional shaking to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.

Protocol 2: Clonogenic Survival Assay

This assay assesses the long-term effect of ACSS2 inhibitors on the ability of single cells to form colonies.

Materials:

  • Breast cancer cell lines

  • Complete culture medium

  • ACSS2 inhibitor stock solution

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)[6]

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed a low number of cells (e.g., 200-1000 cells/well, to be optimized for each cell line) in 6-well plates with complete culture medium.

    • Allow the cells to attach overnight.

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of the ACSS2 inhibitor for a specific duration (e.g., 24 or 48 hours).[6]

  • Colony Formation:

    • After the treatment period, remove the inhibitor-containing medium, wash the cells with PBS, and add fresh complete culture medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.[6] Change the medium every 2-3 days.

  • Staining and Counting:

    • After the incubation period, wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.[6]

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.[14]

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.

    • Plot the surviving fraction against the inhibitor concentration.

Protocol 3: Western Blotting for ACSS2 Expression

This protocol is for detecting the protein levels of ACSS2 in breast cancer cells.

Materials:

  • Breast cancer cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ACSS2 (e.g., Cell Signaling Technology #3658)[15]

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against ACSS2 (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the ACSS2 protein levels to the loading control.

Mandatory Visualizations

ACSS2_Inhibition_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Lipid_Synthesis Lipid Synthesis AcetylCoA->Lipid_Synthesis Protein_Acetylation Protein Acetylation AcetylCoA->Protein_Acetylation Energy_Production Energy Production AcetylCoA->Energy_Production Cell_Proliferation Cell Proliferation & Survival Lipid_Synthesis->Cell_Proliferation Protein_Acetylation->Cell_Proliferation Energy_Production->Cell_Proliferation Inhibitor ACSS2 Inhibitor (e.g., Inhibitor1) Inhibitor->ACSS2

Caption: Signaling pathway of ACSS2 inhibition in breast cancer cells.

Experimental_Workflow_Clonogenic_Assay Start Start Seed_Cells Seed Breast Cancer Cells (low density in 6-well plates) Start->Seed_Cells Treatment Treat with ACSS2 Inhibitor (various concentrations) Seed_Cells->Treatment Incubation Incubate for 10-14 days (allow colony formation) Treatment->Incubation Staining Fix and Stain Colonies (Crystal Violet) Incubation->Staining Counting Count Colonies (>50 cells) Staining->Counting Analysis Calculate Surviving Fraction Counting->Analysis End End Analysis->End

Caption: Experimental workflow for the clonogenic survival assay.

References

Application Notes and Protocols for Histone Acetylation Assay with an Acetyl-CoA Synthetase 2 (ACSS2) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone acetylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. The addition of acetyl groups to lysine (B10760008) residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure and increased transcriptional activity. The primary substrate for this reaction is acetyl-CoA. In the nucleus, a key enzyme responsible for generating acetyl-CoA from acetate (B1210297) is Acetyl-CoA Synthetase 2 (ACSS2).[1][2]

Inhibition of ACSS2 presents a valuable strategy for studying the role of acetate metabolism in epigenetic regulation and offers potential therapeutic applications in diseases such as cancer, where tumor cells often rely on ACSS2 for survival and growth under metabolic stress.[3][4][5] This document provides detailed application notes and protocols for performing a histone acetylation assay using a specific ACSS2 inhibitor.

While the specific nomenclature "Ac-CoA Synthase Inhibitor 1" is not standard, this document focuses on a well-characterized and commercially available ACSS2 inhibitor, often referred to by its CAS number 508186-14-9. This inhibitor has been shown to effectively reduce histone acetylation by limiting the nuclear pool of acetyl-CoA derived from acetate.[6]

Signaling Pathway of ACSS2 in Histone Acetylation

ACSS2 converts acetate into acetyl-CoA, which is then utilized by histone acetyltransferases (HATs), such as p300/CBP, to acetylate histone tails. This process is crucial for creating a chromatin environment permissive for gene transcription. Inhibition of ACSS2 blocks the production of acetyl-CoA from acetate, thereby reducing the substrate available for HATs and leading to decreased histone acetylation.

ACSS2_Pathway cluster_cytoplasm Cytoplasm / Nucleus Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA HAT HATs (e.g., p300/CBP) Acetyl_CoA->HAT Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones + Acetyl Group Histones Histones Histones->HAT Gene_Transcription Gene Transcription Acetylated_Histones->Gene_Transcription ACSS2_Inhibitor ACSS2 Inhibitor ACSS2_Inhibitor->ACSS2 Inhibition

Caption: Mechanism of ACSS2-mediated histone acetylation and its inhibition.

Quantitative Data Presentation

The following table summarizes the dose-dependent effect of the ACSS2 inhibitor (CAS 508186-14-9) on histone acetylation and acetate utilization in HepG2 cells.

Concentration (µM)Inhibition of Acetate Incorporation into Histones (IC50)Inhibition of Acetate Incorporation into Lipids (IC50)
5.550%-
6.8-50%

Data sourced from supplier datasheets referencing in-house assays.[6]

Experimental Protocols

This section provides a detailed protocol for a histone acetylation assay using an ACSS2 inhibitor, focusing on Western blot analysis for quantification.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture inhibitor_treatment ACSS2 Inhibitor Treatment (Varying concentrations and time points) cell_culture->inhibitor_treatment histone_extraction Histone Extraction (Acid Extraction Method) inhibitor_treatment->histone_extraction protein_quantification Protein Quantification (Bradford or BCA Assay) histone_extraction->protein_quantification sds_page SDS-PAGE (15% polyacrylamide gel) protein_quantification->sds_page western_blot Western Blotting (Transfer to PVDF membrane) sds_page->western_blot immunodetection Immunodetection (Primary and secondary antibodies) western_blot->immunodetection signal_detection Signal Detection (Chemiluminescence) immunodetection->signal_detection data_analysis Data Analysis (Densitometry and Normalization) signal_detection->data_analysis end End data_analysis->end

Caption: Workflow for histone acetylation assay with an ACSS2 inhibitor.

Materials
  • Cell Line: e.g., HepG2, MDA-MB-231, or other cell line of interest.

  • ACSS2 Inhibitor (CAS 508186-14-9): Prepare a stock solution in DMSO.[7]

  • Cell Culture Medium and Reagents: As required for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and protease inhibitor cocktail.

  • Hydrochloric Acid (HCl): 0.2 N.

  • Bradford or BCA Protein Assay Kit.

  • Laemmli Sample Buffer (2x).

  • SDS-PAGE Gels: 15% polyacrylamide.

  • PVDF Membrane.

  • Transfer Buffer.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Anti-acetyl-Histone H3 (e.g., anti-AcH3K9, anti-AcH3K27)

    • Anti-acetyl-Histone H4 (e.g., anti-AcH4K12)

    • Anti-total Histone H3 (as a loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate (ECL).

Procedure

1. Cell Culture and Inhibitor Treatment [8]

  • Culture cells to approximately 70-80% confluency.

  • Treat the cells with varying concentrations of the ACSS2 inhibitor (e.g., 0, 1, 5, 10, 25 µM) and a vehicle control (DMSO).

  • Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

2. Histone Extraction (Acid Extraction Method) [8]

  • Wash the cells with ice-cold PBS and collect the cell pellet by centrifugation.

  • Resuspend the cell pellet in TEB and lyse on ice for 10 minutes with gentle mixing.

  • Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

  • Resuspend the nuclei pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to acid-extract the histones.

  • Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet debris. The supernatant contains the histone proteins.

3. Protein Quantification [8]

  • Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting [8]

  • Prepare protein samples by diluting them in 2x Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 15-20 µg) into the wells of a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel until adequate separation of low molecular weight proteins is achieved.

  • Transfer the proteins to a PVDF membrane according to standard protocols.

5. Immunodetection [8]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3 and anti-total Histone H3) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Signal Detection and Data Analysis [9]

  • Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's protocol.

  • Capture the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the acetylated histone bands to the corresponding total histone bands to account for loading differences.

  • Calculate the fold change in histone acetylation in the inhibitor-treated samples relative to the vehicle control.

Conclusion

The provided application notes and protocols offer a comprehensive guide for investigating the impact of ACSS2 inhibition on histone acetylation. By utilizing a well-characterized ACSS2 inhibitor and employing standard molecular biology techniques, researchers can effectively probe the link between acetate metabolism and epigenetic regulation. This approach is valuable for basic research in epigenetics and for the preclinical evaluation of ACSS2 inhibitors as potential therapeutic agents.

References

Measuring Lipid Synthesis Inhibition by ACSS2 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetate (B1210297) is a crucial carbon source for cellular metabolism, particularly for the synthesis of lipids in cancer cells and under conditions of metabolic stress like hypoxia and nutrient deprivation.[1][2] Acetyl-CoA Synthetase 2 (ACSS2) is a key enzyme that converts acetate into acetyl-CoA, a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[3][4] In many tumor types, ACSS2 is significantly upregulated, allowing cancer cells to utilize acetate to meet their anabolic demands, making ACSS2 a compelling therapeutic target.[1][5]

Inhibition of ACSS2 presents a promising strategy to disrupt the metabolic pathways that fuel cancer cell growth and survival.[4][6] ACSS2 inhibitors block the enzyme's active site, preventing the conversion of acetate to acetyl-CoA. This leads to a depletion of the acetyl-CoA pool required for lipid synthesis, ultimately resulting in reduced lipid droplet formation and potentially inducing metabolic stress and cell death in cancer cells that are highly dependent on this pathway.[3][4]

This document provides detailed application notes and protocols for measuring the inhibition of lipid synthesis mediated by ACSS2 inhibitors in a laboratory setting. These protocols are designed to be used by researchers and professionals involved in cancer biology, metabolism, and drug development.

Signaling Pathway and Experimental Workflow

To visualize the underlying biological process and the experimental approach, refer to the following diagrams:

ACSS2_Lipid_Synthesis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Acetate_ext Acetate Acetate_cyt Acetate Acetate_ext->Acetate_cyt Transport ACSS2 ACSS2 Acetate_cyt->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA ATP, CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN FattyAcids Fatty Acids FASN->FattyAcids Triglycerides Triglycerides & Cholesterol Esters FattyAcids->Triglycerides LipidDroplet Lipid Droplet Triglycerides->LipidDroplet ACSS2_Inhibitor ACSS2 Inhibitor ACSS2_Inhibitor->ACSS2 Inhibition

Caption: ACSS2-mediated lipid synthesis pathway and the point of inhibition.

Experimental_Workflow cluster_assays Lipid Synthesis Inhibition Assays start Start: Cancer Cell Culture treatment Treat with ACSS2 Inhibitor (e.g., VY-3-135, AD-8007) + Vehicle Control start->treatment incubation Incubate under Normoxic or Hypoxic/Low-Serum Conditions treatment->incubation lipid_droplet Lipid Droplet Staining (Oil Red O / BODIPY) incubation->lipid_droplet facs Flow Cytometry Quantification of Lipid Content incubation->facs isotope_tracing ¹³C-Acetate Isotope Tracing & Mass Spectrometry incubation->isotope_tracing western_blot Western Blot for FASN incubation->western_blot analysis Data Analysis: - Image Quantification - Metabolite Analysis - Protein Expression lipid_droplet->analysis facs->analysis isotope_tracing->analysis western_blot->analysis results Results: - Reduced Lipid Droplets - Decreased Fatty Acid Synthesis - Downregulated FASN analysis->results

Caption: Experimental workflow for assessing ACSS2 inhibitor effects on lipid synthesis.

Quantitative Data Summary

The following tables summarize the effects of various ACSS2 inhibitors on lipid metabolism.

Table 1: Potency and Efficacy of Investigated ACSS2 Inhibitors

InhibitorTargetIC50Effect on Lipid SynthesisCell Lines/ModelReference
VY-3-135 Human ACSS244 nMEfficiently blocks acetate-dependent labeling of palmitate.Breast Cancer Cell Lines (Brpkp110, A7C11)[7][8]
AD-8007 Human ACSS2Not specifiedSignificantly reduces lipid droplet content.Breast Cancer Brain Metastasis Cells (MDA-MB-231BR)[3][9]
AD-5584 Human ACSS2Not specifiedSignificantly reduces lipid droplet content.Breast Cancer Brain Metastasis Cells (MDA-MB-231BR)[3][9]
MTB-9655 Human ACSS2729 nM (off-target UGT1A1)Robustly inhibits ¹¹C-acetate uptake in tumors.PDX models[5]

Table 2: Observed Effects of ACSS2 Inhibition on Lipid Metabolism

ParameterMethodObserved EffectReference
Lipid Droplet Content Staining (e.g., BODIPY)Significant reduction upon treatment with AD-8007 and AD-5584.[3]
Acetyl-CoA Levels LC-MSSignificant reduction in MDA-MB-231BR cells treated with AD-8007 and AD-5584.[10]
Fatty Acid Synthesis ¹³C-Acetate TracingVY-3-135 efficiently blocks the incorporation of acetate into palmitate.[7]
FASN Protein Levels Western BlotReduced FASN protein levels in breast cancer cells treated with VY-3-249, AD-8007, and AD-5584.[10]
Triglyceride & Cholesterol Assay KitsKnockdown of ACSS2 reduces triglyceride and total cholesterol levels.[11]

Experimental Protocols

Herein are detailed protocols for key experiments to measure the inhibition of lipid synthesis by ACSS2 inhibitors.

Protocol 1: Lipid Droplet Staining with BODIPY 493/503

This protocol describes the visualization and quantification of intracellular lipid droplets using the fluorescent dye BODIPY 493/503.

Materials and Reagents:

  • Cell line of interest (e.g., breast cancer cell line)

  • Complete cell culture medium

  • ACSS2 inhibitor and vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • DAPI solution (for nuclear counterstain)

  • Mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of staining. Allow cells to adhere overnight.

  • Inhibitor Treatment: Treat cells with the desired concentrations of the ACSS2 inhibitor or vehicle control. Incubate for the desired period (e.g., 24-48 hours). If mimicking metabolic stress, incubate cells under hypoxic (e.g., 1% O₂) and/or low-serum conditions.

  • Cell Fixation:

    • Aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Add 500 µL of 4% PFA to each well and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • BODIPY Staining:

    • Prepare a fresh staining solution of BODIPY 493/503 at a final concentration of 1-2 µg/mL in PBS.

    • Add the staining solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Nuclear Staining:

    • Wash the cells twice with PBS.

    • Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature, protected from light.

  • Mounting:

    • Wash the cells twice with PBS.

    • Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for BODIPY 493/503 (green fluorescence) and DAPI (blue fluorescence).

    • Capture images for subsequent analysis.

Data Analysis:

  • Quantify the number and size of lipid droplets per cell using image analysis software such as ImageJ or CellProfiler.

  • Compare the lipid droplet content between inhibitor-treated and vehicle-treated cells.

Protocol 2: Oil Red O Staining for Lipid Droplets

This protocol provides an alternative method for staining neutral lipids using Oil Red O.

Materials and Reagents:

  • Oil Red O powder

  • Isopropanol (B130326) (100% and 60%)

  • Distilled water (dH₂O)

  • Formalin (10%)

  • Hematoxylin solution (for counterstaining)

  • Light microscope

Procedure:

  • Preparation of Oil Red O Staining Solution:

    • Prepare a stock solution by dissolving 0.5 g of Oil Red O in 100 mL of 100% isopropanol.

    • To prepare the working solution, mix 6 mL of the stock solution with 4 mL of dH₂O. Let the solution sit for 10 minutes and then filter through a 0.2 µm filter. The working solution should be used within 2 hours.[12]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Fixation:

    • Aspirate the culture medium and wash cells twice with PBS.

    • Fix the cells with 10% formalin for 30-60 minutes.[12]

    • Wash the cells twice with dH₂O.

  • Staining:

    • Add 60% isopropanol to the cells and incubate for 5 minutes.[12]

    • Remove the isopropanol and add the filtered Oil Red O working solution to completely cover the cells. Incubate for 15-20 minutes at room temperature.

    • Remove the Oil Red O solution and wash the cells 2-5 times with dH₂O until the excess stain is removed.

  • Counterstaining:

    • Add Hematoxylin solution and incubate for 1 minute.

    • Remove the Hematoxylin and wash with dH₂O 2-5 times.

  • Imaging:

    • Add dH₂O to the wells to prevent drying and visualize under a light microscope. Lipid droplets will appear red, and the nuclei will be blue.

Data Analysis:

  • Lipid accumulation can be qualitatively assessed by microscopy.

  • For quantitative analysis, the Oil Red O stain can be extracted with 100% isopropanol, and the absorbance can be measured at approximately 492 nm.

Protocol 3: ¹³C-Acetate Isotope Tracing for Fatty Acid Synthesis

This protocol measures the incorporation of acetate into newly synthesized fatty acids, providing a direct measure of ACSS2-dependent lipogenesis.

Materials and Reagents:

  • Cell line of interest

  • Culture medium

  • ACSS2 inhibitor and vehicle control

  • ¹³C₂-labeled sodium acetate

  • Solvents for lipid extraction (e.g., methanol, chloroform)

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to near confluency.

    • Treat cells with the ACSS2 inhibitor or vehicle for the desired duration.

  • Isotope Labeling:

    • Replace the culture medium with fresh medium containing ¹³C₂-labeled sodium acetate (e.g., 100 µM) and the respective inhibitor or vehicle.

    • Incubate for a defined period (e.g., 24 hours) under the desired experimental conditions (normoxia or hypoxia).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with cold PBS.

    • Quench metabolism by adding ice-cold methanol.

    • Scrape the cells and collect the cell lysate.

    • Perform lipid extraction using a standard method (e.g., Folch or Bligh-Dyer extraction).

  • Sample Preparation for MS:

    • Saponify the extracted lipids to release fatty acids.

    • Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis.

  • Mass Spectrometry Analysis:

    • Analyze the samples by GC-MS or LC-MS to determine the isotopic enrichment in fatty acids (e.g., palmitate).

    • The incorporation of ¹³C from acetate will result in a mass shift in the fatty acid fragments.

Data Analysis:

  • Calculate the mole percent enrichment of ¹³C in the fatty acid of interest (e.g., palmitate).

  • Compare the enrichment between inhibitor-treated and vehicle-treated cells to determine the extent of inhibition of acetate-dependent fatty acid synthesis.[7]

Protocol 4: Western Blot for Fatty Acid Synthase (FASN) Expression

This protocol assesses the protein levels of FASN, a key enzyme in de novo fatty acid synthesis, which can be downstream of ACSS2 activity.[10]

Materials and Reagents:

  • Cell line of interest

  • ACSS2 inhibitor and vehicle control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FASN

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with the ACSS2 inhibitor or vehicle as described previously.

    • Wash cells with cold PBS and lyse them in RIPA buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-FASN antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the FASN band intensity to the loading control.

  • Compare the relative FASN expression levels between inhibitor-treated and vehicle-treated samples.

References

Application of ACSS2 Inhibitors in Prostate Cancer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) is a crucial enzyme in cancer cell metabolism, particularly under the stressful conditions of the tumor microenvironment, such as hypoxia and low nutrient availability.[1][2][3] ACSS2 catalyzes the conversion of acetate (B1210297) into acetyl-CoA, a vital molecule for two key cellular processes that fuel cancer progression: lipid synthesis and histone acetylation.[4][5] In prostate cancer, ACSS2 expression is notably elevated in metastatic tumors compared to primary tumors, and its activity is linked to more aggressive disease.[6][7][8] This makes ACSS2 a compelling therapeutic target for prostate cancer. This document provides detailed application notes and protocols for studying the effects of ACSS2 inhibitors in prostate cancer research.

Mechanism of Action of ACSS2 Inhibitors

ACSS2 inhibitors block the active site of the enzyme, preventing the conversion of acetate to acetyl-CoA.[4] This disruption of a key metabolic pathway leads to several downstream effects that can impede cancer cell growth and survival:

  • Inhibition of Lipid Synthesis: By depleting the acetyl-CoA pool, ACSS2 inhibitors hinder the de novo synthesis of fatty acids, which are essential for building cell membranes and other cellular components necessary for rapid proliferation.[3][9]

  • Alteration of Gene Expression: The acetyl group from acetyl-CoA is required for histone acetylation, an epigenetic modification that generally leads to a more open chromatin structure and increased gene transcription. By reducing nuclear acetyl-CoA levels, ACSS2 inhibitors can alter the histone acetylation landscape, leading to changes in the expression of genes involved in cell growth and survival.[5]

  • Induction of Metabolic Stress: Cancer cells that are heavily reliant on acetate metabolism for survival experience significant metabolic stress upon ACSS2 inhibition, which can lead to growth arrest and cell death.[2][4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the core signaling pathway of ACSS2 and a general experimental workflow for evaluating ACSS2 inhibitors.

ACSS2_Signaling_Pathway cluster_stress Tumor Microenvironment cluster_cell Prostate Cancer Cell cluster_downstream Downstream Effects Hypoxia Hypoxia ACSS2 ACSS2 Hypoxia->ACSS2 Upregulates Low Nutrients Low Nutrients Low Nutrients->ACSS2 Upregulates Acetate Acetate Acetate->ACSS2 Acetyl-CoA Acetyl-CoA ACSS2->Acetyl-CoA Converts ACSS2_Inhibitor ACSS2 Inhibitor ACSS2_Inhibitor->ACSS2 Inhibits Lipid_Synthesis Lipid Synthesis & Membrane Biogenesis Acetyl-CoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation & Gene Expression Acetyl-CoA->Histone_Acetylation Tumor_Growth Tumor Growth & Survival Lipid_Synthesis->Tumor_Growth Histone_Acetylation->Tumor_Growth

Caption: ACSS2 Signaling Pathway in Prostate Cancer.

Experimental_Workflow Start Start In_Vitro_Assays In Vitro Assays (Cell Viability, Spheroid Growth) Start->In_Vitro_Assays Mechanism_Assays Mechanistic Assays (Western Blot, Lipid Synthesis, Histone Acetylation) In_Vitro_Assays->Mechanism_Assays In_Vivo_Studies In Vivo Studies (Xenograft Model) Mechanism_Assays->In_Vivo_Studies Data_Analysis Data Analysis & Conclusion In_Vivo_Studies->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for ACSS2 Inhibitor Evaluation.

Quantitative Data Summary

The following tables summarize key quantitative data for a representative ACSS2 inhibitor, VY-3-135.

Table 1: In Vitro Potency of VY-3-135

Parameter Value Enzyme Target Assay Type
IC₅₀ 44 nM Human ACSS2 In vitro biochemical

| Activity | No inhibition | Human ACSS1 | In vitro biochemical |

Table 2: Effect of ACSS2 Silencing on Prostate Cancer Cell Growth

Cell Line Condition Growth Inhibition

| DU145 | Doxycycline-induced shACSS2 | Significant growth inhibition, more pronounced in low serum |

Table 3: In Vivo Efficacy of ACSS2 Inhibition in Xenograft Models

Model Treatment Outcome
DU145 Xenograft Doxycycline-induced shACSS2 Reduced tumor growth

| BT474c1 Xenograft | Doxycycline-induced shACSS2 | Reduced tumor growth and increased survival |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of an ACSS2 inhibitor on the viability of prostate cancer cells (e.g., DU145).

Materials:

  • DU145 prostate cancer cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • ACSS2 inhibitor (e.g., VY-3-135)

  • DMSO (vehicle control)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed DU145 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the ACSS2 inhibitor in complete culture medium. A typical starting concentration range is 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor concentration.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the ACSS2 inhibitor or vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals in viable cells.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: 3D Spheroid Growth Assay

This protocol assesses the effect of an ACSS2 inhibitor on the growth of 3D prostate cancer spheroids.

Materials:

  • DU145 prostate cancer cells

  • Complete culture medium

  • Ultra-low attachment 96-well plates

  • ACSS2 inhibitor

  • DMSO

  • Microscope with imaging capabilities

Procedure:

  • Seed DU145 cells in an ultra-low attachment 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium.

  • Centrifuge the plate at low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation.

  • Incubate at 37°C in a humidified 5% CO₂ incubator for 2-3 days to allow for spheroid formation.

  • Prepare dilutions of the ACSS2 inhibitor in fresh culture medium.

  • Carefully replace half of the medium in each well with the medium containing the ACSS2 inhibitor or vehicle control at 2x the final concentration.

  • Incubate the spheroids for 7-14 days, replacing the medium with fresh inhibitor-containing medium every 2-3 days.

  • Monitor spheroid growth by capturing images every 2-3 days.

  • Measure the diameter of the spheroids using image analysis software and calculate the spheroid volume.

  • Plot spheroid growth curves over time for each treatment condition.

Protocol 3: Western Blot for ACSS2 Expression

This protocol is for determining the protein levels of ACSS2 in prostate cancer cells.

Materials:

  • DU145 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ACSS2

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Culture DU145 cells to 70-80% confluency.

  • Lyse the cells in RIPA buffer on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ACSS2 antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Probe the same membrane for a loading control to ensure equal protein loading.

Protocol 4: In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of an ACSS2 inhibitor in a DU145 xenograft mouse model.[10]

Materials:

  • Athymic nude mice (nu/nu)

  • DU145 cells

  • Matrigel

  • ACSS2 inhibitor

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Harvest DU145 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 million cells) into the flank of each mouse.[10]

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.[10]

  • Administer the ACSS2 inhibitor or vehicle control according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).

  • Monitor mouse body weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for ACSS2 expression).

Conclusion

The study of ACSS2 inhibitors in prostate cancer holds significant promise for the development of novel therapeutic strategies. The protocols and data presented here provide a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this emerging class of anti-cancer agents. By targeting the metabolic vulnerabilities of prostate cancer cells, ACSS2 inhibition offers a targeted approach to disrupt tumor growth and progression.

References

Application Notes and Protocols for Ac-CoA Synthase Inhibitor 1 in Metabolic Reprogramming Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-CoA Synthase Inhibitor 1, also known as ACSS2 inhibitor, is a potent and reversible inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2] ACSS2 is a key enzyme that catalyzes the conversion of acetate (B1210297) to acetyl-CoA, a central metabolite crucial for various cellular processes, including lipid synthesis and histone acetylation.[3][4] In the context of cancer and other metabolic diseases, cells often reprogram their metabolic pathways to survive and proliferate, particularly under stressful conditions like hypoxia and nutrient deprivation.[3][5] Under such conditions, cancer cells can become reliant on acetate as a carbon source, making ACSS2 a critical enzyme for their survival and growth.[5] Ac-CoA Synthase Inhibitor 1 provides a valuable tool for studying this metabolic reprogramming and for evaluating the therapeutic potential of targeting acetate metabolism.

These application notes provide detailed protocols and data for utilizing Ac-CoA Synthase Inhibitor 1 in research settings to investigate its effects on cellular metabolism and signaling.

Quantitative Data

The following tables summarize the key quantitative data for Ac-CoA Synthase Inhibitor 1, providing a quick reference for its potency and cellular effects.

Table 1: In Vitro Inhibitory Activity of Ac-CoA Synthase Inhibitor 1

TargetIC50 (µM)Assay Conditions
ACSS20.6Luciferase-based assay[1][2]

Table 2: Cellular Activity of Ac-CoA Synthase Inhibitor 1 in HepG2 Cells

Cellular ProcessIC50 (µM)Assay Conditions
[¹⁴C]acetate incorporation into lipids6.8HepG2 cells[1][6]
[¹⁴C]acetate incorporation for histone acetylation5.5HepG2 cells[1][7]
Cellular [¹⁴C]acetate uptake (lipids and histones)5.0[¹⁴C]acetate tracer studies[1]

Signaling Pathways and Experimental Workflow

Understanding the mechanism of action of Ac-CoA Synthase Inhibitor 1 requires knowledge of the signaling pathways it perturbs and a clear experimental workflow.

Signaling Pathway of ACSS2 in Metabolic Reprogramming

Under metabolic stress conditions such as hypoxia, the expression and activity of ACSS2 are often upregulated.[5] ACSS2 converts acetate into acetyl-CoA, which can then be utilized for two primary purposes: de novo lipid synthesis to support membrane production for rapidly dividing cells, and histone acetylation in the nucleus, which epigenetically regulates gene expression to promote cell survival and adaptation.[2][3] The PI3K/AKT/mTOR pathway has been implicated in the regulation of lipid metabolism reprogramming driven by ACSS2.[8]

ACSS2_Pathway cluster_stress Metabolic Stress cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Hypoxia Hypoxia ACSS2 ACSS2 Hypoxia->ACSS2 Upregulates Nutrient_Deprivation Nutrient Deprivation Nutrient_Deprivation->ACSS2 Upregulates Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ACSS2->PI3K_AKT_mTOR Influences Acetate Acetate Acetate->ACSS2 Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation Lipid_Synthesis De Novo Lipid Synthesis Acetyl_CoA->Lipid_Synthesis Gene_Expression Survival Gene Expression Histone_Acetylation->Gene_Expression Cell_Membranes Cell Membranes Lipid_Synthesis->Cell_Membranes Inhibitor Ac-CoA Synthase Inhibitor 1 Inhibitor->ACSS2 PI3K_AKT_mTOR->Lipid_Synthesis Regulates

Caption: ACSS2 signaling in metabolic reprogramming.

Experimental Workflow for Studying Metabolic Reprogramming

A typical workflow to investigate the effects of Ac-CoA Synthase Inhibitor 1 on metabolic reprogramming involves treating cancer cells with the inhibitor and then assessing various cellular and metabolic parameters.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treat with Ac-CoA Synthase Inhibitor 1 (various conc.) start->treatment incubation Incubate for defined period (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability Assay (e.g., MTT, CCK-8) incubation->viability uptake Metabolic Uptake Assay ([¹⁴C]acetate) incubation->uptake acetylation Histone Acetylation Assay (Western Blot or ELISA) incubation->acetylation lipid Lipid Synthesis Assay (BODIPY staining) incubation->lipid analysis Data Analysis and Interpretation viability->analysis uptake->analysis acetylation->analysis lipid->analysis

Caption: Experimental workflow using ACSS2 inhibitor.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of Ac-CoA Synthase Inhibitor 1.

Protocol 1: Preparation of Ac-CoA Synthase Inhibitor 1 Stock Solution

Materials:

  • Ac-CoA Synthase Inhibitor 1 powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of Ac-CoA Synthase Inhibitor 1 in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.11 mg of the inhibitor (Molecular Weight: 410.51 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 3 months.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., HepG2, MDA-MB-231)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Ac-CoA Synthase Inhibitor 1 stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of Ac-CoA Synthase Inhibitor 1 in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: [¹⁴C]Acetate Incorporation into Lipids Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Ac-CoA Synthase Inhibitor 1 stock solution

  • [¹⁴C]Sodium Acetate

  • Phosphate-buffered saline (PBS)

  • Hexane:Isopropanol (3:2, v/v)

  • Scintillation vials

  • Scintillation counter

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of Ac-CoA Synthase Inhibitor 1 or vehicle control for a predetermined time (e.g., 24 hours).

  • Add [¹⁴C]Sodium Acetate (final concentration of 1 µCi/mL) to each well and incubate for 2-4 hours at 37°C.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells and extract lipids by adding 1 mL of Hexane:Isopropanol (3:2) to each well.

  • Incubate at room temperature for 30 minutes with gentle shaking.

  • Collect the lipid-containing solvent into a scintillation vial.

  • Allow the solvent to evaporate completely in a fume hood.

  • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Normalize the counts to the protein concentration of a parallel well to account for differences in cell number.

Protocol 4: Histone Acetylation Assay (Western Blot)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Ac-CoA Synthase Inhibitor 1 stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with Ac-CoA Synthase Inhibitor 1 as described in Protocol 3.

  • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize, strip the membrane and re-probe with an antibody against total histone H3.

Conclusion

Ac-CoA Synthase Inhibitor 1 is a powerful research tool for dissecting the role of acetate metabolism in various physiological and pathological states. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at understanding and targeting metabolic reprogramming. As with any experimental system, optimization of inhibitor concentrations and incubation times for specific cell lines and assays is recommended.

References

Application Notes and Protocols: Experimental Use of ACSS2 Inhibitors in Hypoxic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetyl-CoA Synthetase 2 (ACSS2) is a crucial enzyme that converts acetate (B1210297) into acetyl-CoA, a vital metabolite for numerous cellular processes, including lipid biosynthesis and histone acetylation.[1] In the tumor microenvironment, which is often characterized by hypoxia (low oxygen) and nutrient deprivation, cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source for survival and proliferation.[2][3][4] This metabolic adaptation makes ACSS2 a compelling therapeutic target.[5][6] Under hypoxic conditions, ACSS2 activity is linked to the regulation of Hypoxia-Inducible Factor 2α (HIF-2α), a key transcription factor driving tumor progression.[7][8][9] Inhibition of ACSS2 disrupts these survival pathways, reduces tumor growth, and can enhance the efficacy of conventional chemotherapies.[1][10][11] These notes provide an overview of the ACSS2 signaling pathway in hypoxia and detailed protocols for studying the effects of ACSS2 inhibitors in a research setting.

ACSS2 Signaling and Mechanism of Action in Hypoxia

Under hypoxic stress, cancer cells increase their reliance on acetate. ACSS2 translocates to the nucleus where it generates a localized pool of acetyl-CoA.[8][12] This acetyl-CoA is used by the acetyltransferase CREB-binding protein (CBP) to acetylate HIF-2α, a process that stabilizes the CBP/HIF-2α complex and promotes the transcription of downstream target genes involved in cell proliferation, migration, and invasion.[7][9][13] ACSS2 inhibitors block the initial step of this pathway by preventing the conversion of acetate to acetyl-CoA, thereby reducing HIF-2α acetylation and subsequent signaling, alongside depleting the acetyl-CoA required for lipid synthesis and histone modifications.[1][14]

ACSS2_Hypoxia_Pathway cluster_outside Extracellular cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate Acetate_cyto Acetate Acetate_ext->Acetate_cyto Uptake ACSS2_cyto ACSS2 AcetylCoA_cyto Acetyl-CoA ACSS2_cyto->AcetylCoA_cyto ATP -> AMP ACSS2_nucl ACSS2 Lipid Lipid Synthesis AcetylCoA_cyto->Lipid Acetate_cyto->ACSS2_cyto Acetate_cyto->ACSS2_nucl Hypoxia-induced translocation AcetylCoA_nucl Acetyl-CoA ACSS2_nucl->AcetylCoA_nucl ATP -> AMP CBP CBP AcetylCoA_nucl->CBP Donates Acetyl Group Histones Histone Acetylation AcetylCoA_nucl->Histones HIF2a_Ac Acetylated HIF-2α CBP->HIF2a_Ac Acetylates HIF2a HIF-2α HIF2a->HIF2a_Ac TargetGenes Target Gene Expression HIF2a_Ac->TargetGenes Promotes Transcription Inhibitor ACSS2 Inhibitor Inhibitor->ACSS2_cyto Inhibitor->ACSS2_nucl

Caption: ACSS2 signaling pathway under hypoxia and the site of inhibitor action.

Data Presentation: Effects of ACSS2 Inhibition in Hypoxic Conditions

The following tables summarize quantitative data from studies investigating the impact of ACSS2 knockdown or inhibition on cancer cells under hypoxia.

Table 1: Effect of ACSS2 Knockdown on Gene Expression and Cell Viability

Cell LineConditionTargetMethodResultReference
LLC, B16, Colon, C127IHypoxia (vs. Normoxia)ACSS2 mRNAqRT-PCR1.8 to 3.3-fold increase in ACSS2 expression.[15]
LLC, B16, Colon, C127ILong-term HypoxiaCell SurvivalCell CountACSS2-RNAi cells showed significantly lower survival compared to control.[15]
HT1080HypoxiaCell ProliferationCell CountACSS2 knockdown impairs cell proliferation.[7]
HT1080HypoxiaHIF-2 Target Genes (e.g., VEGFA, PAI1)siRNA knockdownKnockdown of ACSS2 affects the induction of HIF-2 target genes.[9]

Table 2: In Vivo Effects of ACSS2 Knockdown/Inhibition

ModelCell LineMethodResultReference
Nude Mice XenograftLLC, B16, Colon, C127IACSS2-RNAiTumors from ACSS2-RNAi cells grew 2.9 to 5.6-fold slower than controls.[15]
Nude Mice XenograftBT474c1shACSS2ACSS2 silencing reduced the growth of tumor xenografts.[2]
Nude Mice Xenograft786-O (ccRCC)ACSS2 inhibitorACSS2 inhibition suppressed tumor growth.[14]
Breast Cancer XenograftMDA-MB-468Small molecule inhibitorPharmacological inhibition of ACSS2 impaired breast tumor growth.[4]

Experimental Protocols

The following are generalized protocols for key experiments to assess the efficacy of ACSS2 inhibitors in hypoxic conditions. Researchers should optimize these protocols for their specific cell lines and experimental setups.

Protocol 1: Induction of Hypoxia and ACSS2 Inhibitor Treatment in Cell Culture

This protocol describes how to induce hypoxic conditions for cultured cancer cells and treat them with an ACSS2 inhibitor.

Protocol1_Workflow start Seed cells in culture plates adhere Allow cells to adhere (24 hours) start->adhere treat Treat with ACSS2 inhibitor or vehicle control adhere->treat hypoxia Place plates in hypoxic chamber (e.g., 1% O2, 5% CO2, 37°C) treat->hypoxia incubate Incubate for desired duration (e.g., 24-72 hours) hypoxia->incubate harvest Harvest cells for downstream analysis incubate->harvest

Caption: Workflow for hypoxia induction and inhibitor treatment.

Materials:

  • Cancer cell line of interest (e.g., HT1080, MDA-MB-468, 786-O)[4][7][14]

  • Complete cell culture medium

  • ACSS2 inhibitor (e.g., a specific small molecule inhibitor) and vehicle control (e.g., DMSO)[14]

  • Cell culture plates

  • Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 1% O₂)

Procedure:

  • Cell Seeding: Seed cells into appropriate culture plates (e.g., 6-well or 96-well plates) at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment.

  • Adhesion: Allow cells to adhere by incubating under normoxic conditions (standard incubator, ~21% O₂, 5% CO₂, 37°C) for 24 hours.

  • Inhibitor Treatment: Prepare working concentrations of the ACSS2 inhibitor and vehicle control in fresh culture medium. Aspirate the old medium from the cells and add the medium containing the inhibitor or vehicle.

  • Induce Hypoxia: Immediately place the culture plates into a pre-equilibrated hypoxia chamber or incubator set to the desired oxygen concentration (typically 1% O₂), 5% CO₂, and 37°C. A parallel set of plates should be maintained in a normoxic incubator as a control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). The optimal time will depend on the cell type and the specific assay.

  • Harvesting: After incubation, harvest the cells for downstream analysis, such as cell viability assays, protein extraction for Western blotting, or RNA isolation for qRT-PCR.

Protocol 2: Cell Viability Assay (e.g., Crystal Violet)

This protocol assesses the effect of ACSS2 inhibition on cell proliferation and survival under hypoxia.

Materials:

  • Cells treated as described in Protocol 1 (typically in 96-well or 24-well plates)

  • Phosphate-Buffered Saline (PBS)

  • Methanol (B129727) or 4% Paraformaldehyde (PFA) for fixation

  • 0.5% Crystal Violet staining solution

  • Elution buffer (e.g., 10% acetic acid or 1% SDS)

  • Plate reader

Procedure:

  • End Treatment: After the incubation period under hypoxic and normoxic conditions, carefully remove the culture medium.

  • Washing: Gently wash the cells twice with PBS to remove any remaining medium.

  • Fixation: Add methanol or 4% PFA to each well to fix the cells. Incubate for 15-20 minutes at room temperature.

  • Staining: Remove the fixative and add 0.5% crystal violet solution to each well, ensuring the cell monolayer is completely covered. Incubate for 20-30 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the plates thoroughly with water until the water runs clear.

  • Drying: Allow the plates to air dry completely.

  • Quantification:

    • Visually inspect and photograph the plates.

    • For quantitative analysis, add an elution buffer to each well to solubilize the stain.

    • Incubate on a shaker for 15-30 minutes.

    • Measure the absorbance of the solubilized stain at a wavelength of ~570-590 nm using a plate reader.[14]

  • Analysis: Normalize the absorbance values of the treated groups to the vehicle-treated control group to determine the relative cell viability.

Protocol 3: Western Blot Analysis of ACSS2 and HIF-2α

This protocol is for detecting changes in the protein levels of ACSS2 and HIF-2α following inhibitor treatment under hypoxia.

Materials:

  • Cells treated as described in Protocol 1

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ACSS2, anti-HIF-2α, anti-β-actin or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the cells on ice using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ACSS2 or anti-HIF-2α) diluted in blocking buffer, typically overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using image analysis software. Normalize the intensity of the target protein to the loading control (e.g., β-actin).[16][17]

References

Methodology for Assessing ACSS2 Inhibitor Efficacy In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA synthetase short-chain family member 2 (ACSS2) is a critical enzyme that converts acetate (B1210297) into acetyl-CoA, a vital metabolite for numerous cellular processes, including lipid synthesis and histone acetylation.[1][2][3] In cancer cells, particularly under conditions of metabolic stress like hypoxia and nutrient deprivation, ACSS2 is often upregulated, providing an alternative carbon source for growth and survival.[4][5][6] This makes ACSS2 a promising therapeutic target for various cancers, including breast cancer, glioblastoma, and prostate cancer.[4][7][8] These application notes provide detailed protocols for assessing the in vivo efficacy of ACSS2 inhibitors using preclinical tumor models.

ACSS2 Signaling Pathways

ACSS2 plays a central role in cellular metabolism and gene regulation. In the cytoplasm, ACSS2-derived acetyl-CoA is a key precursor for fatty acid synthesis.[3] In the nucleus, ACSS2 provides acetyl-CoA for histone acetylation, thereby influencing gene expression.[1][2] Under stress conditions, such as hypoxia, ACSS2 can be translocated to the nucleus to support the acetylation of transcription factors like HIF-2α, promoting cell survival.[1][9]

ACSS2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate Acetate ACSS2_cyto ACSS2 (Cytoplasm) Acetate->ACSS2_cyto ACSS2_nucl ACSS2 (Nucleus) Acetate->ACSS2_nucl AcetylCoA_cyto Acetyl-CoA ACSS2_cyto->AcetylCoA_cyto ACSS2_cyto->ACSS2_nucl Translocation (Stress) FASN FASN AcetylCoA_cyto->FASN Lipid_Synthesis Lipid Synthesis FASN->Lipid_Synthesis ACSS2_inhibitor ACSS2 Inhibitor ACSS2_inhibitor->ACSS2_cyto ACSS2_inhibitor->ACSS2_nucl AcetylCoA_nucl Acetyl-CoA ACSS2_nucl->AcetylCoA_nucl Histones Histones AcetylCoA_nucl->Histones HIF2a HIF-2α AcetylCoA_nucl->HIF2a Histone_Acetylation Histone Acetylation Histones->Histone_Acetylation Gene_Expression Gene Expression Histone_Acetylation->Gene_Expression HIF2a_Acetylation HIF-2α Acetylation HIF2a->HIF2a_Acetylation Stress_Response Stress Response Genes HIF2a_Acetylation->Stress_Response

Diagram 1: ACSS2 Signaling Pathways in Cytoplasm and Nucleus.

Experimental Workflow for In Vivo Efficacy Assessment

A typical workflow for evaluating the in vivo efficacy of an ACSS2 inhibitor involves several key stages, from animal model selection to endpoint analysis.

Experimental_Workflow start Start animal_model 1. Animal Model Selection (e.g., Xenograft in Nude Mice) start->animal_model tumor_implantation 2. Tumor Cell Implantation (Subcutaneous) animal_model->tumor_implantation tumor_growth 3. Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_initiation 4. Treatment Initiation (e.g., Oral Gavage, IP Injection) tumor_growth->treatment_initiation efficacy_assessment 5. Efficacy Assessment (Tumor Volume, Body Weight) treatment_initiation->efficacy_assessment pharmacodynamic_studies 6. Pharmacodynamic Studies (PET, Biomarker Analysis) efficacy_assessment->pharmacodynamic_studies endpoint 7. Endpoint Analysis (Tissue Collection and Ex Vivo Analysis) pharmacodynamic_studies->endpoint data_analysis 8. Data Analysis and Reporting endpoint->data_analysis end End data_analysis->end

Diagram 2: Experimental Workflow for In Vivo Efficacy Assessment.

Data Presentation: Summarized Quantitative Data

Table 1: In Vivo Efficacy of ACSS2 Inhibitors on Tumor Growth
Treatment GroupNMean Tumor Volume at Day 0 (mm³) ± SEMMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control10102.5 ± 8.71543.2 ± 120.1-+5.2 ± 1.1
ACSS2 Inhibitor A (10 mg/kg, PO, QD)10101.9 ± 9.1785.4 ± 95.649.1+1.5 ± 0.8
ACSS2 Inhibitor A (30 mg/kg, PO, QD)10103.1 ± 8.5450.9 ± 78.270.8-2.3 ± 0.9
ACSS2 Inhibitor B (20 mg/kg, IP, BID)10102.2 ± 9.3620.7 ± 88.459.8+0.8 ± 0.7
Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissues
Treatment GroupNRelative Acetyl-CoA Levels (% of Control) ± SEM% Ki-67 Positive Cells ± SEMRelative FASN Expression (% of Control) ± SEM
Vehicle Control5100 ± 12.585.6 ± 5.4100 ± 15.2
ACSS2 Inhibitor A (30 mg/kg)545.2 ± 8.935.1 ± 4.152.3 ± 9.8
ACSS2 Inhibitor B (20 mg/kg)558.7 ± 10.148.9 ± 6.265.7 ± 11.4

Experimental Protocols

Protocol 1: Subcutaneous Tumor Xenograft Model
  • Cell Culture: Culture human breast cancer cells (e.g., MDA-MB-468, known for high ACSS2 expression) in appropriate media and conditions.[7]

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.[10] Keep the cell suspension on ice.[10]

  • Animal Handling: Use female athymic nude mice, 5-6 weeks old.[11]

  • Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[10][12]

  • Tumor Growth Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, measure the length (L) and width (W) with calipers every 2-3 days.[12][13] Calculate tumor volume using the formula: V = (L x W²)/2.[12][14]

  • Treatment Initiation: When tumors reach a mean volume of approximately 100 mm³, randomize the mice into treatment groups.[11]

Protocol 2: Administration of ACSS2 Inhibitors

Oral Gavage:

  • Preparation: Prepare the inhibitor formulation at the desired concentration.

  • Dosage Calculation: Weigh each mouse to calculate the exact volume to be administered (typically 10 mL/kg maximum).[7][8]

  • Procedure: Restrain the mouse firmly. Measure the gavage needle length from the mouth to the last rib to ensure proper insertion depth.[7] Gently insert the gavage needle into the esophagus and slowly administer the solution.[15][16]

  • Monitoring: Observe the animal for any signs of distress after administration.[15]

Intraperitoneal (IP) Injection:

  • Preparation: Prepare the inhibitor formulation in a sterile vehicle.

  • Dosage Calculation: Weigh each mouse to calculate the injection volume (typically <10 mL/kg).[1]

  • Procedure: Restrain the mouse to expose the abdomen. Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-40° angle.[1][2] Aspirate to ensure no fluid is drawn back, then inject the solution.[2]

  • Monitoring: Observe the injection site for any bleeding and the animal for any adverse reactions.[1]

Protocol 3: Endpoint Tissue Collection and Analysis
  • Euthanasia: At the end of the study, euthanize the mice according to approved institutional protocols.

  • Tumor Excision: Carefully excise the tumors and measure their final weight and volume.

  • Tissue Processing:

    • For histology (H&E, IHC), fix a portion of the tumor in 10% neutral buffered formalin.

    • For molecular analysis (Western blot, acetyl-CoA assay), snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.[17][18]

Protocol 4: Immunohistochemistry (IHC) for Ki-67
  • Tissue Preparation: Process formalin-fixed, paraffin-embedded tumor tissues into 4-5 µm sections.[19]

  • Deparaffinization and Rehydration: Xylene (2x 5 min), 100% ethanol (B145695) (2x 3 min), 95% ethanol (2x 3 min), 70% ethanol (2x 3 min), and deionized water.[19]

  • Antigen Retrieval: Use a heat-induced epitope retrieval method with citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-40 minutes.[19]

  • Staining:

    • Block endogenous peroxidase with 3% H₂O₂.[19]

    • Block non-specific binding with a protein block solution.[19]

    • Incubate with a primary anti-Ki-67 antibody.[19]

    • Incubate with an HRP-conjugated secondary antibody.[19]

    • Develop with a DAB chromogen solution.[20]

    • Counterstain with hematoxylin.[19]

  • Analysis: Quantify the percentage of Ki-67 positive nuclei in tumor sections.[19]

Protocol 5: Western Blot for ACSS2 and FASN
  • Protein Extraction: Homogenize frozen tumor tissue in RIPA buffer with protease inhibitors.[21]

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against ACSS2, FASN, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software.

Protocol 6: Acetyl-CoA Measurement
  • Sample Preparation: Pulverize frozen tumor tissue (20-100 mg) and deproteinize using perchloric acid precipitation, followed by neutralization with potassium bicarbonate.[17][18]

  • Assay: Use a commercial colorimetric or fluorometric acetyl-CoA assay kit.

  • Procedure: Follow the manufacturer's instructions to measure acetyl-CoA levels in the prepared samples.

  • Analysis: Normalize acetyl-CoA levels to the initial tissue weight or protein concentration.

Protocol 7: Oil Red O Staining for Lipid Accumulation
  • Tissue Preparation: Prepare 8-10 µm frozen sections of tumor tissue.[22]

  • Fixation: Fix sections in formalin.[22]

  • Staining:

    • Rinse with 60% isopropanol.[22]

    • Stain with a freshly prepared Oil Red O working solution for 15 minutes.[22]

    • Rinse with 60% isopropanol.[22]

    • Counterstain nuclei with hematoxylin.[22]

  • Mounting: Mount with an aqueous mounting medium.[22]

  • Analysis: Qualitatively or quantitatively assess the accumulation of red-stained lipid droplets in the tumor sections.

Protocol 8: Pharmacodynamic Assessment with ¹¹C-Acetate PET Imaging
  • Animal Preparation: Anesthetize tumor-bearing mice.

  • Radiotracer Injection: Intravenously inject 3.7-7.4 MBq of ¹¹C-acetate.[23]

  • Imaging: Acquire PET scans for a specified duration (e.g., 20 minutes post-injection).[23]

  • Image Analysis: Coregister PET images with CT or MRI for anatomical reference. Calculate the standardized uptake value (SUV) in the tumor region to quantify ¹¹C-acetate uptake, which correlates with fatty acid synthesis.[24][25]

Protocol 9: Stable Isotope Tracing with ¹³C-Acetate
  • Tracer Administration: Administer ¹³C-labeled acetate to tumor-bearing mice via intravenous infusion or intraperitoneal injection.[26]

  • Tissue Collection: At a defined time point after tracer administration, collect tumor and plasma samples and rapidly freeze them.[27]

  • Metabolite Extraction: Extract metabolites from the tissues and plasma.

  • Mass Spectrometry Analysis: Analyze the extracts using LC-MS or GC-MS to determine the incorporation of ¹³C into downstream metabolites, such as fatty acids.

  • Flux Analysis: Calculate the fractional enrichment to assess the activity of the ACSS2-dependent metabolic pathway.

References

Application Notes and Protocols: Ac-CoA Synthase Inhibitor1 Treatment in MDA-MB-468 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA Synthetase Short-chain family member 2 (ACSS2) is a critical enzyme in cancer cell metabolism, particularly in nutrient-poor and hypoxic tumor microenvironments. It catalyzes the conversion of acetate (B1210297) to acetyl-CoA, a vital precursor for lipid synthesis and histone acetylation, thereby supporting rapid cell proliferation and survival. The triple-negative breast cancer (TNBC) cell line, MDA-MB-468, is characterized by high ACSS2 expression, making it a relevant model for studying the effects of ACSS2 inhibition. This document provides detailed protocols and data regarding the treatment of MDA-MB-468 cells with Ac-CoA Synthase Inhibitor1, a potent and specific inhibitor of ACSS2.

Data Presentation

The following tables summarize the quantitative effects of this compound (exemplified by the specific inhibitor VY-3-135) on the MDA-MB-468 cell line and the ACSS2 enzyme.

ParameterValueAssay TypeReference
Biochemical Potency
ACSS2 IC5044 ± 3.85 nMBiochemical Assay[1]
Cellular Activity
Acetate IncorporationComplete Blockage13C-Acetate Labeling[2]
Cell ViabilityModest Growth InhibitionCell-based assays
In Vivo Efficacy
Tumor GrowthSignificant RepressionXenograft Model[2]

Table 1: In Vitro and In Vivo Efficacy of ACSS2 Inhibition.

Cell LineACSS2 ExpressionTumor Growth with VY-3-135 (100 mg/kg/day)Reference
MDA-MB-468HighSignificantly Repressed[2]
WHIM12LowMostly Ineffective[2]

Table 2: Differential Effect of ACSS2 Inhibitor VY-3-135 on Tumor Growth Based on ACSS2 Expression Levels in Human TNBC Models.

Signaling Pathways and Mechanisms

// Nodes Acetate [label="Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; ACSS2 [label="ACSS2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; FattyAcid_Synthesis [label="Fatty Acid\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histone_Acetylation [label="Histone\nAcetylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipid_Bilayers [label="Lipid Bilayers\n(Membrane Synthesis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Altered Gene\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\nProliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Ac-CoA Synthase\nInhibitor1", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Acetate -> ACSS2; ACSS2 -> AcetylCoA [label=" ATP -> AMP"]; AcetylCoA -> FattyAcid_Synthesis; AcetylCoA -> Histone_Acetylation; FattyAcid_Synthesis -> Lipid_Bilayers; Histone_Acetylation -> Gene_Expression; Lipid_Bilayers -> Cell_Growth; Gene_Expression -> Cell_Growth; Inhibitor -> ACSS2 [arrowhead=tee, color="#EA4335", style=bold]; } . Caption: ACSS2 Signaling Pathway in MDA-MB-468 Cells.

Experimental Protocols

Cell Culture and Maintenance of MDA-MB-468 Cells
  • Thawing Cells:

    • Rapidly thaw a cryovial of MDA-MB-468 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance:

    • Incubate cells at 37°C in a non-CO2 incubator (as L-15 medium is formulated for use in a free gas exchange with air).

    • Monitor cell growth daily and passage when the culture reaches 80-90% confluency.

    • To passage, aspirate the medium, rinse with sterile PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 5-10 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge.

    • Resuspend the cell pellet and seed new flasks at a 1:3 to 1:6 split ratio.

Cell Viability (MTT) Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed Seed MDA-MB-468 cells in 96-well plate Incubate1 Incubate 24h (37°C) Seed->Incubate1 Treat Add serial dilutions of This compound Incubate1->Treat Incubate2 Incubate 24-72h (37°C) Treat->Incubate2 Add_MTT Add MTT Reagent (0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate 2-4h (37°C) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

  • Cell Seeding:

    • Trypsinize and count MDA-MB-468 cells.

    • Seed 5,000 to 10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a 2X stock solution of this compound in complete growth medium.

    • Perform serial dilutions to create a range of concentrations.

    • Remove the medium from the cells and add 100 µL of the various inhibitor concentrations (including a vehicle-only control).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other values.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Western Blotting for ACSS2 Expression
  • Cell Lysis:

    • Culture MDA-MB-468 cells in 6-well plates and treat with this compound as required.

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 4-20% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V at 4°C.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ACSS2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Fatty Acid Synthesis Assay using ¹³C-Acetate Labeling

// Nodes Start [label="Start with MDA-MB-468 cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with Vehicle or\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Labeling [label="Incubate with ¹³C₂-Acetate", fillcolor="#FBBC05", fontcolor="#202124"]; ACSS2_Active [label="ACSS2 Active\n(Vehicle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ACSS2_Inactive [label="ACSS2 Inactive\n(Inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcetylCoA_Labeled [label="¹³C-Acetyl-CoA\nProduced", fillcolor="#34A853", fontcolor="#FFFFFF"]; AcetylCoA_NotLabeled [label="No ¹³C-Acetyl-CoA\nfrom Acetate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAS [label="Fatty Acid Synthesis", fillcolor="#FFFFFF", fontcolor="#202124"]; Palmitate_Labeled [label="¹³C-Labeled Palmitate\n(High)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Palmitate_Unlabeled [label="¹³C-Labeled Palmitate\n(Low/None)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LCMS [label="LC-MS Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treatment; Treatment -> Labeling; Labeling -> ACSS2_Active [label=" if vehicle"]; Labeling -> ACSS2_Inactive [label=" if inhibitor"]; ACSS2_Active -> AcetylCoA_Labeled; ACSS2_Inactive -> AcetylCoA_NotLabeled; AcetylCoA_Labeled -> FAS; AcetylCoA_NotLabeled -> FAS; FAS -> Palmitate_Labeled [label=" from ¹³C-Acetyl-CoA"]; FAS -> Palmitate_Unlabeled [label=" no ¹³C-Acetyl-CoA"]; Palmitate_Labeled -> LCMS; Palmitate_Unlabeled -> LCMS; } . Caption: Logic of Fatty Acid Synthesis Assay with ¹³C-Acetate.

  • Cell Culture and Treatment:

    • Seed MDA-MB-468 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Isotope Labeling:

    • Replace the culture medium with fresh medium containing ¹³C₂-acetate (e.g., 100 µM).

    • Incubate for a defined period (e.g., 24 hours) under desired conditions (e.g., normoxia or hypoxia).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Lipid Extraction and Saponification:

    • To the remaining cell pellet, add a chloroform:methanol (2:1) mixture to extract lipids.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Saponify the lipids by adding methanolic KOH and heating at 60°C for 1 hour.

    • Extract the resulting free fatty acids.

  • LC-MS Analysis:

    • Analyze the fatty acid extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Monitor the mass isotopologue distribution of key fatty acids, such as palmitate, to determine the incorporation of ¹³C from acetate.

  • Data Interpretation:

    • A decrease in the abundance of ¹³C-labeled palmitate in inhibitor-treated cells compared to control cells indicates the inhibition of acetate-dependent fatty acid synthesis via ACSS2.

Conclusion

The treatment of MDA-MB-468 cells with this compound effectively targets the metabolic vulnerability of these ACSS2-high cancer cells. By inhibiting the conversion of acetate to acetyl-CoA, the inhibitor disrupts downstream processes crucial for cancer cell survival, including fatty acid synthesis. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of ACSS2 inhibitors in a relevant triple-negative breast cancer model.

References

Application Notes and Protocols: Utilizing ACSS2 Inhibitors in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA synthetase short-chain family member 2 (ACSS2) has emerged as a critical enzyme in the metabolic-epigenetic axis, particularly within the central nervous system. ACSS2 catalyzes the conversion of acetate (B1210297) to acetyl-CoA, a vital molecule for both energy metabolism and as the acetyl group donor for histone acetylation.[1][2] This latter role places ACSS2 at the heart of regulating gene expression, including genes essential for synaptic plasticity and memory.[3][4]

In the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), research has revealed a significant downregulation of ACSS2 in the brains of patients and animal models.[5][6][7] This reduction is associated with decreased histone acetylation, impaired synaptic function, and cognitive decline.[5][6][8] Consequently, a primary therapeutic strategy being explored is the upregulation of ACSS2 or supplementation with its substrate, acetate, which has shown promise in rescuing these deficits in preclinical models.[4][5][9][10]

Conversely, the application of ACSS2 inhibitors in neurodegenerative disease research provides a valuable tool for dissecting the enzyme's role in disease pathogenesis. By selectively blocking ACSS2 activity, researchers can mimic the enzymatic deficiency observed in conditions like AD, thereby creating models to study the downstream consequences and to test potential therapeutic interventions that act downstream of ACSS2. Furthermore, given the reliance of certain brain tumors on ACSS2, potent and brain-penetrant inhibitors are being developed, which can be repurposed as chemical probes for neurodegeneration studies.[11]

These application notes provide an overview of the role of ACSS2 in neurodegeneration, quantitative data on the effects of its modulation, and detailed protocols for utilizing ACSS2 inhibitors to study these complex diseases.

Data Presentation: Quantitative Effects of ACSS2 Modulation

The following tables summarize quantitative data from studies modulating ACSS2 activity in models of neurodegenerative disease.

Table 1: Effects of ACSS2 Inhibition on Cellular and In Vivo Models

Model SystemInhibitor/MethodConcentration/DoseKey Quantitative FindingsReference
Cath-a-differentiated (CAD) neuronal cellsSmall molecule ACSS2 inhibitor (ACSS2i)Not specifiedReduction of differentiation-induced gene expression.[3]
SH-SY5Y cellsACSS2 inhibitor10 µMBlocked the induction of TPH2 expression by d-mannose (B1359870) and short-chain fatty acids.[12]
MDA-MB-231BR (Triple-negative brain trophic cancer cells)AD-5584100 µMSignificantly reduced colony formation.[11]
MDA-MB-231BR (Triple-negative brain trophic cancer cells)AD-8007100 µMSignificantly reduced colony formation.[11]
Nu/Nu mice with MDA-MB-231BR brain metastasesAD-800750 mg/kg (intraperitoneal)Reduced tumor burden and extended survival. Higher brain-to-blood ratio compared to other inhibitors.[11]

Table 2: Effects of ACSS2 Upregulation/Acetate Supplementation in Alzheimer's Disease Models

Model SystemMethodTreatment DetailsKey Quantitative FindingsReference
5x FAD Mice (8-month-old)Glyceryl triacetate (GTA) supplementation2 g/kg/day for 1 month (intragastric)Rescued cognitive deficits in Morris water maze; Increased acetyl-CoA, ac-H3K9, and ac-H4K12 levels in the hippocampus.[5][5]
5x FAD MiceAAV-mediated ACSS2 upregulationInjection into dorsal hippocampusRescued impaired synaptic plasticity; Restored levels of glutamate (B1630785) receptors (NMDARs, AMPARs).[5][5]
Mouse model of human pathological AD-Tau injectionDietary acetate supplementationNot specifiedRescued learning deficits in an ACSS2-dependent manner.[4][10]
P301S transgenic mouse model for tauopathyAAV-mediated ACSS2 upregulationBilateral stereotaxic injection into the dorsal hippocampusAmeliorated memory deficits and improved long-term potentiation.[9][13]

Signaling Pathways and Experimental Workflows

// Nodes Acetate [label="Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; ACSS2 [label="ACSS2", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcetylCoA [label="Nuclear\nAcetyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; HATs [label="Histone\nAcetyltransferases\n(HATs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histone_Ac [label="Histone\nAcetylation\n(e.g., H3K9ac, H4K12ac)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Neuronal Gene\nExpression\n(e.g., NMDARs, AMPARs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Synaptic_Plasticity [label="Synaptic Plasticity\n&\nMemory", fillcolor="#F1F3F4", fontcolor="#202124"]; AD_Pathology [label="Alzheimer's Disease\n(Reduced ACSS2)", style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor [label="ACSS2 Inhibitor", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Acetate -> ACSS2 [label=" Substrate"]; ACSS2 -> AcetylCoA [label=" Catalyzes"]; AcetylCoA -> HATs [label=" Donates\nAcetyl Group"]; HATs -> Histone_Ac; Histone_Ac -> Gene_Expression [label=" Promotes"]; Gene_Expression -> Synaptic_Plasticity [label=" Supports"]; AD_Pathology -> ACSS2 [arrowhead=tee, color="#EA4335", style=dashed, label=" Downregulates"]; Inhibitor -> ACSS2 [arrowhead=tee, color="#EA4335", style=bold, label=" Blocks"]; } dot ACSS2 Signaling Pathway in Neurons.

Experimental_Workflow_ACSS2_Inhibitor

Experimental Protocols

Protocol 1: In Vitro Inhibition of ACSS2 in Neuronal Cell Lines

This protocol describes the treatment of a neuronal cell line (e.g., SH-SY5Y or primary hippocampal neurons) with an ACSS2 inhibitor to study its effects on downstream targets.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary hippocampal neurons

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • ACSS2 inhibitor (e.g., AD-8007, or other specific inhibitor)

  • Dimethyl sulfoxide (B87167) (DMSO) as vehicle control

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., RIPA buffer for lysis, antibodies for Western blotting)

Procedure:

  • Cell Culture: Plate neuronal cells at a desired density in multi-well plates and allow them to adhere and grow for 24 hours. For primary neurons, follow established protocols for isolation and culture.

  • Inhibitor Preparation: Prepare a stock solution of the ACSS2 inhibitor in DMSO. Further dilute the stock solution in a complete culture medium to achieve the final desired concentrations (e.g., 10 µM, 50 µM, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the ACSS2 inhibitor or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis and Downstream Analysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells using an appropriate buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[5]

    • Collect the lysates and centrifuge to pellet cell debris.

    • Use the supernatant for downstream analyses such as:

      • Western Blotting: To analyze levels of histone acetylation (e.g., H3K9ac, H3K27ac), total histone H3, ACSS2, and other proteins of interest.[14]

      • Acetyl-CoA Quantification: Use a colorimetric or fluorometric assay kit to measure intracellular acetyl-CoA levels.[5]

      • RNA-Sequencing: To analyze changes in gene expression profiles.[5]

Protocol 2: In Vivo Administration of an ACSS2 Inhibitor in a Mouse Model of Neurodegeneration

This protocol outlines the administration of a brain-penetrant ACSS2 inhibitor to a mouse model to assess its effects on behavior and neuropathology.

Materials:

  • Neurodegenerative disease mouse model (e.g., 5x FAD) and wild-type littermates.

  • Brain-penetrant ACSS2 inhibitor (e.g., AD-8007).[11]

  • Vehicle solution (as recommended by the inhibitor supplier).

  • Syringes and needles for intraperitoneal (IP) injection.

  • Equipment for behavioral testing (e.g., Morris water maze).

  • Anesthesia and perfusion solutions (e.g., saline, 4% paraformaldehyde).

  • Equipment for tissue processing and analysis.

Procedure:

  • Animal Handling and Grouping: Acclimate animals to the housing conditions. Randomly assign animals to treatment (ACSS2 inhibitor) and control (vehicle) groups.

  • Inhibitor Administration:

    • Prepare the ACSS2 inhibitor solution at the desired concentration (e.g., for a 50 mg/kg dose).[11]

    • Administer the inhibitor or vehicle via intraperitoneal injection daily or as determined by the compound's pharmacokinetics.

  • Behavioral Analysis:

    • After a specified treatment period, conduct behavioral tests to assess cognitive function.

    • For example, perform the Morris water maze test to evaluate spatial learning and memory, which typically involves a training phase of several days followed by a probe trial.[5]

  • Tissue Collection and Analysis:

    • At the end of the study, deeply anesthetize the mice.

    • For biochemical analysis, perfuse with ice-cold saline, and rapidly dissect the brain regions of interest (e.g., hippocampus, cortex). Snap-freeze the tissue in liquid nitrogen and store it at -80°C.

    • For histological analysis, perfuse with saline followed by 4% paraformaldehyde. Post-fix the brain and process for cryosectioning or paraffin (B1166041) embedding.

  • Downstream Tissue Analysis:

    • Biochemistry: Homogenize the frozen tissue to perform Western blotting, ELISA, or acetyl-CoA quantification as described in Protocol 1.[5]

    • Histology: Use brain sections for immunofluorescence or immunohistochemistry to analyze neuronal markers, synaptic proteins, histone acetylation marks, and neuropathological hallmarks (e.g., amyloid plaques, neurofibrillary tangles).[5]

The study of ACSS2 in neurodegenerative diseases is a rapidly evolving field. While upregulation of ACSS2 appears to be a promising therapeutic avenue for conditions like Alzheimer's disease, the use of specific ACSS2 inhibitors is an indispensable research tool. These inhibitors allow for the precise dissection of ACSS2's contribution to neuronal function and dysfunction, paving the way for a more comprehensive understanding of the metabolic underpinnings of neurodegeneration and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Ac-CoA Synthase Inhibitor 1 in Fatty Liver Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA Synthetase 2 (ACSS2) is a critical enzyme that catalyzes the conversion of acetate (B1210297) to acetyl-CoA, a central metabolite in cellular bioenergetics and biosynthesis.[1][2] In the context of fatty liver disease, ACSS2 plays a significant role in de novo lipogenesis (DNL) and histone acetylation, thereby influencing gene expression related to lipid metabolism.[3][4] Inhibition of ACSS2 presents a promising therapeutic strategy for mitigating hepatic steatosis. Ac-CoA Synthase Inhibitor 1 (also known as ACSS2 inhibitor, CAS 508186-14-9) is a potent and specific inhibitor of ACSS2 and serves as a valuable tool for studying the role of this enzyme in fatty liver disease models.[2][5] These application notes provide a comprehensive overview of the use of Ac-CoA Synthase Inhibitor 1, including its mechanism of action, protocols for in vitro and in vivo studies, and expected outcomes based on preclinical research.

Mechanism of Action

Ac-CoA Synthase Inhibitor 1 is a reversible inhibitor of ACSS2.[5] It competitively binds to the enzyme, preventing the conversion of acetate to acetyl-CoA. This reduction in the acetyl-CoA pool has two primary downstream effects relevant to fatty liver disease:

  • Reduction of De Novo Lipogenesis: By limiting the availability of acetyl-CoA in the cytoplasm, the inhibitor curtails the synthesis of fatty acids and triglycerides in the liver, a key pathological feature of NAFLD.[3][6]

  • Modulation of Histone Acetylation: Acetyl-CoA is the acetyl group donor for histone acetyltransferases (HATs). By reducing nuclear acetyl-CoA levels, the inhibitor can alter the epigenetic landscape, leading to changes in the expression of genes involved in lipid metabolism and inflammation.[2][4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding Ac-CoA Synthase Inhibitor 1 and the effects of ACSS2 inhibition in fatty liver disease models.

Table 1: In Vitro Activity of Ac-CoA Synthase Inhibitor 1

ParameterValueCell Line/SystemReference
IC50 (ACSS2 inhibition) ~600 nMLuciferase-based assay[5]
IC50 (Lipid Incorporation) 6.8 µMHepG2 cells ([14C]acetate)[2]
IC50 (Histone Acetylation) 5.5 µMHepG2 cells ([14C]acetate)[2]
Effective Concentration 50 µMReduction of DNA damage marker (γH2AX) in steatotic hepatocytes[8]

Table 2: Effects of ACSS2 Knockout in High-Fat Diet (HFD)-Induced Fatty Liver Mouse Models

ParameterObservation in ACSS2-/- Mice vs. Wild-TypeDietDurationReference
Body Weight Significantly lowerHigh-Fat Diet (58.4% kcal from fat)10-12 weeks[1]
Hepatic Steatosis Significantly decreasedHigh-Fat Diet10-12 weeks[1][3]
Hepatic Triglycerides LowerHigh-Fat DietNot specified[9]
Serum Cholesterol LowerHigh-Fat DietNot specified[9]
Fecal Lipid Content HigherHigh-Fat Diet12 weeks[1]

Signaling Pathway Diagram

ACSS2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate Acetate_cyt Acetate Acetate_ext->Acetate_cyt ACSS2 ACSS2 Acetate_cyt->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA DNL De Novo Lipogenesis AcetylCoA->DNL AcetylCoA_nuc Acetyl-CoA AcetylCoA->AcetylCoA_nuc FattyAcids Fatty Acids DNL->FattyAcids Triglycerides Triglycerides FattyAcids->Triglycerides Inhibitor Ac-CoA Synthase Inhibitor 1 Inhibitor->ACSS2 Histone_Acetylation Histone Acetylation AcetylCoA_nuc->Histone_Acetylation Gene_Expression Lipogenic Gene Expression Histone_Acetylation->Gene_Expression

Caption: Mechanism of Ac-CoA Synthase Inhibitor 1 in hepatocytes.

Experimental Protocols

In Vitro Inhibition of Lipid Accumulation in HepG2 Cells

Objective: To assess the efficacy of Ac-CoA Synthase Inhibitor 1 in reducing lipid accumulation in a human hepatocyte cell line.

Materials:

  • HepG2 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Oleic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ac-CoA Synthase Inhibitor 1 (CAS 508186-14-9)

  • DMSO (Dimethyl sulfoxide)

  • Oil Red O staining solution

  • Phosphate Buffered Saline (PBS)

  • Formalin

Protocol:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Preparation of Oleic Acid-BSA Complex: Dissolve oleic acid in ethanol (B145695) and then conjugate with fatty acid-free BSA in serum-free DMEM to a final concentration of 1 mM oleic acid and 1% BSA.

  • Induction of Steatosis: Seed HepG2 cells in 24-well plates. Once confluent, treat the cells with the 1 mM oleic acid-BSA complex for 24 hours to induce lipid accumulation.

  • Inhibitor Treatment: Prepare stock solutions of Ac-CoA Synthase Inhibitor 1 in DMSO. Treat the steatotic HepG2 cells with varying concentrations of the inhibitor (e.g., 1 µM, 5 µM, 10 µM, 50 µM) for another 24 hours. Include a vehicle control (DMSO).

  • Oil Red O Staining:

    • Wash cells with PBS.

    • Fix with 10% formalin for 30 minutes.

    • Wash with water and then with 60% isopropanol (B130326).

    • Stain with Oil Red O solution for 20 minutes.

    • Wash with 60% isopropanol and then with water.

  • Quantification: Elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 510 nm.

In_Vitro_Workflow start Start culture Culture HepG2 Cells start->culture induce Induce Steatosis (Oleic Acid, 24h) culture->induce treat Treat with Ac-CoA Synthase Inhibitor 1 (24h) induce->treat stain Oil Red O Staining treat->stain quantify Quantify Lipid Accumulation stain->quantify end End quantify->end

Caption: Workflow for in vitro testing of the inhibitor.

In Vivo Evaluation in a High-Fat Diet-Induced Fatty Liver Mouse Model

Objective: To evaluate the in vivo efficacy of Ac-CoA Synthase Inhibitor 1 in a diet-induced mouse model of non-alcoholic fatty liver disease.

Note: The following protocol is a representative example based on common practices for such studies, as a specific published in vivo study for Ac-CoA Synthase Inhibitor 1 in a fatty liver model was not identified. The dosage and formulation are based on available data for this compound in other in vivo models and general formulation guidelines.

Materials:

  • C57BL/6J mice (male, 8 weeks old)

  • High-Fat Diet (HFD, e.g., 60% kcal from fat)

  • Standard chow diet

  • Ac-CoA Synthase Inhibitor 1 (CAS 508186-14-9)

  • Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)[2]

  • Oral gavage needles

  • Equipment for blood collection and tissue harvesting

  • Kits for measuring plasma triglycerides, cholesterol, ALT, and AST

  • Reagents for liver triglyceride extraction and quantification

Protocol:

  • Acclimatization: Acclimatize mice for one week with free access to standard chow and water.

  • Induction of Fatty Liver:

    • Divide mice into two main groups: Control diet and High-Fat Diet (HFD).

    • Feed the respective diets for 12-16 weeks to induce obesity and hepatic steatosis in the HFD group.

  • Inhibitor Treatment:

    • After the induction period, divide the HFD-fed mice into two subgroups: Vehicle control and Inhibitor treatment.

    • Prepare the dosing solution of Ac-CoA Synthase Inhibitor 1 in the vehicle. A suggested starting dose could be in the range of 10-50 mg/kg, administered once daily by oral gavage.

    • Treat the mice for 4-8 weeks.

  • Monitoring: Monitor body weight and food intake weekly throughout the study.

  • Terminal Procedures:

    • At the end of the treatment period, fast the mice overnight.

    • Collect blood via cardiac puncture for plasma analysis (triglycerides, cholesterol, ALT, AST).

    • Euthanize the mice and harvest the livers. Weigh the livers and collect samples for histology (formalin-fixed) and biochemical analysis (snap-frozen in liquid nitrogen).

  • Biochemical and Histological Analysis:

    • Measure liver triglyceride content from frozen tissue samples.

    • Perform H&E and Oil Red O staining on liver sections to assess steatosis, inflammation, and ballooning.

In_Vivo_Workflow start Start: 8-week-old C57BL/6J mice acclimatize Acclimatization (1 week) start->acclimatize diet Dietary Induction (Control vs. HFD) (12-16 weeks) acclimatize->diet treatment Treatment Phase (Vehicle vs. Inhibitor) (Oral Gavage, 4-8 weeks) diet->treatment monitoring Weekly Monitoring (Body Weight, Food Intake) treatment->monitoring terminal Terminal Procedures (Blood & Liver Collection) treatment->terminal analysis Biochemical & Histological Analysis terminal->analysis end End analysis->end

Caption: Workflow for in vivo evaluation of the inhibitor.

Expected Outcomes and Troubleshooting

  • In Vitro: A dose-dependent decrease in lipid droplet accumulation in HepG2 cells treated with Ac-CoA Synthase Inhibitor 1 is expected. If no effect is observed, verify the inhibitor's solubility and the induction of steatosis in the control cells.

  • In Vivo: Treatment with Ac-CoA Synthase Inhibitor 1 is expected to lead to a reduction in hepatic triglyceride content, and potentially a decrease in body weight gain and improvements in plasma markers of liver damage (ALT, AST) in the HFD-fed mice.[1][3] If toxicity is observed (e.g., significant weight loss, adverse clinical signs), the dose of the inhibitor should be reduced. Pharmacokinetic studies may be necessary to optimize the dosing regimen.[10][11]

Conclusion

Ac-CoA Synthase Inhibitor 1 is a valuable research tool for investigating the role of ACSS2 in the pathogenesis of fatty liver disease. The provided protocols offer a framework for conducting both in vitro and in vivo studies to assess its therapeutic potential. Based on the strong preclinical evidence from ACSS2 knockout models, inhibition of this enzyme is a promising avenue for the development of novel treatments for NAFLD and other metabolic disorders.

References

Troubleshooting & Optimization

Technical Support Center: Ac-CoA Synthase Inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Ac-CoA Synthase Inhibitor 1 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful preparation and use of this compound in your experiments.

Solubility Data

The solubility of Ac-CoA Synthase Inhibitor 1 in DMSO can vary slightly between different suppliers and batches. The following table summarizes the reported solubility data.

Supplier/SourceReported Solubility in DMSOMolar Concentration (approx.)Notes
MedchemExpress31.25 mg/mL[1]76.12 mM[1]Ultrasonic treatment is needed. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[1]
TargetMol40 mg/mL[2]97.44 mM[2]Sonication is recommended.[2]
Sigma-Aldrich50 mg/mL[3]121.80 mM-
Cayman ChemicalSoluble[4][5]-Specific concentration not provided.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for Ac-CoA Synthase Inhibitor 1?

A1: The recommended solvent for preparing stock solutions of Ac-CoA Synthase Inhibitor 1 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3]

Q2: Why is my Ac-CoA Synthase Inhibitor 1 not dissolving completely in DMSO?

A2: Several factors can affect the dissolution of Ac-CoA Synthase Inhibitor 1 in DMSO. These include the purity and water content of the DMSO, the concentration of the solution being prepared, and insufficient agitation. Using fresh, anhydrous DMSO and techniques such as vortexing and sonication can aid dissolution.[1][2] Gentle warming to 37°C may also help, but prolonged heating should be avoided to prevent compound degradation.

Q3: The product datasheet mentions using sonication. Is it necessary?

A3: Yes, for achieving higher concentrations and ensuring complete dissolution, sonication is often recommended.[1][2] A bath sonicator is typically sufficient to break up any aggregates and facilitate the dissolution process.

Q4: Can I store the Ac-CoA Synthase Inhibitor 1 stock solution at room temperature?

A4: No, it is not recommended to store the stock solution at room temperature. For long-term storage, the stock solution in DMSO should be aliquoted and stored at -20°C or -80°C to prevent degradation.[1] This also helps to avoid repeated freeze-thaw cycles which can compromise the stability of the compound. Stock solutions are reported to be stable for up to 3 months at -20°C.[3]

Q5: I observed precipitation when I diluted my DMSO stock solution in an aqueous buffer for my experiment. What should I do?

A5: This is a common issue for compounds with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can precipitate out. To avoid this, it is recommended to perform a stepwise dilution. Additionally, ensure the final concentration of DMSO in your aqueous solution is kept low (typically below 0.5%) to minimize both toxicity to cells and precipitation issues.

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing solutions of Ac-CoA Synthase Inhibitor 1 in DMSO.

Problem Possible Cause Recommended Solution
Compound appears as a suspension or fails to dissolve completely. 1. Hygroscopic DMSO: DMSO has absorbed moisture from the air, reducing its solvating power. 2. Insufficient Agitation: The compound has not been mixed adequately. 3. Concentration too high: The desired concentration exceeds the solubility limit.1. Use a fresh, sealed bottle of anhydrous, high-purity DMSO. 2. Vortex the solution vigorously and then place it in a bath sonicator for 10-15 minutes. 3. Prepare a less concentrated stock solution.
A clear solution is obtained initially, but crystals form upon standing at room temperature. Supersaturated Solution: The solution was prepared at a concentration close to or exceeding its saturation point at that temperature.Gently warm the solution to 37°C and vortex or sonicate to redissolve the crystals. For storage, ensure the concentration is within the stable solubility range.
Precipitation occurs when diluting the DMSO stock in aqueous media. Poor Aqueous Solubility: The compound is not soluble in the final aqueous environment. High Final DMSO Concentration: The percentage of DMSO in the final solution is too high, causing the compound to crash out.Perform a stepwise dilution of the DMSO stock into the aqueous buffer with vigorous mixing. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1% for sensitive cell lines).
Inconsistent experimental results. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use vials and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of Ac-CoA Synthase Inhibitor 1 (Molecular Weight: 410.51 g/mol ) in DMSO.

Materials:

  • Ac-CoA Synthase Inhibitor 1 powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Preparation: Allow the vial of Ac-CoA Synthase Inhibitor 1 powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the inhibitor. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.105 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For 4.105 mg, add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, place the vial in a bath sonicator for 10-15 minutes.

    • If necessary, the solution can be gently warmed in a 37°C water bath for a short period, followed by vortexing or sonication.

  • Final Inspection: Once the solution is clear and free of any visible particles, it is ready for use or storage.

  • Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store at -20°C or -80°C.

Visualizations

Acetate Acetate ACSS2 ACSS2 (Acetyl-CoA Synthetase 2) Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Downstream Downstream Cellular Processes (e.g., Lipid Synthesis, Histone Acetylation) AcetylCoA->Downstream Inhibitor Ac-CoA Synthase Inhibitor 1 Inhibitor->ACSS2

Caption: Signaling pathway showing the inhibitory action of Ac-CoA Synthase Inhibitor 1 on ACSS2.

start Start: Prepare Stock Solution weigh 1. Weigh Ac-CoA Synthase Inhibitor 1 start->weigh add_dmso 2. Add anhydrous DMSO weigh->add_dmso vortex 3. Vortex vigorously add_dmso->vortex check_dissolved 4. Is the compound fully dissolved? vortex->check_dissolved sonicate 5. Sonicate for 10-15 min check_dissolved->sonicate No success Solution ready for use or storage check_dissolved->success Yes warm 6. Gently warm to 37°C sonicate->warm check_again 7. Is it dissolved now? warm->check_again check_again->success Yes fail Consult Troubleshooting Guide/ Consider lower concentration check_again->fail No

Caption: Experimental workflow for dissolving Ac-CoA Synthase Inhibitor 1 in DMSO.

start Problem: Compound not dissolving in DMSO check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_new_dmso Use a new, sealed bottle of DMSO check_dmso->use_new_dmso No check_agitation Have you vortexed and sonicated? check_dmso->check_agitation Yes use_new_dmso->check_agitation agitate Vortex vigorously and sonicate for 15+ min check_agitation->agitate No check_concentration Is the concentration too high? check_agitation->check_concentration Yes agitate->check_concentration lower_concentration Prepare a more dilute solution check_concentration->lower_concentration Yes still_issue Still not dissolved? check_concentration->still_issue No dissolved Problem Solved lower_concentration->dissolved contact_support Contact Technical Support still_issue->contact_support Yes still_issue->dissolved No

Caption: Troubleshooting logic for Ac-CoA Synthase Inhibitor 1 solubility issues in DMSO.

References

Technical Support Center: AC-CoA Synthase Inhibitor1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-CoA Synthase Inhibitor1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and reversible inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2][3] ACSS2 is a crucial enzyme that generates acetyl-CoA from acetate (B1210297), particularly under metabolic stress conditions like hypoxia.[4][5] The inhibitor functions by blocking ACSS2, thereby preventing the incorporation of acetate into essential biomolecules. This leads to the inhibition of processes such as lipid synthesis and histone acetylation, which are vital for cancer cell growth and survival.[1][2][6]

Q2: What are the recommended solvents for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2][3][6] For in vivo applications, specific formulations using co-solvents like PEG300, Tween 80, and saline are suggested.[1][6] It is crucial to use high-purity, anhydrous DMSO, as moisture can negatively impact the inhibitor's solubility and stability.[3][7]

Q3: How should I store the solid compound and its stock solutions?

The solid powder of this compound should be stored at -20°C for long-term stability (up to 3 years).[1][6] Once dissolved, the stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[1][2]

Troubleshooting Guide

Issue 1: The inhibitor precipitates out of solution when I dilute my DMSO stock into an aqueous buffer or cell culture medium.

  • Cause: This is a common problem for compounds with low aqueous solubility.[8][9] The inhibitor is significantly less soluble in aqueous environments compared to DMSO.

  • Solution:

    • Serial Dilutions in Organic Solvent: Before adding to your aqueous buffer, perform serial dilutions of your high-concentration DMSO stock in DMSO to get closer to your final working concentration.[7][8]

    • Gradual Addition and Mixing: Add the diluted DMSO stock solution to the aqueous buffer slowly while vortexing or stirring. This helps to prevent localized high concentrations that can lead to precipitation.[8]

    • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically below 0.5% to 1%) to minimize solvent effects on your cells or assay.[7][8] Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Use of Surfactants: In some cases, adding a small amount of a biocompatible surfactant to the aqueous buffer can help maintain the inhibitor's solubility.[9]

Issue 2: I am not observing the expected inhibitory effect in my cell-based assay.

  • Cause: This could be due to several factors, including incorrect stock solution concentration, inhibitor degradation, or issues with the experimental setup.

  • Solution:

    • Verify Stock Solution: Prepare a fresh stock solution, ensuring the powder is completely dissolved. Sonication or gentle warming can aid dissolution.[6][8]

    • Check for Precipitation: Visually inspect your assay wells for any signs of inhibitor precipitation after addition to the culture medium.[8][10]

    • Optimize Incubation Time: The effect of the inhibitor can be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.[10]

    • Cell Seeding Density: Ensure you are using a consistent and optimal cell seeding density for your specific cell line and assay duration.[10]

    • Confirm ACSS2 Expression: Verify that your cell line expresses ACSS2, as the inhibitor's efficacy is dependent on the presence of its target.

Issue 3: I am seeing inconsistent results between experiments.

  • Cause: Variability can be introduced at multiple steps, from stock solution preparation to assay execution.

  • Solution:

    • Aliquot Stock Solutions: To ensure consistency, aliquot your stock solution after preparation to avoid degradation from multiple freeze-thaw cycles.[2][8]

    • Consistent Protocols: Strictly adhere to the same experimental protocols for cell seeding, inhibitor treatment, and assay readout.

    • Loading Controls: For experiments like Western blotting, always use a reliable loading control (e.g., β-actin, GAPDH) to normalize your data.[10]

    • Fresh Reagents: Use fresh culture medium and assay reagents to minimize variability from reagent degradation.

Data Presentation

Table 1: Solubility of this compound

Solvent/FormulationConcentrationNotes
DMSO31.25 - 50 mg/mLSonication or gentle warming may be needed.[1][2][3][11]
Ethanol2 mg/mLSonication is recommended.[6]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mLFor in vivo use.[1][11]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mLFor in vivo use.[1]

Table 2: Stock Solution Preparation Example (for a 10 mM stock in DMSO)

Molecular WeightMass of InhibitorVolume of DMSO to Add
410.51 g/mol 1 mg0.2436 mL
410.51 g/mol 5 mg1.2180 mL
410.51 g/mol 10 mg2.4360 mL

Note: The molecular weight of this compound is 410.51 g/mol .[1][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM (see Table 2 for examples).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate the tube in an ultrasonic bath or warm it gently (not exceeding 50°C) until the inhibitor is completely dissolved.[8]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store the aliquots at -20°C or -80°C.[2][8]

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]

  • Inhibitor Preparation: Prepare serial dilutions of the this compound DMSO stock in cell culture medium to achieve the desired final concentrations. Include a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.[10]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]

  • Viability Measurement: Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate as required.[4]

  • Data Analysis: Measure the signal (e.g., absorbance) and normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.[4]

Visualizations

ACSS2_Signaling_Pathway ACSS2 Signaling Pathway cluster_cell Cell Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 substrate AcetylCoA AcetylCoA ACSS2->AcetylCoA produces Lipid_Synthesis Lipid_Synthesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone_Acetylation AcetylCoA->Histone_Acetylation Inhibitor Ac-CoA Synthase Inhibitor1 Inhibitor->ACSS2 Experimental_Workflow Stock Solution Preparation Workflow start Start weigh Weigh Inhibitor Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution check_dissolution->dissolve No aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

References

Technical Support Center: Optimizing Ac-CoA Synthase Inhibitor1 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ac-CoA Synthase Inhibitor1. The information is designed to assist in the optimization of experimental conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and reversible inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2][3][4] ACSS2 is a crucial enzyme that catalyzes the conversion of acetate (B1210297) to acetyl-CoA.[5][6] This inhibitor works by blocking the active site of ACSS2, thereby preventing the synthesis of acetyl-CoA.[5] The reduction in acetyl-CoA levels can impact various downstream cellular processes, including lipid synthesis and histone acetylation.[1][5]

Q2: What is the recommended starting concentration for this compound in my experiments?

The optimal concentration of this compound is highly dependent on the specific cell type and the experimental endpoint being measured. A good starting point is to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific system. Based on published data, the IC50 can range from the sub-micromolar to the mid-micromolar range.

Q3: How should I dissolve and store this compound?

This compound is soluble in DMSO.[1][7] For long-term storage, it is recommended to store the powder at -20°C for up to three years.[1] Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to one year.[1]

Q4: What are the downstream effects of inhibiting ACSS2 with this inhibitor?

Inhibiting ACSS2 with this compound leads to a decrease in the cellular pool of acetyl-CoA derived from acetate. This can have several downstream effects, including:

  • Inhibition of lipid synthesis: Reduced acetyl-CoA availability can limit the synthesis of fatty acids and other lipids.[1]

  • Alterations in histone acetylation: Acetyl-CoA is the acetyl group donor for histone acetyltransferases (HATs). Reduced acetyl-CoA levels can lead to changes in histone acetylation patterns and subsequent alterations in gene expression.[1][5]

  • Induction of metabolic stress in cancer cells: Some cancer cells are highly reliant on acetate metabolism for energy and biosynthesis. Inhibiting ACSS2 can induce metabolic stress and potentially lead to cell death in these contexts.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no inhibitory effect observed 1. Suboptimal inhibitor concentration: The concentration used may be too low for your specific cell line or experimental conditions. 2. Inhibitor degradation: Improper storage or handling may have led to the degradation of the inhibitor. 3. Cell-specific metabolism: Your cells may have alternative pathways for acetyl-CoA synthesis that compensate for ACSS2 inhibition. 4. Incorrect assay endpoint: The chosen readout may not be sensitive to changes in ACSS2 activity.1. Perform a dose-response curve: Determine the IC50 of the inhibitor in your specific experimental system to identify the optimal working concentration. 2. Verify inhibitor integrity: Ensure the inhibitor has been stored correctly. If in doubt, use a fresh stock. 3. Investigate metabolic pathways: Consider the metabolic profile of your cells. They may rely more on glucose-derived acetyl-CoA, for example. 4. Select a relevant assay: Use an assay that directly measures a downstream effect of ACSS2 inhibition, such as incorporation of [14C]acetate into lipids or histones.[1]
High background or off-target effects 1. Inhibitor concentration is too high: Excessive concentrations can lead to non-specific effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.1. Lower the inhibitor concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Include a solvent control: Always include a vehicle control (e.g., DMSO alone) at the same concentration used for the inhibitor to account for any solvent-related effects.
Variability between experiments 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular metabolism and response to the inhibitor. 2. Inconsistent inhibitor preparation: Errors in serial dilutions or incomplete solubilization can lead to variable final concentrations.1. Standardize cell culture protocols: Maintain consistent cell culture practices to minimize variability. 2. Prepare fresh dilutions: Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment to ensure accuracy. Ensure the inhibitor is fully dissolved before use; sonication may be recommended.[1]

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various experimental systems.

Assay TypeCell Line/SystemIC50 ValueReference
Luciferase-based assay-~600 nM (0.6 µM)[3][4]
ACSS2 Activity-1.214 µM[7]
[14C]acetate incorporation into lipidsHepG26.8 µM[1][4]
[14C]acetate utilization for histone acetylationHepG25.5 µM[1][4]
Cellular [14C]acetate uptake into lipids and histones-5 µM[4]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell-Based Acetate Incorporation Assay

This protocol is adapted from methods described for measuring the effect of this compound on the incorporation of labeled acetate into lipids and histones.[1]

Materials:

  • This compound

  • Cell line of interest (e.g., HepG2)

  • Cell culture medium and supplements

  • [14C]acetate

  • Scintillation counter and vials

  • Reagents for lipid extraction (e.g., chloroform/methanol)

  • Reagents for histone extraction

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Inhibitor Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the inhibitor for a predetermined amount of time (e.g., 2-4 hours).

  • Labeling: Add [14C]acetate to each well and incubate for a specific period (e.g., 2 hours) to allow for its incorporation into cellular components.

  • Cell Lysis and Fractionation:

    • For lipid analysis, lyse the cells and extract the lipids using an appropriate solvent mixture.

    • For histone analysis, isolate the nuclei and perform histone extraction.

  • Quantification: Measure the amount of [14C] incorporated into the lipid or histone fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Acetyl-CoA Synthetase Activity Assay

This is a general protocol for measuring the activity of Acetyl-CoA Synthetase, which can be adapted to screen for inhibitors. This protocol is based on a colorimetric assay that measures the production of pyrophosphate (PPi).[8]

Materials:

  • Purified Acetyl-CoA Synthetase enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • Substrates: Sodium acetate, ATP, Coenzyme A (CoA)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Reagents for PPi detection (e.g., molybdate (B1676688) reagent, Eikonogen)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microplate or test tube, prepare a reaction mixture containing the assay buffer, sodium acetate, ATP, CoA, MgCl2, and DTT.

  • Inhibitor Addition: Add different concentrations of this compound to the reaction mixtures. Include a no-inhibitor control and a no-enzyme control.

  • Pre-incubation: Pre-incubate the reaction mixture with the inhibitor for a short period (e.g., 5-10 minutes) at 37°C.

  • Reaction Initiation: Start the reaction by adding the Acetyl-CoA Synthetase enzyme to the mixture.

  • Incubation: Incubate the reaction at 37°C for a set amount of time (e.g., 20 minutes).[8]

  • Reaction Termination and Color Development: Stop the reaction and add the PPi detection reagents. Allow time for the color to develop.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 580 nm) using a spectrophotometer.[8]

  • Data Analysis: Calculate the enzyme activity for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition versus the inhibitor concentration to determine the IC50.

Visualizations

Signaling_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA ATP -> AMP + PPi CoA -> Acetyl-CoA Inhibitor Ac-CoA Synthase Inhibitor1 Inhibitor->ACSS2 Inhibition Lipid_Synthesis Lipid Synthesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation

Caption: ACSS2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Labeling cluster_analysis Analysis Cell_Culture 1. Culture Cells Prepare_Inhibitor 2. Prepare Inhibitor Dilutions Add_Inhibitor 3. Add Inhibitor to Cells Prepare_Inhibitor->Add_Inhibitor Incubate_Inhibitor 4. Incubate Add_Inhibitor->Incubate_Inhibitor Add_Label 5. Add [14C]acetate Incubate_Inhibitor->Add_Label Incubate_Label 6. Incubate Add_Label->Incubate_Label Lyse_Cells 7. Lyse Cells & Extract Incubate_Label->Lyse_Cells Measure_Radioactivity 8. Scintillation Counting Lyse_Cells->Measure_Radioactivity Calculate_IC50 9. Analyze Data & Calculate IC50 Measure_Radioactivity->Calculate_IC50

Caption: Workflow for IC50 Determination.

References

Ac-CoA Synthase Inhibitor1 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-CoA Synthase Inhibitor1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this inhibitor effectively in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the successful application of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in cell culture experiments.

Question Possible Cause Suggested Solution
Why is my compound showing rapid degradation in the cell culture medium? The compound may be inherently unstable in aqueous solutions at 37°C.[1] Components in the media, such as certain amino acids or vitamins, could be reacting with the compound.[1] The pH of the media may also affect stability.[1]Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[1] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[1] Analyze the stability in different types of cell culture media to identify any specific reactive components.[1] Ensure the pH of the media is stable throughout the experiment.[1]
I'm seeing high variability in my stability measurements between replicates. This could be due to inconsistent sample handling and processing.[1] Issues with the analytical method, such as HPLC-MS, can also contribute.[1] Incomplete solubilization of the compound in the stock solution or media can lead to variable concentrations.[1]Ensure precise and consistent timing for sample collection and processing.[1] Validate the analytical method for linearity, precision, and accuracy. Confirm the complete dissolution of the compound in the cell culture medium at the tested concentration.[1]
My compound seems to be disappearing from the media, but I don't detect any degradation products. The compound may be binding to the plastic of the cell culture plates or pipette tips.[1] If cells are present, the compound could be rapidly internalized.Use low-protein-binding plates and pipette tips.[1] Include a control without cells to assess non-specific binding to the plasticware.[1] Analyze cell lysates to determine the extent of cellular uptake.[1]
I am observing inconsistent results between experimental batches. Compound Stability: Small molecules can degrade over time, especially when exposed to light, repeated freeze-thaw cycles, or stored in suboptimal conditions.[2]Prepare fresh dilutions from a stable stock solution for each experiment.[2]
My small molecule inhibitor shows poor solubility in aqueous buffers. What can I do? Poor solubility is a common challenge with small molecule inhibitors.While DMSO is a common solvent for initial stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[2] For in vitro assays, low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 can help maintain solubility.[2]

Frequently Asked Questions (FAQs)

Q1: How should I prepare the stock solution of this compound?

A1: We recommend preparing a high-concentration stock solution in a suitable organic solvent like DMSO.[1] Before use, centrifuge the vial to ensure all powder is at the bottom.[1]

Q2: What is the recommended storage condition for the stock solution?

A2: Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or below. It is best to use them on the same day of preparation or within one month.[1] Avoid repeated freeze-thaw cycles.[1]

Q3: What is the typical stability of this compound in cell culture media?

A3: The stability of this compound can vary depending on the specific cell culture medium, serum concentration, and incubation conditions. Since publicly available stability data is limited, we strongly recommend performing a stability study in your specific experimental setup. The table below provides an example of how to present such stability data.

Stability of this compound in Cell Culture Media (Illustrative Data)

Note: The following data is for illustrative purposes only and is intended to serve as a template for presenting experimental results.

Time (hours) DMEM + 10% FBS (% Remaining) RPMI-1640 + 10% FBS (% Remaining) DMEM (serum-free) (% Remaining)
0 100 ± 2.1100 ± 1.8100 ± 2.5
2 98.5 ± 3.097.2 ± 2.595.1 ± 3.3
8 95.3 ± 2.892.1 ± 3.188.4 ± 4.1
24 88.1 ± 4.581.5 ± 3.975.6 ± 5.2
48 76.4 ± 5.168.9 ± 4.858.3 ± 6.0

Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.[1]

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]

1. Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Sterile, low-protein-binding microcentrifuge tubes or 24-well plates

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Internal standard (a structurally similar, stable compound)

  • HPLC-MS system

2. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the cell culture medium with and without 10% FBS.

  • Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration (e.g., 10 µM).

3. Experimental Procedure:

  • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).[1]

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[1]

  • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[1] For the 0-hour time point, collect the aliquot immediately after adding the working solution.[1]

  • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.[1]

  • Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to HPLC vials for analysis.[1]

4. HPLC-MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard for each sample.

  • Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.[1]

    • % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100[1]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare 10 µM Working Solution in Media prep_stock->prep_working prep_media Prepare Media (with/without 10% FBS) prep_media->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate sample Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->sample extract Protein Precipitation & Compound Extraction sample->extract hplc_ms HPLC-MS Analysis extract->hplc_ms data_analysis Data Analysis (% Remaining vs. Time 0) hplc_ms->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_cyto Acetate ACSS2_cyto ACSS2 Acetate_cyto->ACSS2_cyto AcetylCoA_cyto Acetyl-CoA ACSS2_cyto->AcetylCoA_cyto Lipid_Synthesis De Novo Lipid Synthesis AcetylCoA_cyto->Lipid_Synthesis Inhibitor1 Ac-CoA Synthase Inhibitor1 Inhibitor1->ACSS2_cyto Inhibition Acetate_nucl Acetate ACSS2_nucl ACSS2 Acetate_nucl->ACSS2_nucl AcetylCoA_nucl Acetyl-CoA ACSS2_nucl->AcetylCoA_nucl HATs Histone Acetyltransferases (HATs) AcetylCoA_nucl->HATs Histones Histones Histones->HATs Acetylated_Histones Acetylated Histones HATs->Acetylated_Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Inhibitor1_nucl Ac-CoA Synthase Inhibitor1 Inhibitor1_nucl->ACSS2_nucl Inhibition

Caption: Signaling pathway of ACSS2 and the action of this compound.

References

Technical Support Center: Potential Off-Target Effects of Ac-CoA Synthase Inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Acetyl-CoA Synthase 2 (ACSS2) inhibitors. For the purpose of providing specific examples and data, this guide will focus on a well-characterized ACSS2 inhibitor, referred to here as Ac-CoA Synthase Inhibitor 1 (based on VY-3-135) .

Troubleshooting Guides

This section addresses specific issues that may arise during experiments, potentially indicating off-target effects.

Issue 1: Observed phenotype is inconsistent with known ACSS2 function.

  • Question: My experimental results (e.g., unexpected changes in cell viability, morphology, or signaling pathways) do not align with the established role of ACSS2 in acetate (B1210297) metabolism. Could this be an off-target effect?

  • Answer: This is a strong indicator of potential off-target activity. While Ac-CoA Synthase Inhibitor 1 is designed to be specific for ACSS2, interaction with other cellular proteins can lead to unforeseen biological consequences.

    Troubleshooting Steps:

    • Confirm On-Target Engagement: First, verify that the inhibitor is engaging with ACSS2 in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a robust method for confirming target engagement in intact cells.[1][2][3] A shift in the thermal stability of ACSS2 upon inhibitor treatment confirms that the drug is binding to its intended target.

    • Perform a Rescue Experiment: If possible, overexpress a drug-resistant mutant of ACSS2. If the observed phenotype is reversed, it suggests the effect is on-target. If the phenotype persists, it is likely due to an off-target interaction.

    • Use a Structurally Unrelated Inhibitor: Employ a different, structurally distinct ACSS2 inhibitor. If this second inhibitor does not reproduce the anomalous phenotype, it further points towards an off-target effect of the original compound.

    • Initiate Off-Target Identification: Proceed with unbiased screening methods to identify potential off-target proteins. Techniques like proteome-wide CETSA (MS-CETSA) or chemical proteomics can provide a broad overview of inhibitor-protein interactions.[4]

Issue 2: Discrepancy between biochemical and cell-based assay potency.

  • Question: The IC50 value of Ac-CoA Synthase Inhibitor 1 is significantly lower in my biochemical assay compared to my cell-based assays. Why is there a difference, and could it be related to off-targets?

  • Answer: Discrepancies between biochemical and cellular potencies are common and can arise from several factors, not all of which are off-target related. However, off-target binding can contribute to this phenomenon.

    Troubleshooting Steps:

    • Assess Cell Permeability and Efflux: The inhibitor may have poor cell membrane permeability or be a substrate for cellular efflux pumps, leading to a lower intracellular concentration than in a biochemical assay.

    • Consider Intracellular Competition: The high intracellular concentration of substrates like ATP can compete with the inhibitor for binding to its target, leading to a higher apparent IC50 in cells.

    • Evaluate Off-Target Binding: The inhibitor might be binding to other intracellular proteins, reducing the free concentration available to bind ACSS2. This sequestration by off-targets can lead to a rightward shift in the dose-response curve in cellular assays.

    • Kinome-Wide Profiling: Since many inhibitors have off-target effects on kinases, performing a kinome-wide binding or activity assay can reveal unintended interactions.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the known off-targets of Ac-CoA Synthase Inhibitor 1 (based on VY-3-135)?

A1: Ac-CoA Synthase Inhibitor 1 (VY-3-135) has been shown to be highly specific for ACSS2 over other members of the acyl-CoA synthetase family, namely ACSS1 and ACSS3.[7][8] However, comprehensive, unbiased screens for all potential off-targets are not always publicly available. It is crucial for researchers to empirically determine the off-target profile in their specific experimental system.

Q2: How can I proactively assess the selectivity of my ACSS2 inhibitor?

A2: A tiered approach is recommended:

  • Biochemical Selectivity Panel: Test the inhibitor against closely related enzymes, such as ACSS1 and ACSS3, to confirm family-level selectivity.[7][8]

  • Broad Off-Target Screening: Utilize commercial services for broad off-target profiling, such as kinome scans, which test the inhibitor against a large panel of kinases.

  • Unbiased Proteome-Wide Approaches: For a comprehensive view, employ techniques like chemical proteomics or proteome-wide thermal shift assays (MS-CETSA) to identify interacting proteins in a non-targeted manner.

Q3: What cellular signaling pathways are most likely to be affected by off-target interactions of an ACSS2 inhibitor?

A3: Given the central role of acetyl-CoA in cellular metabolism, off-target effects could plausibly impact a wide range of pathways.[9][10][11][12][13][14] These include:

  • Fatty Acid Synthesis and Lipid Metabolism: As acetyl-CoA is a primary building block for lipids.

  • Histone Acetylation and Gene Expression: Acetyl-CoA is the acetyl group donor for histone acetyltransferases (HATs), influencing chromatin structure and gene regulation.[9][13]

  • TCA Cycle and Energy Metabolism: Off-target effects on mitochondrial proteins could disrupt cellular energy production.[14]

  • Kinase Signaling Pathways: Due to the structural similarities in the ATP-binding pockets of many enzymes, kinases are common off-targets for small molecule inhibitors.

Data Presentation

Table 1: Specificity of Ac-CoA Synthase Inhibitor 1 (VY-3-135) Against Acyl-CoA Synthetase Family Members

EnzymeIC50 (nM)Fold Selectivity (vs. ACSS2)Reference
ACSS2441x[7][8]
ACSS1>10,000>227x[7][8]
ACSS3>10,000>227x[7][8]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general steps for performing a CETSA experiment to verify the engagement of Ac-CoA Synthase Inhibitor 1 with ACSS2 in intact cells.[1][2][3][4][15]

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with the desired concentration of Ac-CoA Synthase Inhibitor 1 or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Carefully collect the supernatant.

  • Protein Detection:

    • Analyze the amount of soluble ACSS2 in each sample by Western blotting using a specific anti-ACSS2 antibody.

    • Quantify the band intensities and plot the percentage of soluble ACSS2 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.

Protocol 2: Biochemical Kinase Assay for Off-Target Screening

This protocol provides a general framework for an in vitro kinase activity assay to screen for potential off-target inhibition.[5][6][16][17][18]

  • Assay Preparation:

    • Prepare a reaction buffer appropriate for the kinase being tested.

    • In a microplate, add the kinase, its specific substrate, and Ac-CoA Synthase Inhibitor 1 at various concentrations.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]-ATP, or in a system with a fluorescent or luminescent readout).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction remains in the linear range.

  • Detection of Kinase Activity:

    • Stop the reaction.

    • Detect the amount of phosphorylated substrate. The method will depend on the assay format (e.g., scintillation counting for radiometric assays, fluorescence or luminescence reading for other formats).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition at each concentration of the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow A Unexpected Phenotype Observed B Confirm On-Target Engagement (CETSA) A->B C On-Target? B->C D Phenotype is Likely On-Target C->D Yes E Investigate Off-Targets C->E No F Proteome-wide Screening (e.g., MS-CETSA) E->F G Kinome Scan E->G H Identify Potential Off-Targets F->H G->H

Caption: Troubleshooting workflow for unexpected phenotypes.

signaling_pathway cluster_pathway Potential Downstream Effects of ACSS2 Inhibition Inhibitor Ac-CoA Synthase Inhibitor 1 ACSS2 ACSS2 Inhibitor->ACSS2 On-Target OffTarget Off-Target Protein (e.g., Kinase) Inhibitor->OffTarget Off-Target AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Produces Lipids Fatty Acid & Lipid Synthesis AcetylCoA->Lipids Histones Histone Acetylation AcetylCoA->Histones GeneExp Altered Gene Expression Histones->GeneExp Downstream Altered Downstream Signaling OffTarget->Downstream

Caption: On-target vs. potential off-target signaling.

logical_relationship cluster_logic Logic for Off-Target Investigation Start Start with Specific Inhibitor Biochem Biochemical Selectivity Panel (ACSS1, ACSS3) Start->Biochem Initial Check Kinome Broad Kinome Screening Biochem->Kinome Broader Screen Proteome Unbiased Proteome- Wide Analysis (MS-CETSA) Kinome->Proteome Unbiased View Result Comprehensive Off-Target Profile Proteome->Result

Caption: Tiered approach to off-target profiling.

References

Technical Support Center: Ac-CoA Synthase Inhibitor1 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-CoA Synthase Inhibitor1 (ACSS2i). This resource is designed for researchers, scientists, and drug development professionals utilizing ACSS2 inhibitors in in vivo experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the formulation, delivery, and assessment of ACSS2i in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound targets Acetyl-CoA Synthetase 2 (ACSS2), a crucial enzyme that converts acetate (B1210297) into acetyl-CoA in the cytoplasm and nucleus.[1][2] Under conditions of metabolic stress, such as hypoxia or low nutrient availability often found in tumor microenvironments, cancer cells can become highly dependent on ACSS2 for the production of acetyl-CoA.[1][2] This acetyl-CoA is vital for processes such as fatty acid synthesis and histone acetylation, which support tumor growth and survival.[1][2] By inhibiting ACSS2, the inhibitor blocks this alternative nutrient pathway, thereby impeding cancer cell proliferation and tumor growth.[1]

Q2: Which administration routes are recommended for in vivo studies with ACSS2 inhibitors?

A2: Several administration routes have been successfully used for ACSS2 inhibitors in preclinical models. The choice of route depends on the specific inhibitor's properties and the experimental design. Common routes include:

  • Intraperitoneal (IP) injection: This route has been used for various ACSS2 inhibitors, including VY-3-135, AD-5584, and AD-8007.[3][4]

  • Oral gavage (PO): VY-3-135 has demonstrated good exposure following oral administration.[1]

  • Intravenous (IV) injection: This route provides direct systemic exposure and has been used for pharmacokinetic studies of VY-3-135.[1]

  • Intragastric administration: An ACSS2 inhibitor was delivered via this method in a study on diabetic nephropathy.[5]

Q3: Are there known off-target effects for ACSS2 inhibitors?

A3: Specificity is a key consideration for any inhibitor. For instance, the ACSS2 inhibitor VY-3-135 has been shown to be highly selective for ACSS2 over other members of the Acetyl-CoA synthetase family, namely ACSS1 and ACSS3.[1] It is crucial to consult the documentation for the specific inhibitor being used to understand its selectivity profile.

Troubleshooting Guides

Issue 1: Low or Inconsistent Inhibitor Efficacy in Vivo
Potential Cause Troubleshooting Steps
Poor Bioavailability 1. Review Formulation: Ensure the inhibitor is properly solubilized. For hydrophobic compounds, consider using vehicles such as corn oil, or formulating as a suspension with agents like carboxymethylcellulose sodium (CMC-Na).[6] For some inhibitors, a solution in 10% DMSO and 90% corn oil has been validated.[6] 2. Optimize Administration Route: If oral bioavailability is low, consider switching to intraperitoneal or intravenous injection to bypass first-pass metabolism.[3][7] 3. Assess Physicochemical Properties: If not already known, determine the inhibitor's solubility and lipophilicity to guide formulation development.
Rapid Metabolism/Clearance 1. Pharmacokinetic (PK) Studies: Conduct a PK study to determine the inhibitor's half-life, clearance, and exposure (AUC) in the target species.[1] 2. Adjust Dosing Regimen: Based on PK data, increase the dosing frequency or concentration to maintain therapeutic levels. 3. Consider Co-administration with Metabolic Inhibitors: In some research contexts, co-administration with broad-spectrum cytochrome P450 inhibitors can help elucidate the impact of metabolism, though this is not a standard therapeutic approach.
Inadequate Target Engagement 1. Pharmacodynamic (PD) Biomarkers: Measure on-target activity in vivo. Stable isotope tracer studies using labeled acetate can verify that the inhibitor is blocking acetate-dependent fatty acid synthesis.[1] 2. Assess Tumor ACSS2 Expression: The efficacy of ACSS2 inhibitors can be dependent on the expression level of ACSS2 in the tumor model. Tumors with high ACSS2 expression are generally more sensitive.[1][2]
Tumor Model Resistance 1. Metabolic Plasticity: Cancer cells may adapt by upregulating alternative metabolic pathways. Consider combination therapies that target these compensatory mechanisms.[8] 2. Drug Efflux: Overexpression of drug efflux pumps can reduce intracellular inhibitor concentration. Investigate the expression of common efflux transporters in your tumor model.
Issue 2: Toxicity or Adverse Effects in Animal Models
Potential Cause Troubleshooting Steps
Off-Target Toxicity 1. Selectivity Profiling: If not already done, profile the inhibitor against a panel of related enzymes and receptors to identify potential off-targets. 2. Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing toxicity. A dose-response study is recommended.
Vehicle-Related Toxicity 1. Vehicle Control Group: Always include a vehicle-only control group to distinguish between inhibitor- and vehicle-induced effects. 2. Alternative Formulations: Test different, well-tolerated vehicles. For example, if a DMSO-based formulation causes irritation, explore lipid-based or aqueous suspension formulations.[6]
Metabolite-Induced Toxicity 1. Metabolite Identification: Identify the major metabolites of the inhibitor and assess their potential toxicity.

Data Presentation

Table 1: Pharmacokinetic Parameters of ACSS2 Inhibitor VY-3-135

Route of AdministrationTmax (h)Cmax (ng/mL)AUC (ng*h/mL)
Oral Gavage (PO)21,50010,000
Intraperitoneal (IP)0.54,0008,000
Intravenous (IV)0.08312,0006,000

Data derived from pharmacokinetic analysis in mice.[1]

Table 2: Brain Penetration of Novel ACSS2 Inhibitors

CompoundDose (mg/kg)Administration RouteBrain/Plasma Ratio
VY-3-13550IntraperitonealLow
AD-558450IntraperitonealSignificantly higher than VY-3-135
AD-800750IntraperitonealSignificantly higher than VY-3-135

Data from a study comparing brain levels of different ACSS2 inhibitors, highlighting the improved brain penetration of newer compounds.[3][4]

Experimental Protocols

Protocol 1: In Vivo Administration of ACSS2 Inhibitor in a Xenograft Mouse Model
  • Animal Model: Utilize immunodeficient mice (e.g., Nu/Nu) for tumor cell line xenografts. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[1]

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1x10^6 to 5x10^6 cells) into the flank of each mouse. For specific tumor lines like BT474, a 17β-estradiol pellet may be required.[1]

  • Inhibitor Formulation:

    • For Intraperitoneal Injection: Prepare the ACSS2 inhibitor in a sterile saline solution.[3]

    • For Oral Gavage: Formulate the inhibitor in an appropriate vehicle such as corn oil or a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

  • Dosing Regimen:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.

    • Administer the inhibitor at the predetermined dose and schedule (e.g., daily). For example, AD-8007 has been administered daily at 50 mg/kg.[4]

    • Include a vehicle control group that receives the formulation without the active inhibitor.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health status regularly.[3]

    • At the end of the study, tumors can be excised for further analysis (e.g., Western blot, histology, or metabolomics).

Protocol 2: Assessment of In Vivo Target Engagement using Stable Isotope Tracers
  • Animal and Inhibitor Treatment: Administer the ACSS2 inhibitor to tumor-bearing mice as described in Protocol 1.

  • Isotope Administration: Following a suitable duration of inhibitor treatment, administer a stable isotope tracer, such as ¹³C-labeled acetate, to the mice.

  • Tissue Collection: At a defined time point after tracer administration, euthanize the mice and collect tumor and plasma samples.

  • Metabolite Extraction: Extract metabolites from the collected tissues.

  • LC-MS Analysis: Analyze the incorporation of the ¹³C label into downstream metabolites, such as fatty acids (e.g., palmitate), using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Data Interpretation: A reduction in the incorporation of the ¹³C label from acetate into fatty acids in the inhibitor-treated group compared to the vehicle control group indicates successful on-target inhibition of ACSS2 in vivo.[1]

Visualizations

ACSS2_Signaling_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA (Cytoplasmic/Nuclear) ACSS2->AcetylCoA ATP -> AMP FattyAcid_Synth Fatty Acid Synthesis AcetylCoA->FattyAcid_Synth Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Tumor_Growth Tumor Growth & Survival FattyAcid_Synth->Tumor_Growth Histone_Acetylation->Tumor_Growth Inhibitor ACSS2 Inhibitor Inhibitor->ACSS2

Caption: ACSS2 signaling pathway and point of inhibition.

Experimental_Workflow start Start formulation Inhibitor Formulation start->formulation administration Inhibitor Administration (e.g., IP, PO) formulation->administration animal_model Animal Model (Xenograft) animal_model->administration monitoring Monitor Tumor Growth & Animal Health administration->monitoring endpoint Endpoint Analysis (Tumor Excision, PK/PD) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo ACSS2i delivery.

Troubleshooting_Workflow start Low/Inconsistent In Vivo Efficacy check_formulation Is Formulation Optimal? start->check_formulation optimize_formulation Optimize Vehicle & Solubilization check_formulation->optimize_formulation No check_pk Is In Vivo Exposure Adequate? check_formulation->check_pk Yes optimize_formulation->check_pk run_pk_study Conduct PK Study check_pk->run_pk_study No check_pd Is Target Engaged? check_pk->check_pd Yes adjust_dose Adjust Dose/ Frequency run_pk_study->adjust_dose adjust_dose->check_pd run_pd_assay Run PD Assay (e.g., Isotope Tracing) check_pd->run_pd_assay No check_resistance Investigate Tumor Resistance Mechanisms check_pd->check_resistance Yes run_pd_assay->check_resistance

Caption: Troubleshooting workflow for low in vivo efficacy.

References

avoiding precipitation of ACSS2 inhibitor in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ACSS2 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of ACSS2 inhibitors, with a specific focus on preventing precipitation in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues that can lead to the precipitation of ACSS2 inhibitors in your experiments.

Problem Possible Causes Solutions
Precipitation upon dilution of DMSO stock solution in aqueous buffer (e.g., PBS, cell culture media) - The inhibitor's aqueous solubility is exceeded. - The final DMSO concentration is too low to maintain solubility. - The buffer's pH is not optimal for the inhibitor's solubility. - The temperature of the aqueous buffer is too low.- Decrease the final concentration of the inhibitor. - Increase the final DMSO concentration (ensure it remains within the tolerated limit for your specific assay, typically ≤ 0.5%). - Optimize the pH of the aqueous buffer. The solubility of many small molecules is pH-dependent. - Gently warm the aqueous buffer before adding the inhibitor stock solution. - Use a formulation with co-solvents and surfactants. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline has been used for in vivo studies of VY-3-135 and may be adapted for in vitro use.[1][2]
Cloudiness or precipitate observed in the stock solution (DMSO) - The inhibitor has low solubility even in DMSO. - The DMSO is not anhydrous (has absorbed moisture). - The stock solution concentration is too high. - The inhibitor has degraded.- Use fresh, anhydrous (ultrapure) DMSO. Hygroscopic DMSO can significantly reduce the solubility of some inhibitors.[3][4] - Gently warm the stock solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.[3] - Prepare a new, less concentrated stock solution. - Store stock solutions properly (see storage guidelines below) and prepare fresh solutions if degradation is suspected.
Precipitation occurs over time during the experiment - The inhibitor is not stable in the aqueous experimental conditions. - The temperature of the experiment has changed. - Interaction with components in the media (e.g., proteins in serum).- Prepare fresh working solutions immediately before use. - Maintain a constant temperature throughout the experiment. - Test the inhibitor's solubility in the complete experimental media, including serum or other additives, before starting the main experiment. - Consider reducing the serum concentration if it is contributing to precipitation, but ensure it does not negatively impact your cells.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve ACSS2 inhibitors?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of ACSS2 inhibitors.[4][5][6][7] It is crucial to use anhydrous, high-purity DMSO, as the presence of water can significantly decrease the solubility of the inhibitor.[3][4] For some inhibitors, ethanol (B145695) can also be used, but solubility is generally lower than in DMSO.[4] Most ACSS2 inhibitors have very poor aqueous solubility.[4]

Q2: How should I store my ACSS2 inhibitor stock solutions?

A2: For long-term storage, it is recommended to store stock solutions in small aliquots at -80°C. For short-term storage (up to one month), -20°C is generally acceptable. Avoid repeated freeze-thaw cycles, as this can lead to degradation and precipitation of the inhibitor.

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?

A3: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A concentration of 0.5% or lower is generally considered safe for most cell lines, but it is always best to determine the tolerance of your specific cells by running a vehicle control (media with the same final DMSO concentration as your highest inhibitor concentration).

Q4: Can I sonicate my ACSS2 inhibitor solution to help it dissolve?

A4: Yes, sonication can be used to aid in the dissolution of ACSS2 inhibitors, particularly if you observe any particulate matter in your stock solution.[5] Gentle warming (e.g., 37°C) can also be effective.[3]

Q5: My inhibitor seems to be precipitating in my cell culture media containing serum. What should I do?

A5: Precipitation in the presence of serum can be due to the inhibitor binding to proteins and crashing out of solution. You can try a few approaches:

  • Prepare the working solution by first diluting the DMSO stock in a small volume of serum-free media, and then adding this to your final volume of serum-containing media.

  • Test the effect of reducing the serum concentration in your media.

  • Consider using a formulation with surfactants or co-solvents that can help maintain solubility in the presence of proteins.

Data Presentation

Table 1: Solubility of Selected ACSS2 Inhibitors
InhibitorSolvent/BufferTemperatureSolubilityReference(s)
VY-3-135 PBS (pH 7.4)Room Temperature21.7 µM[5][8]
DMSORoom Temperature10 mM[9]
DMSORoom Temperature50 mg/mL (~116 mM)[2]
10% DMSO + 40% PEG300 + 5% Tween80 + 45% SalineRoom Temperature≥ 2.5 mg/mL (~5.82 mM)[1]
VY-3-249 Aqueous BufferNot specifiedPoorly soluble[5]
AD-8007 DMSORoom Temperature (with warming to 60°C)16.67 mg/mL (~49.84 mM)[3]
ACSS2 Inhibitor (generic) WaterNot specifiedInsoluble[4]
EthanolNot specified2 mg/mL[4]
DMSONot specified15 mg/mL (~36.53 mM)[4]
DMSONot specified220 mg/mL (~535.91 mM)[4]

Note: Solubility can be batch-dependent. Always refer to the manufacturer's product data sheet for the most accurate information for your specific lot.

Experimental Protocols

Protocol 1: Preparation of ACSS2 Inhibitor Stock Solution in DMSO
  • Bring the vial of the ACSS2 inhibitor powder to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the inhibitor in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the inhibitor is completely dissolved. If necessary, sonicate or warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thaw an aliquot of the ACSS2 inhibitor DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

  • When diluting, add the DMSO stock solution to the cell culture medium and mix immediately by gentle pipetting or vortexing to minimize local high concentrations that can lead to precipitation.

  • Ensure the final DMSO concentration in all working solutions (including the vehicle control) is consistent and within the tolerated range for your cells (typically ≤ 0.5%).

  • Use the freshly prepared working solutions for your experiments immediately.

Visualizations

ACSS2 Signaling Pathway

ACSS2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate (B1210297) Acetate_cyto Acetate Acetate_ext->Acetate_cyto Transport ACSS2_cyto ACSS2 Acetate_cyto->ACSS2_cyto Acetyl_CoA_cyto Acetyl-CoA ACSS2_cyto->Acetyl_CoA_cyto ATP -> AMP + PPi ACSS2_nuc ACSS2 ACSS2_cyto->ACSS2_nuc Translocation (under stress) Lipid_Synthesis Lipid Synthesis Acetyl_CoA_cyto->Lipid_Synthesis Acetyl_CoA_nuc Acetyl-CoA ACSS2_nuc->Acetyl_CoA_nuc ATP -> AMP + PPi Histone_Acetylation Histone Acetylation Acetyl_CoA_nuc->Histone_Acetylation Gene_Expression Gene Expression Histone_Acetylation->Gene_Expression

ACSS2 converts acetate to acetyl-CoA for lipid synthesis and histone acetylation.

Experimental Workflow for Preparing ACSS2 Inhibitor Solutions

Experimental_Workflow Start Start: ACSS2 Inhibitor (powder) Weigh 1. Weigh Inhibitor Start->Weigh Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Dissolve 3. Vortex / Sonicate Add_DMSO->Dissolve Stock_Solution Stock Solution (e.g., 10 mM in DMSO) Dissolve->Stock_Solution Store 4. Aliquot and Store (-80°C or -20°C) Stock_Solution->Store Dilute 5. Dilute in Aqueous Buffer Stock_Solution->Dilute Working_Solution Working Solution (for experiment) Dilute->Working_Solution End End: Use Immediately Working_Solution->End

Workflow for preparing ACSS2 inhibitor stock and working solutions.

Troubleshooting Logic for Precipitation Issues

Troubleshooting_Logic rect_node rect_node Precipitation Precipitation Observed? Check_Stock Is Stock Solution Clear? Precipitation->Check_Stock Check_Dilution Precipitation on Dilution? Check_Stock->Check_Dilution Yes Sol_Stock Troubleshoot Stock Solution: - Use anhydrous DMSO - Warm/sonicate - Lower concentration Check_Stock->Sol_Stock No Sol_Dilution Troubleshoot Dilution: - Lower final concentration - Increase final DMSO % - Adjust buffer pH - Use co-solvents Check_Dilution->Sol_Dilution Yes No_Issue No Precipitation Issue Check_Dilution->No_Issue No

A logical approach to troubleshooting precipitation of ACSS2 inhibitors.

References

determining optimal dosage of Ac-CoA Synthase Inhibitor1 for mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ac-CoA Synthase Inhibitor 1 (ACSS2i-1) in mouse models. The information is designed to assist in determining the optimal dosage and navigating potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for Ac-CoA Synthase Inhibitor 1 in mice?

A1: Based on in vivo studies with various specific ACSS2 inhibitors, a starting dosage in the range of 50-100 mg/kg is recommended for mice.[1][2][3][4] The optimal dose will ultimately depend on the specific inhibitor, the mouse model, and the experimental endpoint. A pilot dose-response study is always recommended to determine the most effective and well-tolerated dose for your specific experimental conditions.

Q2: What is the best route of administration for ACSS2i-1 in mice?

A2: The most common routes of administration for small molecule inhibitors like ACSS2i-1 in mice are intraperitoneal (IP) injection and oral gavage (PO) .[1][4][5] The choice depends on the inhibitor's formulation, bioavailability, and the desired pharmacokinetic profile. IP injection often leads to more rapid and complete absorption, while oral gavage may be preferred for studies requiring daily dosing over a long period.

Q3: How should I prepare Ac-CoA Synthase Inhibitor 1 for in vivo administration?

A3: ACSS2i-1 is often hydrophobic and requires a specific formulation for in vivo use. A common approach is to first dissolve the inhibitor in a small amount of an organic solvent like DMSO and then suspend it in a vehicle suitable for injection or gavage.[3][5] Always prepare fresh formulations before each use and visually inspect for any precipitation.

Q4: What are the potential side effects of ACSS2i-1 administration in mice?

A4: Studies with specific ACSS2 inhibitors have not reported significant toxicity or weight loss in mice at effective doses.[1] However, it is crucial to monitor the general health and body weight of the animals throughout the experiment.[6][7] Any signs of distress, such as lethargy, ruffled fur, or significant weight loss, should be carefully documented and may necessitate a reduction in dosage or termination of the experiment.

Q5: How can I confirm that the ACSS2 inhibitor is active in my mouse model?

A5: The activity of an ACSS2 inhibitor can be confirmed by measuring its impact on downstream metabolic pathways. One approach is to assess the incorporation of labeled acetate (B1210297) into lipids in tissues of interest. A reduction in labeled lipids in the treated group compared to the vehicle control would indicate successful target engagement.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inhibitor precipitation in the formulation The inhibitor has low solubility in the chosen vehicle.- Increase the proportion of the co-solvent (e.g., PEG300, Tween 80). - Gently warm the solution and/or use sonication to aid dissolution.[3][5] - Prepare a more dilute solution if possible.
No observable phenotype or effect in treated mice - Insufficient dosage. - Poor bioavailability of the inhibitor. - The specific mouse model is not dependent on ACSS2 activity.- Perform a dose-escalation study to find a more effective dose. - Consider switching the route of administration (e.g., from oral gavage to IP injection). - Confirm ACSS2 expression and its importance in your specific disease model through genetic knockdown or knockout studies.[8]
Signs of toxicity in mice (e.g., weight loss, lethargy) The administered dose is too high.- Reduce the dosage. - Decrease the frequency of administration. - Monitor the animals more closely and consider humane endpoints.[7]
High variability in experimental results - Inconsistent inhibitor formulation. - Inaccurate dosing. - Biological variability within the mouse cohort.- Ensure the inhibitor is fully dissolved and the formulation is homogenous before each administration. - Use precise techniques for injection or gavage. - Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

The following tables summarize key in vivo data for specific ACSS2 inhibitors from published studies. This data can serve as a reference for designing your own experiments.

Table 1: In Vivo Efficacy of ACSS2 Inhibitors in Mice

InhibitorMouse ModelDosageAdministration RouteKey FindingsReference
Unnamed ACSS2iDiabetic Nephropathy50 mg/kg/dayNot SpecifiedAmeliorated kidney injuryNot specified in abstract
VY-3-135Breast Cancer Xenograft100 mg/kg/dayPORepressed tumor growth[5]
AD-8007Breast Cancer Brain Metastasis50 mg/kg/dayIPReduced tumor burden and extended survival[2]

Table 2: In Vivo Formulation for VY-3-135

ComponentPercentage
DMSO10%
PEG30040%
Tween 805%
Saline45%
This formulation yields a clear solution of ≥ 2.5 mg/mL.[5]

Experimental Protocols

Protocol 1: Preparation of ACSS2 Inhibitor Formulation (Based on VY-3-135)

Materials:

  • Ac-CoA Synthase Inhibitor 1

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of Ac-CoA Synthase Inhibitor 1 in a sterile microcentrifuge tube.

  • Add DMSO to a final concentration of 10% of the total desired volume and vortex until the inhibitor is completely dissolved.

  • Add PEG300 to a final concentration of 40% of the total volume and vortex thoroughly.

  • Add Tween 80 to a final concentration of 5% of the total volume and vortex until the solution is homogenous.

  • Add sterile saline to bring the solution to the final desired volume (45%) and vortex thoroughly.

  • If any precipitation is observed, gently warm the solution or sonicate until it becomes clear.[3][5]

  • Visually inspect the solution for any particulates before administration.

Protocol 2: Administration of ACSS2 Inhibitor via Intraperitoneal (IP) Injection

Materials:

  • Prepared ACSS2 inhibitor formulation

  • Mouse restraint device

  • Sterile syringes and needles (25-27 gauge)

  • 70% ethanol

Procedure:

  • Gently restrain the mouse, exposing the abdomen.

  • Wipe the injection site with 70% ethanol.

  • Tilt the mouse slightly with the head downwards to move the abdominal organs away from the injection site.

  • Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, being careful to avoid the midline and internal organs.

  • Aspirate briefly to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.

  • Slowly inject the calculated volume of the inhibitor formulation.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress post-injection.

Visualizations

ACSS2 Signaling Pathway

ACSS2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate Acetate_cyto Acetate Acetate_ext->Acetate_cyto Transport ACSS2 ACSS2 Acetate_cyto->ACSS2 Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA AMP AMP ACSS2->AMP ACSS2_nuc ACSS2 ACSS2->ACSS2_nuc Translocation (under stress) Lipid_Synthesis Lipid Synthesis (Fatty Acids, Cholesterol) Acetyl_CoA->Lipid_Synthesis AMPK AMPK AMPK->ACSS2 Phosphorylates ATP ATP ATP->ACSS2 AMP->AMPK Activates Acetyl_CoA_nuc Acetyl-CoA ACSS2_nuc->Acetyl_CoA_nuc Histone_Acetylation Histone Acetylation Acetyl_CoA_nuc->Histone_Acetylation HIF2 HIF-2α Acetyl_CoA_nuc->HIF2 Acetylation Gene_Expression Gene Expression Histone_Acetylation->Gene_Expression

Caption: ACSS2 converts acetate to Acetyl-CoA for lipid synthesis and histone acetylation.

Experimental Workflow for Determining Optimal Dosage

Experimental_Workflow cluster_prep Preparation cluster_pilot Pilot Dose-Response Study cluster_main Main Efficacy Study Formulation Prepare ACSS2i-1 Formulation Group_Allocation Allocate Mice to Dose Groups (e.g., Vehicle, 25, 50, 100 mg/kg) Formulation->Group_Allocation Animal_Model Select Appropriate Mouse Model Animal_Model->Group_Allocation Dosing Administer ACSS2i-1 or Vehicle Group_Allocation->Dosing Monitoring Monitor for Toxicity (Body Weight, Clinical Signs) Dosing->Monitoring Endpoint_Analysis Analyze Primary Endpoint (e.g., Tumor Volume, Biomarker) Monitoring->Endpoint_Analysis Optimal_Dose Select Optimal Dose from Pilot Study Endpoint_Analysis->Optimal_Dose Determine Optimal Dose Efficacy_Study Conduct Larger Scale Efficacy Study Optimal_Dose->Efficacy_Study Data_Analysis Comprehensive Data Analysis Efficacy_Study->Data_Analysis

Caption: Workflow for determining the optimal dosage of an ACSS2 inhibitor in mice.

References

Technical Support Center: In Vivo Formulation of ACSS2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ACSS2 inhibitors in in vivo models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ACSS2 and why is it a therapeutic target?

Acetyl-CoA synthetase 2 (ACSS2) is a crucial enzyme that converts acetate (B1210297) into acetyl-CoA, a vital molecule for various cellular processes, including lipid synthesis and histone acetylation.[1][2][3] In certain pathological conditions, such as cancer, cells can become dependent on ACSS2-mediated acetate metabolism for survival and proliferation, especially under stressful conditions like hypoxia or low nutrient availability.[4][5][6][7] This dependency makes ACSS2 an attractive therapeutic target for diseases like cancer and metabolic disorders.[7][8][9]

Q2: What are the main challenges when formulating ACSS2 inhibitors for in vivo studies?

Like many small molecule inhibitors, ACSS2 inhibitors can present several formulation challenges for in vivo applications. The most common issues are related to poor aqueous solubility, which can lead to low bioavailability and variable drug exposure in animal models.[10][11][12][13] Other potential challenges include chemical instability, off-target effects, and the need to achieve sufficient concentration at the target tissue.[4]

Q3: What are the general strategies to improve the in vivo delivery of poorly soluble ACSS2 inhibitors?

Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drug candidates like ACSS2 inhibitors.[10][11][13][14] These approaches can be broadly categorized as:

  • Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[11][13]

  • Solid dispersions: Dispersing the drug in a polymer matrix can create an amorphous solid dispersion, which typically has higher solubility than the crystalline form.[10][13][14]

  • Lipid-based formulations: Incorporating the drug into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[11][12]

  • Use of co-solvents and surfactants: These excipients can directly increase the solubility of the compound in the formulation vehicle.[15]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility in aqueous solutions.[12][13]

Troubleshooting Guides

This section addresses specific issues you might encounter during your in vivo experiments with ACSS2 inhibitors.

Issue 1: Low or Variable Bioavailability

Question: I am observing low and inconsistent plasma concentrations of my ACSS2 inhibitor after oral administration. What could be the cause and how can I troubleshoot this?

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Poor Aqueous Solubility 1. Characterize Solubility: Determine the solubility of your inhibitor in different pH buffers and relevant biorelevant media. 2. Formulation Optimization: Experiment with different formulation strategies such as co-solvents (e.g., PEG400, DMSO), surfactants (e.g., Tween 80, Cremophor EL), or lipid-based systems.[15] 3. Particle Size Reduction: If you are working with a suspension, consider micronization or nanomilling to increase the surface area for dissolution.[11][13]
Poor Permeability 1. In Vitro Permeability Assay: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of your compound. 2. Identify Efflux: Determine if your inhibitor is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, co-administration with a P-gp inhibitor might be considered in preclinical models.
First-Pass Metabolism 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of your inhibitor. 2. Route of Administration: Consider alternative routes of administration that bypass the liver, such as intraperitoneal (IP) or intravenous (IV) injection, to determine the extent of first-pass metabolism.[16]
Issue 2: No Apparent In Vivo Efficacy Despite In Vitro Potency

Question: My ACSS2 inhibitor is potent in cell-based assays, but I am not seeing the expected therapeutic effect in my animal model. What should I investigate?

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inadequate Drug Exposure 1. Pharmacokinetic (PK) Analysis: Conduct a PK study to measure the concentration of the inhibitor in plasma and, if possible, in the target tissue over time.[15][16] This will determine if you are achieving and maintaining a therapeutic concentration. 2. Dose Escalation: If the compound is well-tolerated, consider a dose-escalation study to see if a higher dose leads to a therapeutic effect.[17]
Target Engagement Issues 1. Pharmacodynamic (PD) Biomarkers: Develop and validate a PD biomarker to confirm that the inhibitor is engaging with ACSS2 in the target tissue. For ACSS2, this could involve measuring the levels of acetyl-CoA or downstream metabolites like lipids.[4] 2. Tissue Distribution: Use techniques like mass spectrometry imaging or tissue homogenization followed by LC-MS/MS to determine if the inhibitor is reaching the target tissue at sufficient concentrations.
Animal Model Specifics 1. ACSS2 Expression: Confirm that the tumor or tissue in your animal model expresses ACSS2 at a level that makes it sensitive to inhibition.[4][6] 2. Metabolic Differences: Be aware of potential species differences in drug metabolism that could affect the efficacy of your inhibitor.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent-Based Formulation for Oral Gavage

This protocol describes the preparation of a hypothetical ACSS2 inhibitor, "ACSS2i-X," in a common co-solvent vehicle.

Materials:

  • ACSS2i-X powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile water or saline

Procedure:

  • Weigh the required amount of ACSS2i-X.

  • Dissolve the ACSS2i-X in a small volume of DMSO. Vortex or sonicate if necessary to ensure it is fully dissolved.

  • Add PEG400 to the solution and mix thoroughly.

  • Add Tween 80 to the mixture and mix until a clear solution is formed.

  • Finally, add sterile water or saline to the desired final volume and mix well.

Example Formulation Vehicle Ratios (by volume):

  • 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Water

  • 5% DMSO / 30% PEG400 / 10% Tween 80 / 55% Saline

Note: The optimal vehicle composition will depend on the specific physicochemical properties of your ACSS2 inhibitor and should be determined empirically.

Protocol 2: In Vivo Pharmacokinetic Study Design

Objective: To determine the pharmacokinetic profile of an ACSS2 inhibitor after a single administration.

Study Design:

  • Animals: Use a sufficient number of animals per time point (e.g., n=3-4) for robust data.[15]

  • Administration Routes: Include both intravenous (IV) and the intended therapeutic route (e.g., oral - PO) to determine absolute bioavailability.[15]

  • Dosing: Administer a single dose of the formulated ACSS2 inhibitor.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[15]

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the ACSS2 inhibitor in plasma samples using a validated analytical method, such as LC-MS/MS.[15]

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.[15]

Visualizations

ACSS2 Signaling Pathway

ACSS2_Signaling_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA ATP -> AMP Lipid_Synthesis Lipid Synthesis (e.g., Fatty Acids, Cholesterol) Acetyl_CoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation Cell_Growth Cell Growth & Survival Lipid_Synthesis->Cell_Growth Gene_Expression Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Cell_Growth Inhibitor ACSS2 Inhibitor Inhibitor->ACSS2

Caption: The ACSS2 signaling pathway and point of inhibition.

Experimental Workflow for In Vivo Formulation and Testing

In_Vivo_Workflow Start Start: ACSS2 Inhibitor (Poorly Soluble) Solubility Solubility & Stability Screening Start->Solubility Formulation Formulation Development (Co-solvents, Lipids, etc.) Solubility->Formulation PK_Study Pharmacokinetic (PK) Study Formulation->PK_Study Efficacy_Study Efficacy Study (e.g., Tumor Model) PK_Study->Efficacy_Study Data_Analysis Data Analysis (PK/PD Modeling) Efficacy_Study->Data_Analysis Decision Go/No-Go Decision Data_Analysis->Decision

Caption: Workflow for in vivo formulation and testing of ACSS2 inhibitors.

References

Technical Support Center: Ac-CoA Synthase Inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with Ac-CoA Synthase Inhibitor 1, with a focus on minimizing its cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is Ac-CoA Synthase Inhibitor 1 and what is its primary mechanism of action?

Ac-CoA Synthase Inhibitor 1 is a potent and reversible inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1] Its primary mechanism of action is to block the conversion of acetate (B1210297) to acetyl-CoA by ACSS2.[2] This is particularly effective in environments with limited nutrients or oxygen (hypoxia), where some cells, especially cancer cells, become more dependent on acetate for synthesizing essential molecules like fatty acids and for histone acetylation, which regulates gene expression.[3][4][5][6]

Q2: What are the known cytotoxic effects of Ac-CoA Synthase Inhibitor 1?

The cytotoxicity of Ac-CoA Synthase Inhibitor 1 is primarily linked to its on-target effect of inhibiting ACSS2. By depriving cells of a key source of acetyl-CoA, the inhibitor can induce metabolic stress, leading to apoptosis (programmed cell death) and autophagy (a cellular self-degradation process).[4][7] This effect is often more pronounced in cancer cells that are highly reliant on ACSS2 for survival and proliferation under stressful conditions.[5][7] As a member of the quinoxaline (B1680401) class of compounds, it is also important to be aware that some derivatives of this class have been associated with cytotoxic effects.

Q3: How can I minimize the cytotoxicity of Ac-CoA Synthase Inhibitor 1 in my experiments?

Minimizing cytotoxicity is crucial for obtaining accurate experimental results and for developing this inhibitor as a potential therapeutic. Here are some strategies:

  • Optimize Concentration and Exposure Time: The most straightforward approach is to perform a dose-response curve and a time-course experiment to determine the lowest effective concentration and the shortest exposure time required to achieve the desired inhibitory effect on ACSS2 activity without causing excessive cell death.

  • Consider the Cellular Context: Normal cells are generally less dependent on ACSS2 than cancer cells, especially under nutrient-rich conditions.[6] Therefore, the inhibitor is expected to have a wider therapeutic window in normal versus cancerous cells. When working with non-cancerous cell lines, using lower concentrations of the inhibitor may be sufficient.

  • Co-treatment with Antioxidants: Some quinoxaline derivatives have been shown to induce the production of reactive oxygen species (ROS), which can contribute to cytotoxicity.[8] Co-treatment with antioxidants like N-acetylcysteine (NAC) may help mitigate this off-target effect. It is advisable to test the impact of any co-treatment on the primary efficacy of the inhibitor.

  • Explore Neuroprotective Strategies (for neuronal cell models): Several quinoxaline derivatives have demonstrated neuroprotective properties.[9][10][11] If working with neuronal cells, exploring the use of neuroprotective agents in combination with the ACSS2 inhibitor could be a viable strategy to reduce unwanted cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death in control (vehicle-treated) cells. Solvent toxicity (e.g., DMSO).Ensure the final concentration of the solvent is well-tolerated by your cell line (typically ≤ 0.1% for DMSO). Run a solvent-only control to confirm.
Suboptimal cell culture conditions.Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Maintain optimal incubator conditions (temperature, CO2, humidity).
Inconsistent results between experiments. Variability in inhibitor preparation.Prepare fresh dilutions of Ac-CoA Synthase Inhibitor 1 from a validated stock solution for each experiment.
Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase.
Observed cytotoxicity is higher than expected based on published data. Cell line sensitivity.Different cell lines exhibit varying sensitivities to cytotoxic agents. Perform a dose-response experiment to determine the IC50 and CC50 in your specific cell line.
Metabolic state of the cells.Cells under metabolic stress (e.g., hypoxia, low glucose) are more sensitive to ACSS2 inhibition.[5][6] Carefully control and monitor the metabolic conditions of your cell culture.

Quantitative Data

The following table summarizes the known inhibitory concentrations (IC50) of Ac-CoA Synthase Inhibitor 1. Cytotoxicity data (CC50 or LD50) for this specific inhibitor is not widely available in the public domain and should be determined empirically for the cell line of interest.

ParameterCell LineValueReference
ACSS2 Inhibition (IC50) -0.6 µM[1]
Inhibition of [14C]acetate uptake into lipids (IC50) HepG26.8 µM[1][12]
Inhibition of [14C]acetate for histone acetylation (IC50) HepG25.5 µM[1][12]

Experimental Protocols

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Ac-CoA Synthase Inhibitor 1

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer (provided with the kit)

  • Propidium Iodide (PI) solution (provided with the kit)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a suitable density and allow them to adhere overnight.

  • Treat cells with various concentrations of Ac-CoA Synthase Inhibitor 1 and a vehicle control for the desired time period.

  • Harvest the cells, including both the adherent and floating populations.

  • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Ac-CoA Synthase Inhibitor 1

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis protocol.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add PI staining solution and incubate in the dark for 15-30 minutes.

  • Analyze the samples by flow cytometry.

Visualizations

Signaling Pathways Affected by ACSS2 Inhibition

ACSS2 inhibition can impact several critical signaling pathways, particularly in cancer cells under metabolic stress.

ACSS2_Inhibition_Pathway Inhibitor Ac-CoA Synthase Inhibitor 1 ACSS2 ACSS2 Inhibitor->ACSS2 Inhibits AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Produces PI3K PI3K/Akt/mTOR Pathway ACSS2->PI3K Activates HIF1a HIF-1α Stabilization ACSS2->HIF1a Promotes Autophagy Autophagy ACSS2->Autophagy Inhibition leads to Apoptosis Apoptosis ACSS2->Apoptosis Inhibition leads to Acetate Acetate Acetate->ACSS2 Lipid Lipid Synthesis AcetylCoA->Lipid Histone Histone Acetylation AcetylCoA->Histone CellSurvival Cell Survival & Proliferation PI3K->CellSurvival HIF1a->CellSurvival Autophagy->CellSurvival Can promote or inhibit Apoptosis->CellSurvival Inhibits

Caption: Signaling pathways influenced by ACSS2 and its inhibitor.

Experimental Workflow for Assessing Cytotoxicity

A general workflow for evaluating the cytotoxic effects of Ac-CoA Synthase Inhibitor 1.

Cytotoxicity_Workflow Start Start: Cell Seeding Treatment Treatment with Ac-CoA Synthase Inhibitor 1 (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle DataAnalysis Data Analysis & IC50/CC50 Determination Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis

Caption: Workflow for assessing inhibitor-induced cytotoxicity.

Logical Relationship of Cytotoxicity Mitigation

This diagram illustrates the logical approach to minimizing the cytotoxicity of Ac-CoA Synthase Inhibitor 1.

Mitigation_Logic Inhibitor Ac-CoA Synthase Inhibitor 1 Cytotoxicity Cytotoxicity Inhibitor->Cytotoxicity Dose Optimize Concentration Cytotoxicity->Dose Mitigated by Time Optimize Exposure Time Cytotoxicity->Time Antioxidants Co-treatment with Antioxidants Cytotoxicity->Antioxidants Neuroprotection Utilize Neuroprotective Agents (for neuronal cells) Cytotoxicity->Neuroprotection ReducedToxicity Minimized Cytotoxicity Dose->ReducedToxicity Time->ReducedToxicity Antioxidants->ReducedToxicity Neuroprotection->ReducedToxicity

Caption: Strategies to minimize inhibitor-induced cytotoxicity.

References

Ac-CoA Synthase Inhibitor1 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation and storage of Ac-CoA Synthase Inhibitor1 (ACSS2 Inhibitor), CAS Number: 508186-14-9.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound?

A1: The lyophilized powder of this compound should be stored at -20°C for long-term storage, where it can remain stable for up to 3 years.[1][2][3] For shorter periods, storage at 4°C for up to 2 years is also acceptable.[1][3] One supplier suggests a stability of at least 4 years at -20°C.[4]

Q2: What is the recommended procedure for preparing a stock solution?

A2: To prepare a stock solution, reconstitute the lyophilized powder in a suitable solvent such as DMSO.[1][2] For instance, solubility in DMSO can be as high as 40-50 mg/mL.[2][5][6] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic, which can affect solubility.[3] Sonication may be necessary to fully dissolve the compound.[2]

Q3: How should I store the reconstituted stock solution?

A3: Once reconstituted, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, it is recommended to store the aliquots at -80°C, where they can be stable for up to 2 years.[1][3] Storage at -20°C is also an option, with stability for up to 1 year.[1][3] Some sources indicate that stock solutions are stable for up to 3 months at -20°C.[5][7]

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to protect the compound from light.[6][7]

Q5: What are the signs of degradation?

A5: Visual signs of degradation in the solid form can include a change in color from its typical light yellow to yellow appearance.[3] For solutions, precipitation or a change in clarity could indicate degradation or poor solubility. For experimental validation, a loss of inhibitory activity in your assay or the appearance of extra peaks in an HPLC analysis would be indicative of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving the powder 1. Inappropriate solvent. 2. Low-quality or wet solvent. 3. Insufficient mixing.1. Ensure you are using a recommended solvent like DMSO.[1][2] 2. Use fresh, anhydrous DMSO as the compound is hygroscopic.[3] 3. Use sonication or vortexing to aid dissolution.[2]
Precipitate forms in stock solution upon freezing 1. Solution concentration is too high. 2. Improper freezing procedure.1. Prepare a less concentrated stock solution. 2. Flash-freeze the aliquots in liquid nitrogen before transferring to -80°C.
Loss of inhibitor activity in experiments 1. Improper storage of stock solution (e.g., repeated freeze-thaw cycles). 2. Degradation of the compound. 3. Incorrect dilution of the stock solution.1. Ensure stock solutions are aliquoted and stored at -80°C. Avoid more than 1-2 freeze-thaw cycles. 2. Prepare a fresh stock solution from lyophilized powder. 3. Verify dilution calculations and ensure the final concentration in the assay is correct.
Inconsistent experimental results 1. Inconsistent concentration of the inhibitor. 2. Degradation of the inhibitor over the course of the experiment.1. Ensure accurate and consistent pipetting when preparing dilutions. 2. Prepare fresh dilutions for each experiment from a frozen stock aliquot. Do not store diluted solutions for extended periods.

Storage Conditions and Stability

The following table summarizes the recommended storage conditions and stability for this compound.

Form Storage Temperature Stability Reference
Lyophilized Powder-20°C≥ 3 years[1][2][3]
≥ 4 years[4]
4°C2 years[1][3]
In Solvent (e.g., DMSO)-80°C2 years[1][3]
-20°C1 year[1][3]
-20°Cup to 3 months[5][7]

Experimental Protocols

Protocol for Reconstitution of this compound

  • Warm the vial: Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolve: Vortex and/or sonicate the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in low-binding microcentrifuge tubes.

  • Store: Store the aliquots at -80°C for long-term storage.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_troubleshoot Troubleshooting start Start: Receive Lyophilized Inhibitor storage_powder Store Powder -20°C (long-term) 4°C (short-term) start->storage_powder reconstitution Reconstitute in Anhydrous DMSO storage_powder->reconstitution aliquot Aliquot Stock Solution reconstitution->aliquot storage_solution Store Aliquots at -80°C aliquot->storage_solution thaw Thaw Single Aliquot storage_solution->thaw dilution Prepare Working Dilutions thaw->dilution assay Perform Experiment/Assay dilution->assay data Data Analysis assay->data inconsistent_results Inconsistent Results? assay->inconsistent_results inconsistent_results->data No check_storage Check Storage Conditions inconsistent_results->check_storage Yes check_handling Review Handling & Dilution check_storage->check_handling new_stock Prepare Fresh Stock check_handling->new_stock

References

addressing inconsistencies in ACSS2 inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ACSS2 inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common inconsistencies and troubleshooting issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of ACSS2 and why is it a therapeutic target? Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) is a crucial enzyme that catalyzes the conversion of acetate (B1210297), Coenzyme A (CoA), and ATP into acetyl-CoA, a vital metabolite for processes like lipid synthesis and protein acetylation.[1] In certain conditions, such as hypoxia or low nutrient availability, cancer cells upregulate ACSS2 to use acetate as an alternative carbon source to generate the acetyl-CoA needed for tumor growth and survival, making it a compelling therapeutic target.[1][2][3][4][5][6]

Q2: What are the common types of assays used to measure ACSS2 inhibition? There are two main categories of assays:

  • In Vitro Biochemical Assays: These assays use purified, recombinant ACSS2 enzyme to directly measure the inhibitor's effect on its enzymatic activity. A common method is the TranScreener® AMP/GMP Fluorescence Polarization (FP) assay, which detects the production of AMP, a product of the ACSS2 reaction.[1][2][7]

  • Cell-Based Assays: These assays measure the downstream effects of ACSS2 inhibition in living cells. This is often done by using isotopically labeled acetate (e.g., ¹³C or ¹⁴C-acetate) and measuring its incorporation into lipids or acetylated histones.[2][8] Cell growth and viability assays are also used to determine the functional consequence of inhibition.[1]

Q3: My IC₅₀ values for a known ACSS2 inhibitor are inconsistent or different from published values. What could be the cause? Variability in IC₅₀ values can arise from several factors:

  • Assay Format: IC₅₀ values from cell-free biochemical assays can differ significantly from those obtained in cell-based assays due to factors like cell permeability, off-target effects, and inhibitor metabolism.[8]

  • Reagent Purity and Stability: The purity of the recombinant ACSS2 enzyme and the stability of the inhibitor can impact results.[2] Acetyl-CoA itself can be unstable and should be prepared fresh for use in assays.[9]

  • ATP Concentration: In biochemical assays, the concentration of ATP can affect the apparent potency of ATP-competitive inhibitors.

  • Cellular Conditions: In cell-based assays, factors like cell passage number, cell density, and metabolic state (e.g., hypoxia, nutrient levels) can alter ACSS2 expression and activity, thus influencing inhibitor potency.[3][10]

Q4: How can I be sure my inhibitor is specific to ACSS2 and not other isoforms like ACSS1 or ACSS3? To ensure specificity, it is crucial to perform counter-screening assays against other human acetyl-CoA synthetase isoforms, such as the mitochondrial ACSS1.[2] For example, the inhibitor VY-3-135 shows high specificity for ACSS2 with little to no activity against ACSS1 or ACSS3.[4] In cell-based assays, measuring the incorporation of labeled acetate into mitochondrial-specific metabolites, like citrate, can serve as a readout for ACSS1 activity; no change upon inhibitor treatment would suggest ACSS2-specific inhibition in the cytoplasm.[2]

Troubleshooting Guides

In Vitro Biochemical Assays (e.g., Fluorescence Polarization)
Problem Potential Cause(s) Troubleshooting Steps
High Background Signal 1. Contaminated Reagents: Substrate (ATP) preparations may contain contaminating product (AMP/ADP), leading to a high starting signal.[11] 2. Autofluorescent Compounds: Test compounds or buffer components may fluoresce at the assay wavelengths.[12] 3. Light Scatter: Impure enzyme preparations or precipitated compounds can scatter light, increasing polarization.[10][13]1. Use high-purity, nuclease-free water and reagents. Source ATP with low ADP contamination.[8][11] 2. Run controls for each component (buffer alone, compound in buffer) to identify the source of fluorescence.[12] 3. Centrifuge enzyme preparations to remove aggregates. Check compound solubility in the assay buffer.
Low Signal or Small Assay Window (Low Dynamic Range) 1. Incorrect Reagent Concentrations: Suboptimal concentrations of the detection antibody or fluorescent tracer can limit the assay window.[8][11] 2. Inactive Enzyme or Substrates: Recombinant enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. Substrates may have degraded.[8] 3. Photobleaching: Excessive exposure to excitation light can destroy the fluorophore.[12] 4. Inner Filter Effect (IFE): At high concentrations, compounds or assay components can absorb excitation or emission light.[12]1. Titrate the antibody and tracer to find the optimal concentrations for your specific assay conditions, as recommended by the assay manufacturer.[11] 2. Aliquot reagents to minimize freeze-thaw cycles.[8] Test enzyme activity with a positive control. 3. Minimize plate read times and excitation light intensity.[12] 4. Dilute samples if IFE is suspected. Mathematical corrections can also be applied.[12]
Inconsistent Readings / High Well-to-Well Variability 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes.[14] 2. Inadequate Mixing: Reagents not uniformly mixed in the wells.[15] 3. Air Bubbles: Bubbles in the wells can interfere with light paths and disrupt readings.[15] 4. Temperature Fluctuations: Assay plates not equilibrated to room temperature, affecting enzyme kinetics.[14]1. Use calibrated pipettes. Prepare a master mix of reagents to add to wells, rather than adding small volumes of individual components.[14] 2. Gently mix the plate on a shaker after adding reagents. 3. Pipette carefully against the well wall to avoid bubbles. Centrifuge the plate briefly if bubbles are present.[15] 4. Ensure all reagents and the plate are at the recommended assay temperature before starting the reaction.[14][15]
Cell-Based Metabolic Assays (e.g., ¹³C-Acetate Tracing)
Problem Potential Cause(s) Troubleshooting Steps
High Background / Low Isotope Enrichment 1. Contamination: Contamination with unlabeled acetate or other carbon sources in the media or serum. 2. Low ACSS2 Activity: The chosen cell line may have low basal ACSS2 expression/activity, or culture conditions (e.g., normoxia, high glucose) do not favor acetate utilization.[2][3] 3. Insufficient Labeling Time: Incubation time with the labeled acetate may be too short to see significant incorporation.1. Use dialyzed fetal bovine serum to reduce interference from unlabeled metabolites. 2. Select cell lines with high ACSS2 expression.[2] Culture cells under metabolic stress (e.g., hypoxia, low serum) to induce ACSS2 expression and activity.[2][3][10] 3. Perform a time-course experiment to determine the optimal labeling duration.
High Variability Between Replicates 1. Inconsistent Cell State: Differences in cell number, passage number, or confluence between wells. High passage numbers can alter cellular metabolism and protein expression.[3] 2. Incomplete Cell Lysis/Extraction: Inefficient extraction of metabolites (e.g., lipids) from the cell pellet.1. Use cells within a consistent, low passage number range. Ensure uniform cell seeding and confluence across all wells.[3] 2. Optimize the extraction protocol. Ensure complete cell lysis and sufficient mixing/vortexing during the extraction process.
Unexpected Metabolic Profile 1. Off-Target Effects: The inhibitor may be affecting other metabolic pathways. 2. Metabolic Compensation: Cells may compensate for ACSS2 inhibition by upregulating other pathways for acetyl-CoA production. For example, under normal conditions, glucose is a main source for fatty acid synthesis.[3]1. Perform counter-screens against related enzymes (e.g., ACSS1).[2] 2. Analyze a broader range of metabolites to understand the global metabolic response to the inhibitor.

Quantitative Data Summary

Table 1: Inhibitor Potency (IC₅₀) Against ACSS Isoforms

Inhibitor Target Assay Type IC₅₀ (nM) Reference
VY-3-135 Human ACSS2 Biochemical (FP) 18 [5][6]
VY-3-135 Human ACSS1 Biochemical (FP) > 50,000 [5][6]
AD-5584 Human ACSS2 Biochemical (ATPase) ~200-300 [16][17]

| AD-8007 | Human ACSS2 | Biochemical (ATPase) | ~200-300 |[16][17] |

Experimental Protocols

Protocol 1: In Vitro ACSS2 Enzymatic Assay (Fluorescence Polarization)

This protocol outlines a general method for measuring the inhibitory effect of a compound on recombinant human ACSS2 activity using a TranScreener® AMP²/GMP² FP Assay Kit.[1]

Materials:

  • Recombinant human ACSS2 protein

  • Test Inhibitor (e.g., VY-3-135)

  • Substrates: ATP, Coenzyme A (CoA), Sodium Acetate

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 0.1 mg/mL BSA)

  • TranScreener® AMP²/GMP² FP Assay Kit (BellBrook Labs)

  • 384-well, low-volume, black, non-binding surface plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. Further dilute these stocks in Assay Buffer to the desired final concentrations (ensure the final DMSO concentration is consistent across all wells, typically ≤1%). Include a DMSO-only vehicle control.

  • Enzyme Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or DMSO control to the wells of the 384-well plate.

    • Add 2.5 µL of recombinant ACSS2 enzyme solution (prepared at 2x the final desired concentration in Assay Buffer).

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a substrate master mix containing ATP, CoA, and sodium acetate at 2x their final concentrations in Assay Buffer.

    • Initiate the enzymatic reaction by adding 5 µL of the substrate mix to each well.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes, or for a time determined to be within the linear range of the reaction.

  • Detection: Add the AMP² detection mix (containing AMP² Antibody and AMP² Tracer) as per the manufacturer's protocol. Incubate for 60-90 minutes to allow the detection reaction to equilibrate.

  • Data Acquisition: Read the plate on a plate reader configured for fluorescence polarization.

  • Data Analysis: Convert FP values to the amount of AMP produced using a standard curve. Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cellular ACSS2 Activity Assay (¹³C-Acetate Tracing)

This protocol describes how to measure the effect of an ACSS2 inhibitor on the incorporation of acetate into fatty acids in cultured cancer cells.[2]

Materials:

  • Cancer cell line with high ACSS2 expression (e.g., BT474, MDA-MB-468)[2]

  • Cell culture medium and supplements

  • Test Inhibitor

  • [¹³C₂]-Sodium Acetate (stable isotope tracer)

  • Reagents for lipid extraction (e.g., methanol, chloroform, water)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to ~70-80% confluence.

    • To induce ACSS2 activity, switch the cells to stress media (e.g., media with 1% serum) and culture under hypoxic conditions (e.g., 1% O₂) for 24 hours.[2]

    • Treat the cells with the desired concentrations of the ACSS2 inhibitor or vehicle (DMSO) for a specified pre-incubation time.

  • Isotope Labeling:

    • Add [¹³C₂]-Sodium Acetate to the culture medium at a final concentration of 100-200 µM.

    • Incubate the cells for a defined period (e.g., 8-24 hours) to allow for the uptake and metabolism of the labeled acetate.[2]

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the cell lysate.

    • Perform a lipid extraction (e.g., a Bligh-Dyer extraction using chloroform, methanol, and water).

    • Separate the polar (aqueous) and non-polar (organic) phases by centrifugation. Collect the lower organic phase containing lipids.

  • Sample Analysis:

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipid pellet in an appropriate solvent for LC-MS analysis.

    • Analyze the samples using an LC-MS/MS method optimized for fatty acid detection to measure the enrichment of ¹³C in specific fatty acids (e.g., palmitate).

  • Data Analysis: Calculate the fraction of a specific fatty acid pool that is labeled with ¹³C (M+2 isotopologue for palmitate). Compare the fractional enrichment in inhibitor-treated samples to vehicle-treated controls to determine the extent of inhibition of de novo fatty acid synthesis from acetate.

Visualizations

ACSS2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate Acetate_cyt Acetate Acetate_ext->Acetate_cyt Transport AcetylCoA_cyt Acetyl-CoA Acetate_cyt->AcetylCoA_cyt ATP, CoA ACSS2_cyt ACSS2 ACSS2_cyt->AcetylCoA_cyt Catalyzes ACSS2_nuc ACSS2 ACSS2_cyt->ACSS2_nuc Translocation (Stress-induced) Lipid_Synthesis De Novo Lipid Synthesis AcetylCoA_cyt->Lipid_Synthesis Substrate for Inhibitor ACSS2 Inhibitor Inhibitor->ACSS2_cyt Inhibits Inhibitor->ACSS2_nuc Inhibits SIRT1 SIRT1 SIRT1->ACSS2_cyt Deacetylates (Activates) AcetylCoA_nuc Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc Catalyzes Histone_Ac Histone Acetylation AcetylCoA_nuc->Histone_Ac HIF2a HIF-2α AcetylCoA_nuc->HIF2a Acetylates Gene_Expr Gene Expression Histone_Ac->Gene_Expr Regulates

Caption: ACSS2 converts acetate to acetyl-CoA in the cytoplasm and nucleus.

Inhibitor_Screening_Workflow A Start: Compound Library B Primary Screen: In Vitro Biochemical Assay (e.g., FP, high-throughput) A->B C Identify 'Hits' (Compounds showing >50% inhibition) B->C D Dose-Response & IC₅₀ Determination (Confirm potency) C->D E Selectivity Assays (Counter-screen against ACSS1, etc.) D->E Potent compounds F Cell-Based Assays (Confirm activity in a biological context, e.g., ¹³C-Acetate Tracing) E->F Selective compounds G Lead Optimization F->G Active & selective compounds

Caption: Experimental workflow for screening and validating ACSS2 inhibitors.

Troubleshooting_Workflow rect_node rect_node start Inconsistent FP Assay Results q1 Are controls (min/max signal) behaving as expected? start->q1 a1_no Check Reagents & Setup: - Enzyme/substrate activity - Reagent concentrations - Plate reader settings q1->a1_no No q2 Is there high background signal in 'no enzyme' wells? q1->q2 Yes end_node Re-run optimized assay a1_no->end_node a2_yes Identify Source of Background: - Check for autofluorescent compounds - Test for AMP/ADP contamination in ATP - Use high-purity reagents q2->a2_yes Yes q3 Is there high variability between replicate wells? q2->q3 No a2_yes->end_node a3_yes Refine Technique: - Check pipette calibration - Use master mixes - Ensure proper mixing - Avoid bubbles and temperature gradients q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting decision tree for a fluorescence polarization assay.

References

refining protocols for Ac-CoA Synthase Inhibitor1 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-CoA Synthase Inhibitor1. This resource is designed for researchers, scientists, and drug development professionals utilizing this inhibitor in their experiments. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to ensure the successful application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and reversible inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2] ACSS2 is a crucial enzyme that catalyzes the conversion of acetate (B1210297) to acetyl-CoA, a vital molecule in cellular metabolism.[3] Acetyl-CoA is a key precursor for lipid synthesis and histone acetylation, which plays a significant role in regulating gene expression.[3][4] By blocking the active site of ACSS2, this compound reduces the cellular pool of acetyl-CoA, thereby impacting downstream processes like cell growth, proliferation, and survival, particularly in cancer cells that are highly dependent on acetate metabolism.[3]

Q2: What are the physical and chemical properties of this compound?

A2: this compound is a quinoxaline-based compound.[5] Its key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₂₀H₁₈N₄O₂S₂[1]
Molecular Weight410.51 g/mol [1]
AppearanceYellow solid
SolubilityDMSO: ≥ 31.25 mg/mL (76.12 mM)[1]
StoragePowder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years.[1]

Q3: What are the in vitro IC₅₀ values for this compound?

A3: The half-maximal inhibitory concentration (IC₅₀) values for this compound have been determined in various assays.

Assay TypeCell Line/TargetIC₅₀Reference
Enzyme Activity AssayRecombinant Human ACSS20.6 µM[1][2]
Cellular [¹⁴C]acetate Uptake (Lipids & Histones)HepG25 µM[1]
Cellular [¹⁴C]acetate Incorporation into LipidsHepG26.8 µM[1]
Cellular [¹⁴C]acetate for Histone AcetylationHepG25.5 µM[1]

Q4: How should I reconstitute and store this compound?

A4: For in vitro experiments, reconstitute this compound in high-quality, anhydrous DMSO to prepare a stock solution.[1] It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1][6] When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies, specific formulation protocols are available and typically involve a combination of solvents like DMSO, PEG300, Tween-80, and saline.[1]

Experimental Protocols

Below are detailed protocols for common experiments involving this compound.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol outlines the steps to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • DMSO (anhydrous)

  • MTT or CCK-8 reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound in cell culture medium from a concentrated DMSO stock. Recommended starting concentrations range from 1 µM to 50 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

    • Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor.

    • Incubate for 24, 48, or 72 hours.

  • Viability Measurement:

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization buffer and incubate overnight at 37°C. Read absorbance at 570 nm.

    • For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. Read absorbance at 450 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Normalize the results to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Expected Results: Treatment with this compound is expected to decrease cell viability in a dose- and time-dependent manner, particularly in cancer cell lines with high ACSS2 expression.[7]

Protocol 2: Western Blot for ACSS2 and Histone Acetylation

This protocol is for analyzing changes in protein levels of ACSS2 and histone acetylation marks following treatment with the inhibitor.

Materials:

  • Cells and culture reagents

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ACSS2, anti-acetyl-Histone H3, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound (e.g., 10-25 µM) for 24-48 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize the protein of interest to a loading control (e.g., β-actin or total histone H3).

Expected Results: Treatment with this compound is expected to reduce the levels of histone acetylation (e.g., H3K9ac, H3K27ac).[4] ACSS2 protein levels may or may not change depending on the cell type and experimental conditions.

Protocol 3: ACSS2 Enzyme Activity Assay

This protocol measures the direct inhibitory effect of this compound on ACSS2 enzyme activity.

Materials:

  • Recombinant human ACSS2

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • ATP, Coenzyme A (CoA), and sodium acetate

  • This compound

  • Detection reagent (e.g., a kit that measures AMP production)

  • 384-well plates

  • Plate reader

Procedure:

  • Inhibitor and Enzyme Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Dilute the recombinant ACSS2 enzyme in the assay buffer.

  • Reaction Setup:

    • Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.

    • Add the diluted ACSS2 enzyme to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a substrate mix containing ATP, CoA, and sodium acetate.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., fluorescence polarization) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the enzyme activity against the log of the inhibitor concentration to determine the IC₅₀.

Expected Results: this compound will inhibit the activity of recombinant ACSS2 in a dose-dependent manner.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no inhibitor effect on cell viability - Cell line is not dependent on ACSS2 for survival.- Inhibitor concentration is too low.- Inhibitor has degraded.- Screen different cell lines to find one with high ACSS2 expression and acetate dependency.- Perform a dose-response experiment with a wider concentration range.- Prepare fresh inhibitor solutions from a new stock.
Inconsistent results between experiments - Variation in cell seeding density.- Cells are at a high passage number.- Inconsistent incubation times.- Ensure accurate cell counting and even seeding.- Use cells within a consistent and low passage number range.- Standardize all incubation times.
High background in Western blot - Antibody concentration is too high.- Insufficient blocking.- Inadequate washing.- Optimize primary and secondary antibody concentrations.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Increase the number and duration of washes.
No change in histone acetylation after treatment - Insufficient inhibitor concentration or treatment time.- Nuclear localization of ACSS2 is low.- Acetate availability is limited.- Increase the inhibitor concentration and/or extend the treatment duration.- Confirm nuclear localization of ACSS2 via cellular fractionation and Western blot.- Ensure sufficient acetate is present in the cell culture medium.
Precipitation of the inhibitor in cell culture medium - Inhibitor solubility limit exceeded.- Prepare a more concentrated DMSO stock and use a smaller volume to achieve the final concentration.- Gently warm the medium and sonicate briefly after adding the inhibitor.
Observed phenotype does not align with known ACSS2 function - Potential off-target effects of the inhibitor.- Use a structurally different ACSS2 inhibitor to see if the same phenotype is observed.- Use genetic approaches (siRNA, shRNA, or CRISPR) to specifically deplete ACSS2 and compare the phenotype.

Signaling Pathways and Experimental Workflows

ACSS2 Signaling Pathway

ACSS2 plays a central role in cellular metabolism and epigenetic regulation. Under metabolic stress conditions such as hypoxia or nutrient deprivation, ACSS2 expression is often upregulated. The acetyl-CoA produced by ACSS2 can be utilized for de novo lipid synthesis to support cell membrane formation or can be translocated to the nucleus to serve as a substrate for histone acetyltransferases (HATs), leading to changes in gene expression.

ACSS2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate Acetate_cyt Acetate Acetate_ext->Acetate_cyt ACSS2_cyt ACSS2 Acetate_cyt->ACSS2_cyt Substrate AcetylCoA_cyt Acetyl-CoA ACSS2_cyt->AcetylCoA_cyt Produces ACSS2_nuc ACSS2 ACSS2_cyt->ACSS2_nuc Translocation Lipid_Synthesis De Novo Lipid Synthesis AcetylCoA_cyt->Lipid_Synthesis AcetylCoA_nuc Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc Produces HATs HATs AcetylCoA_nuc->HATs Substrate Histones Histones HATs->Histones Acetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Inhibitor Ac-CoA Synthase Inhibitor1 Inhibitor->ACSS2_cyt Inhibits Inhibitor->ACSS2_nuc Inhibits

Caption: ACSS2 converts acetate to acetyl-CoA for lipid synthesis and histone acetylation.

Experimental Workflow for Inhibitor Characterization

A logical workflow is essential for characterizing the effects of this compound. This typically involves a multi-step process from initial in vitro validation to cellular and functional assays.

Experimental_Workflow A Step 1: In Vitro Enzyme Activity Assay B Step 2: Cell Viability Screening A->B Determine IC₅₀ C Step 3: Western Blot Analysis of Target Engagement B->C Select sensitive cell lines and effective concentrations D Step 4: Functional Cellular Assays (e.g., Lipid Synthesis, Migration) C->D Confirm target inhibition (e.g., reduced histone acetylation) E Step 5: In Vivo Efficacy Studies D->E Assess impact on cancer cell phenotype

References

Validation & Comparative

A Comparative Guide to ACSS2 Inhibitors: Ac-CoA Synthase Inhibitor1 vs. Novel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ac-CoA Synthase Inhibitor1 against other commercially available Acetyl-CoA Synthetase 2 (ACSS2) inhibitors. This document summarizes key performance data from experimental studies and offers detailed protocols for the cited assays to support informed decisions in research and development.

ACSS2 is a crucial enzyme in cellular metabolism, particularly in cancer cells, where it facilitates the conversion of acetate (B1210297) into acetyl-CoA.[1] This process is vital for lipid synthesis and histone acetylation, especially under hypoxic or low-nutrient conditions, thereby promoting tumor growth and survival.[1][2] Consequently, inhibitors of ACSS2 have emerged as promising therapeutic agents for various cancers and other diseases.[1][3] This guide focuses on a comparative analysis of this compound and other notable ACSS2 inhibitors: VY-3-135, AD-5584, and AD-8007.

Quantitative Data Summary

The following table provides a side-by-side comparison of the key performance indicators for this compound and its alternatives.

FeatureThis compoundVY-3-135AD-5584AD-8007
Biochemical Potency (IC50) ~600 nM44 nM[4][5][6][7]Data not availableData not available
Cellular Activity IC50 = 6.8 µM (lipid incorporation)[8]; IC50 = 5.5 µM (histone acetylation)[8]Blocks acetate-dependent lipid synthesis[4]Reduces acetyl-CoA levels, lipid storage, and colony formation; increases cell death[9][10][11][12][13]Reduces acetyl-CoA levels, lipid storage, and colony formation; increases cell death[9][11][12][13][14]
Selectivity Selective over ACSF2 and ACSL5 acyl-CoA synthetasesSpecific for ACSS2; no inhibition of ACSS1 or ACSS3[4][5][15]Specific for ACSS2[11][12]Specific for ACSS2[11][12]
Brain Permeability Data not availableLow[16]High; brain-to-blood ratio significantly higher than VY-3-135[9][11][16]High; brain-to-blood ratio significantly higher than VY-3-135[9][11][16]
In Vivo Efficacy Data not availableRepresses tumor growth in ACSS2-high preclinical models[4][6]Reduces tumor growth ex vivo[9][11][12][13]Reduces tumor burden and extends survival in vivo; reduces tumor growth ex vivo[9][11][12][13][17]
Synergy with Radiation Data not availableNot explicitly statedSynergizes with radiation to block tumor growth ex vivo[11][12][16]Synergizes with radiation to block tumor growth ex vivo[11][12][16]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway targeted by ACSS2 inhibitors and a general workflow for evaluating their efficacy.

ACSS2_Pathway ACSS2 Metabolic Pathway and Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_downstream Downstream Processes Acetate_ext Acetate Acetate_cyt Acetate Acetate_ext->Acetate_cyt Transport ACSS2 ACSS2 Acetate_cyt->ACSS2 Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA ATP, CoA Lipid_Synthesis De Novo Lipid Synthesis Acetyl_CoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation Inhibitor ACSS2 Inhibitor Inhibitor->ACSS2 Experimental_Workflow ACSS2 Inhibitor Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50 Determination) Cellular_Assay Cellular Assays (Acetate Incorporation, Cell Viability) Biochemical_Assay->Cellular_Assay Lead Compound Selection PK_PD Pharmacokinetics/ Pharmacodynamics Cellular_Assay->PK_PD Candidate Selection Efficacy Xenograft/PDX Tumor Growth Studies PK_PD->Efficacy Dosing Regimen Determination end end Efficacy->end start start->Biochemical_Assay

References

A Comparative Guide to Acetyl-CoA Synthetase 2 (ACSS2) Inhibitors: Ac-CoA Synthase Inhibitor1 (VY-3-249) vs. VY-3-135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical enzyme in cellular metabolism, particularly in the context of cancer.[1][2] By converting acetate (B1210297) into acetyl-CoA, ACSS2 provides a vital carbon source for cancer cells, especially under the stressful conditions of the tumor microenvironment such as hypoxia and low nutrient availability.[3][4] This reliance on ACSS2 presents a therapeutic vulnerability. This guide provides a detailed comparison of two notable small-molecule inhibitors of ACSS2: Ac-CoA Synthase Inhibitor1, also known as VY-3-249, and a more potent analog, VY-3-135.[5][6][7] This comparison is based on available experimental data to assist researchers in selecting the appropriate tool for their studies.

Mechanism of Action

Both this compound (VY-3-249) and VY-3-135 are quinoxaline-based compounds that function by inhibiting the enzymatic activity of ACSS2.[4][5] ACSS2 catalyzes the formation of acetyl-CoA from acetate, a crucial step for various downstream cellular processes, including fatty acid synthesis and histone acetylation, which are vital for tumor growth and survival.[8][9] By blocking the active site of ACSS2, these inhibitors prevent the utilization of acetate, leading to metabolic stress and inhibition of tumor cell proliferation.[1][3] VY-3-135 is described as a transition-state mimetic of the ACSS2 reaction.[3]

Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 substrate AcetylCoA AcetylCoA ACSS2->AcetylCoA produces Fatty_Acid_Synthesis Fatty Acid Synthesis & Histone Acetylation AcetylCoA->Fatty_Acid_Synthesis Tumor_Growth Tumor Growth & Survival Fatty_Acid_Synthesis->Tumor_Growth Inhibitors This compound (VY-3-249) / VY-3-135 Inhibitors->ACSS2 inhibits cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound (VY-3-249 or VY-3-135) Incubate Incubate at 37°C Test_Compound->Incubate Liver_Microsomes Liver Microsomes (Human or Mouse) Liver_Microsomes->Incubate NADPH_System NADPH System (Cofactor) NADPH_System->Incubate Time_Points Time Points (0, 5, 15, 30 min) Incubate->Time_Points Quench_Reaction Quench Reaction (e.g., Acetonitrile) Time_Points->Quench_Reaction LC_MS_Analysis LC-MS/MS Analysis (Quantify remaining compound) Quench_Reaction->LC_MS_Analysis

References

A Comparative Guide to Acetyl-CoA Synthesse 2 (ACSS2) Inhibitors: Ac-CoA Synthase Inhibitor1 vs. Other Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Ac-CoA Synthase Inhibitor1 against other recently developed inhibitors of Acetyl-CoA Synthetase 2 (ACSS2), a critical enzyme in cellular metabolism and a promising target in cancer therapy. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and development decisions.

Introduction to ACSS2 and its Inhibition

Acetyl-CoA synthetase 2 (ACSS2) is a crucial enzyme that catalyzes the conversion of acetate (B1210297) to acetyl-CoA.[1][2] This process is vital for de novo lipid synthesis, histone acetylation, and providing a carbon source for the tricarboxylic acid (TCA) cycle, particularly under conditions of metabolic stress such as hypoxia and low glucose, which are common in the tumor microenvironment.[3][4][5][6] Consequently, inhibiting ACSS2 has emerged as a promising therapeutic strategy for various cancers, including breast cancer, glioblastoma, and liver cancer, that are dependent on acetate metabolism for survival and proliferation.[4][5][7] This guide focuses on a comparative analysis of this compound and other notable ACSS2 inhibitors.

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data for this compound and other selected ACSS2 inhibitors.

InhibitorTargetIC50 (in vitro)Cellular EffectsReference
This compound ACSS20.6 µMInhibits [14C]acetate uptake into lipids (IC50 = 6.8 µM) and histones (IC50 = 5.5 µM) in HepG2 cells.[8][9]
VY-3-135 ACSS2Not specifiedReduces acetyl-CoA levels and colony formation in breast cancer brain metastatic (BCBM) cells.[10]
AD-5584 ACSS2Not specifiedSignificantly reduces colony formation, lipid storage, and acetyl-CoA levels in BCBM cells. Shows superior brain penetration compared to VY-3-135.[10]
AD-8007 ACSS2Not specifiedSignificantly reduces colony formation, lipid storage, and acetyl-CoA levels in BCBM cells. Shows superior brain penetration compared to VY-3-135 and reduces tumor burden in vivo.[10]
MTB-9655 ACSS2Sub-nanomolar biochemical potencySingle-digit nanomolar cellular EC50 in inhibiting de novo fatty acid synthesis. Orally bioavailable and exhibits in vivo anti-tumor efficacy.[11]

Experimental Methodologies

This section details the experimental protocols used to evaluate the efficacy of ACSS2 inhibitors.

In Vitro ACSS2 Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) for this compound was determined using a biochemical assay. While the specific proprietary details of the assay for this inhibitor are not publicly available, a general protocol for measuring ACSS enzyme activity is as follows:

  • Enzyme Preparation: Recombinant human ACSS2 is purified.

  • Reaction Mixture: The assay mixture typically contains ATP, coenzyme A, and [14C]-labeled acetate in a suitable buffer.

  • Inhibitor Addition: The inhibitor (e.g., this compound) is added at varying concentrations.

  • Reaction Initiation and Termination: The reaction is initiated by adding the ACSS2 enzyme and incubated at 37°C. The reaction is then stopped, often by adding an acidic solution.

  • Quantification: The amount of [14C]-acetyl-CoA produced is quantified using methods like scintillation counting after separating the product from the substrate.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Acetate Uptake and Incorporation Assays

To assess the impact of inhibitors on cellular metabolism, the incorporation of radiolabeled acetate into lipids and histones is measured:

  • Cell Culture: Cancer cell lines (e.g., HepG2, MDA-MB-231BR) are cultured under standard or metabolic stress conditions (e.g., hypoxia).

  • Inhibitor Treatment: Cells are pre-treated with the ACSS2 inhibitor for a specified period.

  • Radiolabeling: [14C]acetate is added to the culture medium, and cells are incubated to allow for its uptake and metabolic conversion.

  • Fractionation: Cellular components are fractionated to isolate lipids and histones.

  • Quantification: The amount of [14C] incorporated into each fraction is measured using scintillation counting.

  • Analysis: The reduction in [14C] incorporation in inhibitor-treated cells compared to control cells is determined to calculate the IC50 for these cellular processes.

Colony Formation Assay

This assay evaluates the long-term effect of inhibitors on the proliferative capacity of cancer cells:

  • Cell Seeding: A low density of cells is seeded in culture plates.

  • Inhibitor Treatment: Cells are treated with the ACSS2 inhibitor at various concentrations.

  • Incubation: The plates are incubated for a period of 1-3 weeks to allow for colony formation.

  • Staining and Quantification: Colonies are fixed and stained (e.g., with crystal violet), and the number of colonies is counted.

In Vivo Xenograft Models

To evaluate the anti-tumor efficacy of ACSS2 inhibitors in a living organism:

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.

  • Inhibitor Administration: Once tumors are established, the mice are treated with the ACSS2 inhibitor (e.g., orally or via intraperitoneal injection) or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunoblotting, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the central role of ACSS2 in cellular metabolism and a typical workflow for evaluating ACSS2 inhibitors.

ACSS2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate Acetate_cyt Acetate Acetate_ext->Acetate_cyt Transport ACSS2_cyt ACSS2 Acetate_cyt->ACSS2_cyt AcetylCoA_cyt Acetyl-CoA ACSS2_cyt->AcetylCoA_cyt ATP -> AMP + PPi ACSS2_nuc ACSS2 ACSS2_cyt->ACSS2_nuc Translocation Lipid_Synthesis Lipid Synthesis (e.g., FASN) AcetylCoA_cyt->Lipid_Synthesis TCA_Cycle TCA Cycle AcetylCoA_cyt->TCA_Cycle via Citrate Shuttle AcetylCoA_nuc Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc Histone_Acetylation Histone Acetylation AcetylCoA_nuc->Histone_Acetylation Gene_Expression Gene Expression Histone_Acetylation->Gene_Expression Inhibitor ACSS2 Inhibitor Inhibitor->ACSS2_cyt Inhibitor->ACSS2_nuc

Caption: The ACSS2 signaling pathway, highlighting its roles in the cytoplasm and nucleus.

Experimental_Workflow cluster_discovery Inhibitor Discovery & Initial Screening cluster_invitro In Vitro Cellular Characterization cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development HTS High-Throughput Screening Biochemical_Assay Biochemical Assay (IC50 Determination) HTS->Biochemical_Assay Cellular_Assays Cellular Assays (Acetate Uptake, Lipid/Histone Incorporation) Biochemical_Assay->Cellular_Assays Colony_Formation Colony Formation Assay Cellular_Assays->Colony_Formation Apoptosis_Assay Apoptosis/Cell Viability Assays Colony_Formation->Apoptosis_Assay PK_PD Pharmacokinetics & Pharmacodynamics Apoptosis_Assay->PK_PD Xenograft_Model Xenograft Tumor Models PK_PD->Xenograft_Model Toxicity_Studies Toxicity Studies Xenograft_Model->Toxicity_Studies

Caption: A generalized experimental workflow for the evaluation of ACSS2 inhibitors.

Conclusion

The available data indicates that this compound is a potent inhibitor of ACSS2 with an in vitro IC50 of 0.6 µM and demonstrated effects on cellular lipid and histone synthesis.[8] Newer compounds, such as AD-5584, AD-8007, and MTB-9655, also show significant promise, with some exhibiting excellent cellular potency and favorable pharmacokinetic properties, including brain penetration, which is critical for treating brain metastases.[10][11] The choice of inhibitor for a specific research application will depend on the desired characteristics, such as potency, cell permeability, and in vivo efficacy. The experimental protocols and pathways described in this guide provide a framework for the continued evaluation and comparison of novel ACSS2 inhibitors.

References

Validating the Specificity of Ac-CoA Synthase Inhibitor1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ac-CoA Synthase Inhibitor1 (also known as ACSS2 inhibitor), a potent and specific inhibitor of the acetate-dependent acetyl-CoA synthetase 2 (ACSS2). We present supporting experimental data, detailed methodologies for key validation assays, and a comparative analysis with other known ACSS2 inhibitors to aid researchers in assessing its specificity and utility in their studies.

Introduction to Ac-CoA Synthase and its Inhibition

Acetyl-CoA synthetase (ACS) is a crucial enzyme that catalyzes the conversion of acetate (B1210297) to acetyl-CoA, a central metabolite in cellular processes such as lipid synthesis, histone acetylation, and energy metabolism.[1][2] The cytosolic isoform, ACSS2, is of particular interest in cancer research as many tumor cells, especially under metabolic stress, rely on acetate as a carbon source.[1][2][3] Inhibition of ACSS2 presents a promising therapeutic strategy for various cancers, including breast cancer, prostate cancer, and glioblastoma.[1][4]

This compound is a cell-permeable quinoxaline-based compound that acts as a potent and reversible inhibitor of ACSS2.[5] Validating the specificity of such inhibitors is critical to ensure that observed biological effects are on-target and to minimize potential off-target effects. This guide outlines the key experimental approaches to validate the specificity of this compound.

Comparative Inhibitor Performance

The efficacy of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for this compound and other known ACSS2 inhibitors.

InhibitorTargetIC50 (in vitro/biochemical)Cell-Based IC50 (Lipid Incorporation)Cell-Based IC50 (Histone Acetylation)Reference
This compound ACSS2~0.6 µM6.8 µM (HepG2 cells)5.5 µM (HepG2 cells)[5][6]
VY-3-135ACSS244 nMNot specifiedNot specified
AD-5584ACSS2High nanomolar rangeNot specifiedNot specified[7][8]
AD-8007ACSS2High nanomolar rangeNot specifiedNot specified[7][8]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Specificity Profile of this compound

Experimental Protocols for Specificity Validation

To validate the specificity of this compound, a combination of in vitro biochemical assays and cell-based functional assays are recommended.

In Vitro Biochemical Assay for ACSS2 Inhibition

This assay directly measures the enzymatic activity of purified ACSS2 in the presence of varying concentrations of the inhibitor. A common method is a fluorescence polarization-based assay that detects the production of AMP, a product of the ACSS2 reaction.

Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled AMP tracer. When the tracer is bound by an AMP-specific antibody, it has a high polarization value. In the presence of AMP produced by the ACSS2 reaction, the tracer is displaced from the antibody, resulting in a decrease in fluorescence polarization.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 30 mM HEPES, pH 7.4, 140 mM NaCl, 2 mM MgCl2, 5 mM sodium acetate, 2 mM DTT, 0.05% CHAPS).

    • Prepare a stock solution of recombinant human ACSS2 protein.

    • Prepare serial dilutions of this compound in DMSO.

    • Prepare substrate mix containing ATP and Coenzyme A.

    • Prepare detection reagents (AMP tracer and AMP antibody).

  • Assay Procedure (96-well plate format):

    • Add the ACSS2 enzyme to each well.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

    • Initiate the enzymatic reaction by adding the substrate mix.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for AMP production.

    • Stop the reaction and add the detection reagents (AMP antibody followed by AMP tracer).

    • Incubate for a further period (e.g., 30 minutes) to allow for antibody-tracer binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Assay for ACSS2 Inhibition: [¹⁴C]Acetate Incorporation

This assay assesses the ability of the inhibitor to block the utilization of acetate for downstream metabolic processes within intact cells, providing a measure of its functional activity in a biological context.

Principle: Cells are incubated with radiolabeled [¹⁴C]acetate. In the presence of an effective ACSS2 inhibitor, the incorporation of the ¹⁴C label into newly synthesized lipids and acetylated histones will be reduced.

Protocol Outline:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2, MDA-MB-468) in a suitable culture format.

    • Treat the cells with varying concentrations of this compound or DMSO for a predetermined time.

  • Radiolabeling:

    • Add [¹⁴C]acetate to the culture medium and incubate for a specific duration (e.g., 2-4 hours) to allow for metabolic incorporation.

  • Sample Processing:

    • For Lipid Incorporation:

      • Wash the cells with cold PBS.

      • Lyse the cells and extract total lipids using a suitable solvent system (e.g., chloroform:methanol).

      • Measure the radioactivity in the lipid fraction using a scintillation counter.

    • For Histone Acetylation:

      • Isolate the nuclei from the cells.

      • Extract histones using an acid extraction method.

      • Separate the histone proteins by SDS-PAGE.

      • Transfer the proteins to a membrane and detect the incorporated ¹⁴C label by autoradiography or a phosphorimager.

  • Data Analysis:

    • Quantify the amount of ¹⁴C incorporated into lipids or histones for each inhibitor concentration.

    • Normalize the data to the total protein content or cell number.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Key Pathways and Workflows

Diagrams are provided below to illustrate the central role of ACSS2 in cellular metabolism and the experimental workflows for its inhibition analysis.

ACSS2_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA AcetylCoA ACSS2->AcetylCoA Lipid_Synthesis Lipid_Synthesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone_Acetylation AcetylCoA->Histone_Acetylation Inhibitor1 Ac-CoA Synthase Inhibitor1 Inhibitor1->ACSS2

Caption: ACSS2 converts acetate to acetyl-CoA for lipid synthesis and histone acetylation.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme ACSS2 Enzyme Incubate Incubate Enzyme->Incubate Inhibitor Inhibitor Dilutions Inhibitor->Incubate Substrate ATP + CoA Substrate->Incubate Add_Detection_Reagents Add Detection Reagents (AMP Tracer/Ab) Incubate->Add_Detection_Reagents Measure_FP Measure Fluorescence Polarization Add_Detection_Reagents->Measure_FP Calculate_IC50 Calculate IC50 Measure_FP->Calculate_IC50

Caption: Workflow for the in vitro biochemical assay to determine ACSS2 inhibition.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_labeling Radiolabeling cluster_processing Sample Processing cluster_quantification Quantification Plate_Cells Plate Cells Add_Inhibitor Add Inhibitor Plate_Cells->Add_Inhibitor Add_C14_Acetate Add [¹⁴C]Acetate Add_Inhibitor->Add_C14_Acetate Lipid_Extraction Lipid Extraction Add_C14_Acetate->Lipid_Extraction Histone_Extraction Histone Extraction Add_C14_Acetate->Histone_Extraction Scintillation_Counting Scintillation Counting Lipid_Extraction->Scintillation_Counting Autoradiography Autoradiography Histone_Extraction->Autoradiography

Caption: Workflow for the cellular [¹⁴C]acetate incorporation assay.

Conclusion

This compound is a potent inhibitor of ACSS2. The experimental protocols detailed in this guide provide a robust framework for researchers to independently validate its specificity and efficacy. The comparative data presented here, alongside the outlined methodologies, will aid in the critical evaluation of this compound for use in studies investigating the role of acetate metabolism in various physiological and pathological contexts. As with any inhibitor, thorough characterization of its selectivity and on-target engagement is paramount for the interpretation of experimental results.

References

Unraveling ACSS2 Function: A Comparative Guide to Genetic Knockdown and Chemical Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting Acetyl-CoA Synthetase 2 (ACSS2) is critical for advancing research in oncology and metabolic diseases. This guide provides an objective comparison of two primary methodologies for reducing ACSS2 function: genetic knockdown and chemical inhibition, supported by experimental data and detailed protocols.

ACSS2 is a key enzyme that converts acetate (B1210297) into acetyl-CoA, a vital metabolite for lipid synthesis and histone acetylation, particularly under conditions of metabolic stress such as hypoxia.[1][2] Its upregulation in various cancers has made it an attractive therapeutic target.[3] This guide will delve into the methodologies used to probe ACSS2 function, offering a clear comparison to aid in experimental design and interpretation.

Genetic Knockdown vs. Chemical Inhibition: A Head-to-Head Comparison

Both genetic knockdown and chemical inhibition are powerful tools for studying ACSS2. Genetic methods, such as siRNA, shRNA, and CRISPR-Cas9, reduce the expression of the ACSS2 protein itself. Chemical inhibitors, on the other hand, directly block the enzyme's catalytic activity. The choice between these approaches depends on the specific research question, experimental system, and desired duration of inhibition.

ParameterGenetic Knockdown (siRNA, shRNA, CRISPR)Chemical Inhibition
Mechanism of Action Reduces or eliminates ACSS2 protein expression.Directly blocks the enzymatic activity of the ACSS2 protein.
Specificity Can be highly specific to the ACSS2 gene, but off-target effects are possible.Specificity varies among inhibitors; some may have off-target effects on other proteins.
Duration of Effect Can be transient (siRNA) or permanent (CRISPR knockout).Typically reversible and dependent on the compound's half-life.
Speed of Onset Slower onset, requiring time for protein turnover.Rapid onset of action.
Applications Ideal for studying the long-term consequences of ACSS2 loss and for target validation.Suited for studying the acute effects of ACSS2 inhibition and for preclinical drug development.
In Vivo Use Can be challenging to deliver systemically. Lentiviral shRNA is often used for stable knockdown in cell lines for xenograft models.More readily applicable for in vivo studies through systemic administration.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the effects of genetic knockdown and chemical inhibition of ACSS2 on different cellular and in vivo parameters.

Table 1: In Vitro Efficacy

MethodCell LineParameter MeasuredResult
siRNA Knockdown BT474, DU145Cell Growth (96h)Significant growth inhibition, especially under metabolic stress.[4]
shRNA Knockdown A2058 (Melanoma)Cell Viability (CCK8)No significant change in cell viability under normal conditions.[1]
CRISPR-Cas9 Knockout A7C11, Brpkp110 (TNBC)Tumor Growth (in vivo)Modest effect in A7C11, significant decrease in Brpkp110.[3]
Chemical Inhibitor (VY-3-135) Various Breast CancerIC50 (in vitro)44 ± 3.85 nM.[3]
Chemical Inhibitor (Unnamed) HepG2IC50 (Acetate Incorporation into Lipids)6.8 µM.[5]
Chemical Inhibitor (Unnamed) HepG2IC50 (Histone Acetylation)5.5 µM.[5]
Chemical Inhibitor (Metabomed cmpd [I]) Cell-freeIC50 (in vitro)0.01-6 nM.[6]
Chemical Inhibitor (Metabomed cmpd [II]) Cell-freeIC50 (in vitro)< 1 nM.[6]

Table 2: In Vivo Efficacy

MethodCancer ModelParameter MeasuredResult
shRNA Knockdown DU145, MDA-MB-468, BT474c1 xenograftsTumor GrowthSignificant decrease in tumor growth.[4]
shRNA Knockdown A2058 xenograftsTumor Volume and WeightSignificant reduction in tumor growth.[1]
CRISPR-Cas9 Knockout Brpkp110 xenograftsTumor GrowthSignificant decrease in tumor growth.[3]
Chemical Inhibitor (VY-3-135) Brpkp110 xenograftsTumor GrowthSignificant decrease in tumor growth.[3]
Chemical Inhibitor (Compound 265) MDA-MB-468 xenograftsIn vivo efficacyStudy carried out, specific results not detailed in abstract.[2][7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are outlines of key experimental protocols.

Genetic Knockdown of ACSS2

1. siRNA-mediated Knockdown of ACSS2

This protocol describes the transient knockdown of ACSS2 using small interfering RNA (siRNA).

  • Cell Seeding: Plate cells in a 6-well or 24-well plate in antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS) to achieve 60-80% confluency at the time of transfection.[8][9]

  • Preparation of siRNA-lipid Complex:

    • In a sterile tube (Tube A), dilute the ACSS2-specific siRNA duplex (e.g., 20-80 pmols) in siRNA Transfection Medium (e.g., Opti-MEM™).[8][10]

    • In a separate sterile tube (Tube B), dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same medium.[10]

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[8][10]

  • Transfection:

    • Wash the cells once with siRNA Transfection Medium.[8]

    • Aspirate the medium and add the siRNA-lipid complex mixture to the cells.

    • Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[8]

  • Post-transfection:

    • Add antibiotic-containing normal growth medium.

    • Assay for gene knockdown after 24-72 hours. The optimal time should be determined experimentally.[11]

2. CRISPR-Cas9 Mediated Knockout of ACSS2

This protocol provides a general workflow for generating a stable ACSS2 knockout cell line.

  • gRNA Design and Cloning: Design and clone two specific guide RNAs (sgRNAs) targeting an early exon of the ACSS2 gene into a suitable CRISPR-Cas9 vector (e.g., pCas-Guide).[12][13]

  • Transfection: Transfect the CRISPR-Cas9 plasmids into the target cells using a suitable transfection reagent. Kits are commercially available for this purpose.[14][15][16]

  • Selection and Clonal Isolation: Select for transfected cells using an appropriate selection marker (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation: Screen individual clones for ACSS2 knockout by Western blot and confirm genomic editing by sequencing the target locus.

Validation and Phenotypic Assays

1. Western Blot for ACSS2 Protein Levels

This method is used to quantify the reduction in ACSS2 protein expression following genetic knockdown.

  • Cell Lysis: Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 25 µg of protein lysate per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.[19]

    • Incubate the membrane with a primary antibody against ACSS2 (e.g., at a 1:1000 dilution) overnight at 4°C.[18]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[19]

  • Detection: Visualize the protein bands using a chemiluminescent substrate.[19] Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

2. Cell Viability Assay

This assay measures the effect of ACSS2 inhibition on cell proliferation and survival.

  • Cell Seeding: Seed cells at a low density in 96-well plates.[19]

  • Treatment: Treat cells with varying concentrations of an ACSS2 inhibitor or with siRNA for ACSS2 knockdown.[19]

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).[19]

  • Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet) and measure the signal according to the manufacturer's instructions.[19]

3. In Vivo Tumor Growth Assay

This assay assesses the effect of ACSS2 inhibition on tumor growth in an animal model.

  • Cell Implantation: Subcutaneously inject cancer cells with stable ACSS2 knockdown (shRNA) or control cells into the flanks of nude mice.[1]

  • Treatment (for chemical inhibition): Once tumors are established, treat mice with the ACSS2 inhibitor or vehicle control via a suitable route (e.g., intraperitoneal injection).

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers at regular intervals. Calculate tumor volume using the formula: Volume = 1/2 (Length x Width²).[1]

  • Endpoint Analysis: At the end of the study, excise and weigh the tumors.

4. Measurement of Acetyl-CoA Levels

This protocol outlines the extraction and analysis of acetyl-CoA by LC-MS/MS.

  • Metabolite Extraction:

    • Rapidly quench metabolism by adding ice-cold 80% methanol (B129727) to cultured cells or homogenized tissue.[20]

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet protein and debris.[21]

  • Sample Preparation:

    • Dry the supernatant under a stream of nitrogen.[20]

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.[20]

  • LC-MS/MS Analysis:

    • Separate metabolites using a C18 reversed-phase column.[20][21]

    • Detect and quantify acetyl-CoA using a high-resolution mass spectrometer.[21][22]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving ACSS2 can aid in understanding its role and the effects of its inhibition.

Experimental_Workflow cluster_knockdown Genetic Knockdown cluster_inhibition Chemical Inhibition cluster_assays Phenotypic Assays siRNA siRNA Transfection Validation_KD Western Blot for ACSS2 Expression siRNA->Validation_KD CRISPR CRISPR-Cas9 Knockout CRISPR->Validation_KD Viability Cell Viability Assay Validation_KD->Viability Metabolomics Acetyl-CoA Measurement (LC-MS/MS) Validation_KD->Metabolomics InVivo In Vivo Tumor Growth Study Validation_KD->InVivo Inhibitor ACSS2 Inhibitor Treatment Validation_CI In Vitro Enzymatic Assay Inhibitor->Validation_CI Validation_CI->Viability Validation_CI->Metabolomics Validation_CI->InVivo

References

A Comparative Analysis of ACSS2 Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic reprogramming of cancer cells to survive and proliferate in the harsh tumor microenvironment presents a promising avenue for therapeutic intervention. One key enzyme in this process is Acetyl-CoA Synthetase 2 (ACSS2), which catalyzes the conversion of acetate (B1210297) to acetyl-CoA. This molecule is a crucial building block for lipid synthesis and a key regulator of gene expression through histone acetylation, particularly under conditions of metabolic stress like hypoxia.[1][2] Consequently, the inhibition of ACSS2 has emerged as a compelling strategy in oncology. This guide provides a comparative analysis of prominent ACSS2 inhibitors currently under investigation, supported by experimental data, to aid researchers in navigating this evolving landscape.

Performance Comparison of ACSS2 Inhibitors

Several small molecule inhibitors of ACSS2 have been developed and are at various stages of preclinical and clinical investigation. Below is a summary of their key performance metrics.

InhibitorTypeBiochemical IC50Cellular EC50Key In Vivo EfficacyDevelopment Stage
MTB-9655 Oral small molecule0.15 nM[3][4]3 nM[3][4]Induces anti-tumor effects in xenograft models of colorectal, breast, and lung cancer.[3][5]Phase I Clinical Trial[3][6]
VY-3-135 Small molecule44 nM[7][8]Not explicitly statedRepresses tumor growth in ACSS2-high breast cancer models (100 mg/kg/day).[7][9]Preclinical[7]
VY-3-249 Small molecule~1.3 µM (estimated)[10]Not explicitly statedLess potent precursor to VY-3-135.[10]Preclinical
AD-8007 Brain-penetrant small moleculeHigh nanomolar range[11]Not explicitly statedReduces tumor burden and extends survival in a breast cancer brain metastasis model.[11][12]Preclinical[11]
AD-5584 Brain-penetrant small moleculeHigh nanomolar range[11]Not explicitly statedReduces pre-formed tumors in an ex vivo brain-tumor slice model.[11][12]Preclinical[11]

ACSS2 Signaling Pathway in Cancer

Under metabolic stress, such as hypoxia or low glucose, cancer cells upregulate ACSS2. The resulting acetyl-CoA produced from acetate has two primary fates: it can be utilized in the cytoplasm for lipid synthesis to support cell growth, or it can be translocated to the nucleus. In the nucleus, ACSS2-derived acetyl-CoA is used for the acetylation of histones and transcription factors, notably Hypoxia-Inducible Factor 2α (HIF-2α).[13][14] This acetylation is crucial for the activation of HIF-2α, which in turn drives the expression of genes involved in tumor progression, angiogenesis, and metastasis.[13][15]

ACSS2_Signaling_Pathway cluster_stress Tumor Microenvironment cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia ACSS2_cyto ACSS2 Hypoxia->ACSS2_cyto Upregulates Low Glucose Low Glucose Low Glucose->ACSS2_cyto Upregulates Acetate_cyto Acetate Acetate_cyto->ACSS2_cyto Substrate AcetylCoA_cyto Acetyl-CoA ACSS2_cyto->AcetylCoA_cyto Catalyzes ACSS2_nuc ACSS2 ACSS2_cyto->ACSS2_nuc Translocation Lipid_Synthesis Lipid Synthesis AcetylCoA_cyto->Lipid_Synthesis Cell_Growth Cell Growth & Proliferation Lipid_Synthesis->Cell_Growth AcetylCoA_nuc Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc Histone_Acetylation Histone Acetylation AcetylCoA_nuc->Histone_Acetylation HIF2a HIF-2α AcetylCoA_nuc->HIF2a Acetylates Gene_Expression Gene Expression (e.g., Angiogenesis, Metastasis) Histone_Acetylation->Gene_Expression Acetylated_HIF2a Acetylated HIF-2α HIF2a->Acetylated_HIF2a Acetylated_HIF2a->Gene_Expression

ACSS2 signaling in cancer under metabolic stress.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the comparative evaluation of ACSS2 inhibitors. Below are methodologies for key assays cited in the literature.

ACSS2 Biochemical Inhibition Assay (Fluorescence Polarization-Based)

This assay quantitatively measures the enzymatic activity of ACSS2 and the potency of inhibitors.

ACSS2_Biochemical_Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant ACSS2 - Inhibitor dilutions - Substrate mix (Acetate, CoA, ATP) - Detection reagents Start->Prepare_Reagents Incubate Incubate ACSS2 with inhibitor Prepare_Reagents->Incubate Initiate_Reaction Add substrate mix to initiate reaction Incubate->Initiate_Reaction Stop_Reaction Stop reaction and add detection reagents Initiate_Reaction->Stop_Reaction Measure_Signal Measure fluorescence polarization Stop_Reaction->Measure_Signal Calculate_IC50 Calculate IC50 values Measure_Signal->Calculate_IC50

Workflow for ACSS2 biochemical inhibition assay.

Methodology:

  • Reagent Preparation:

    • Dilute recombinant human ACSS2 enzyme to the desired concentration in assay buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO, followed by dilution in assay buffer.

    • Prepare a substrate mixture containing sodium acetate, Coenzyme A, and ATP in assay buffer.

    • Prepare detection reagents as per the manufacturer's instructions (e.g., Transcreener® AMP²/GMP² Assay).

  • Assay Procedure:

    • Add the diluted ACSS2 enzyme and the inhibitor dilutions to a 96-well plate.

    • Incubate at room temperature for a defined period (e.g., 15-30 minutes).

    • Initiate the enzymatic reaction by adding the substrate mixture.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents.

    • Incubate as required by the detection kit.

  • Data Analysis:

    • Measure the fluorescence polarization using a plate reader.

    • Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of ACSS2 inhibitors on cancer cell proliferation and viability.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the ACSS2 inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[16]

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[16]

  • Solubilization and Absorbance Reading:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the inhibitor concentration to determine the EC50 value.

In Vivo Tumor Xenograft Model

This model is crucial for evaluating the anti-tumor efficacy of ACSS2 inhibitors in a living organism.

In_Vivo_Xenograft_Workflow Start Start Cell_Implantation Subcutaneously implant cancer cells into immunocompromised mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer ACSS2 inhibitor or vehicle control (e.g., oral gavage, IP) Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Endpoint: Analyze tumor growth inhibition and assess survival Monitoring->Endpoint

Workflow for in vivo tumor xenograft studies.

Methodology:

  • Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231BR for breast cancer brain metastasis models) into the flank of immunocompromised mice (e.g., nude mice).[11]

  • Tumor Growth and Randomization:

    • Monitor the mice until tumors reach a predetermined size (e.g., 100-200 mm³).

    • Randomly assign mice to treatment and vehicle control groups.

  • Inhibitor Administration:

    • Administer the ACSS2 inhibitor at a specified dose and schedule (e.g., daily oral gavage or intraperitoneal injection).[7]

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

    • For survival studies, monitor the mice until a predefined endpoint is reached (e.g., tumor volume exceeding a certain limit).

Conclusion

The landscape of ACSS2 inhibitors in cancer therapy is rapidly advancing, with several promising candidates demonstrating potent anti-tumor activity in preclinical models. MTB-9655 is currently leading the clinical translation as the first-in-class oral inhibitor in a Phase I trial.[3] The development of brain-penetrant inhibitors like AD-8007 and AD-5584 opens up new possibilities for treating brain malignancies, a significant unmet need in oncology.[11] While VY-3-135 has been instrumental as a tool compound for preclinical validation of ACSS2 as a target, its therapeutic potential may be superseded by more recent developments.[7][9]

For researchers, the choice of inhibitor will depend on the specific research question, with factors such as potency, selectivity, and brain permeability being key considerations. The provided experimental protocols offer a foundation for the standardized evaluation of these and future ACSS2 inhibitors, facilitating a more direct comparison of their therapeutic potential. As our understanding of the intricacies of cancer metabolism deepens, targeting ACSS2 holds significant promise for the development of novel and effective cancer therapies.

References

Unveiling the Selectivity of Ac-CoA Synthase Inhibitor 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise cross-reactivity profile of a small molecule inhibitor is paramount for accurate experimental design and interpretation. This guide provides a detailed comparison of Ac-CoA Synthase Inhibitor 1's performance against its primary target, Acetyl-CoA Synthetase 2 (ACSS2), and other related enzymes. The information presented herein is supported by available experimental data to facilitate informed decisions in research and development.

Ac-CoA Synthase Inhibitor 1 is a potent and reversible inhibitor of the enzyme Acetyl-CoA Synthetase 2 (ACSS2), a key player in cellular metabolism that converts acetate (B1210297) to acetyl-CoA.[1][2] This acetyl-CoA is crucial for various downstream processes, including lipid synthesis and histone acetylation. The inhibitor demonstrates significant potency for ACSS2, with a reported half-maximal inhibitory concentration (IC50) of approximately 600 nM in a luciferase-based assay.[2] Another study reported an IC50 of 1.214 µM for ACSS2.[3]

Cross-Reactivity Profile

To provide a comprehensive comparison, this guide includes data on a structurally similar and highly specific ACSS2 inhibitor, VY-3-135. Studies on VY-3-135 have demonstrated its high specificity for ACSS2, with no inhibitory activity observed against the other short-chain acyl-CoA synthetase isoforms, ACSS1 and ACSS3.[4] This highlights the potential for developing highly selective inhibitors targeting ACSS2. While not direct evidence for Ac-CoA Synthase Inhibitor 1, this information serves as a valuable benchmark for assessing isoform specificity within this class of inhibitors.

The following table summarizes the available quantitative data on the inhibitory activity of Ac-CoA Synthase Inhibitor 1.

EnzymeCommon Name/FunctionInhibitorIC50 (µM)Assay Type
ACSS2 Acetyl-CoA Synthetase 2Ac-CoA Synthase Inhibitor 1~0.6[2]Luciferase-based
ACSS2 Acetyl-CoA Synthetase 2Ac-CoA Synthase Inhibitor 11.214[3]Not specified
ACSF2 Acyl-CoA Synthetase Family Member 2Ac-CoA Synthase Inhibitor 1Selective over this enzyme[2]Not specified
ACSL5 Acyl-CoA Synthetase Long-Chain Family Member 5Ac-CoA Synthase Inhibitor 1Selective over this enzyme[2]Not specified
ACSS1 Acetyl-CoA Synthetase 1 (Mitochondrial)VY-3-135 (comparator)No inhibition[4]Not specified
ACSS3 Acyl-CoA Synthetase Short-Chain Family Member 3VY-3-135 (comparator)No inhibition[4]Not specified

Cellular Activity

Beyond direct enzyme inhibition, Ac-CoA Synthase Inhibitor 1 has been shown to effectively block acetate utilization within cells. In HepG2 cells, it inhibits the incorporation of [14C]acetate into lipids with an IC50 of 6.8 µM and prevents the use of [14C]acetate for histone acetylation with an IC50 of 5.5 µM.[2][5]

Signaling Pathways and Experimental Workflows

To visually represent the processes discussed, the following diagrams have been generated using the DOT language.

ACSS2 Signaling Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Lipid_Synthesis Lipid Synthesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Inhibitor1 Ac-CoA Synthase Inhibitor 1 Inhibitor1->ACSS2

Caption: ACSS2 converts acetate to acetyl-CoA, a precursor for lipid synthesis and histone acetylation. Ac-CoA Synthase Inhibitor 1 blocks this activity.

Experimental Workflow: Luciferase-Based ACSS2 Inhibition Assay Reagents Combine Assay Buffer, ATP, CoA, Acetate, and ACSS2 Enzyme Add_Inhibitor Add Ac-CoA Synthase Inhibitor 1 (Varying Conc.) Reagents->Add_Inhibitor Incubate Incubate at Room Temperature Add_Inhibitor->Incubate Add_Luciferase Add Luciferase Reagent Incubate->Add_Luciferase Measure_Luminescence Measure Luminescence Add_Luciferase->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50

Caption: Workflow for determining the IC50 of Ac-CoA Synthase Inhibitor 1 using a luciferase-based assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Luciferase-Based Acetyl-CoA Synthetase Activity Assay (for IC50 Determination)

This assay quantifies the amount of ATP remaining after the acetyl-CoA synthesis reaction, which is inversely proportional to the ACSS2 activity. The remaining ATP is used by luciferase to generate a luminescent signal.

Materials:

  • Ac-CoA Synthase Inhibitor 1

  • Recombinant human ACSS2 enzyme

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Coenzyme A (CoA)

  • Sodium Acetate

  • Luciferase/Luciferin reagent (e.g., Promega's Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of Ac-CoA Synthase Inhibitor 1 in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the ACSS2 enzyme to each well (except for the no-enzyme control).

  • Add the diluted inhibitor to the appropriate wells. Include a DMSO-only control (vehicle).

  • To initiate the reaction, add a mixture of ATP, CoA, and sodium acetate to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the luciferase/luciferin reagent to each well to stop the synthetase reaction and initiate the luminescence reaction.

  • Measure the luminescence using a luminometer.

  • The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

[14C]Acetate Incorporation into Lipids Assay

This assay measures the ability of the inhibitor to block the conversion of acetate into acetyl-CoA, which is subsequently used for lipid synthesis.

Materials:

  • HepG2 cells

  • Cell culture medium

  • Ac-CoA Synthase Inhibitor 1

  • [14C]Sodium Acetate

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate HepG2 cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Ac-CoA Synthase Inhibitor 1 for a predetermined time.

  • Add [14C]Sodium Acetate to the culture medium and incubate for a specific period (e.g., 2-4 hours).

  • Wash the cells with cold PBS to remove unincorporated [14C]acetate.

  • Lyse the cells and extract the lipids using a suitable organic solvent.

  • Transfer the lipid-containing organic phase to a scintillation vial and evaporate the solvent.

  • Add scintillation cocktail to the vials and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of acetate incorporation into lipids compared to the vehicle-treated control cells and determine the IC50 value.

Histone Acetylation Inhibition Assay

This assay assesses the inhibitor's effect on the pool of acetyl-CoA available for histone acetylation.

Materials:

  • HepG2 cells

  • Cell culture medium

  • Ac-CoA Synthase Inhibitor 1

  • [14C]Sodium Acetate

  • Histone extraction buffers

  • SDS-PAGE gels and blotting apparatus

  • Antibodies against specific acetylated histones (e.g., anti-acetyl-H3)

  • Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Alternatively, for radiometric detection, extracted histones can be subjected to scintillation counting.

Procedure:

  • Culture and treat HepG2 cells with Ac-CoA Synthase Inhibitor 1 and [14C]Sodium Acetate as described in the lipid incorporation assay.

  • Harvest the cells and isolate the nuclear fraction.

  • Extract histones from the nuclei using an acid extraction protocol.

  • For Western Blotting:

    • Separate the extracted histones by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with an antibody specific for an acetylated histone lysine (B10760008) residue.

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensity to determine the relative level of histone acetylation.

  • For Radiometric Detection:

    • Quantify the protein concentration of the extracted histones.

    • Measure the radioactivity of a known amount of histone protein using a scintillation counter.

  • Calculate the percentage of inhibition of histone acetylation compared to the control and determine the IC50 value.

References

Evaluating the Selectivity Profile of Ac-CoA Synthase Inhibitor 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of Ac-CoA Synthase Inhibitor 1 against other known inhibitors of Acetyl-CoA Synthase (ACSS) and related enzymes. The information presented is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.

Executive Summary

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the available quantitative data for Ac-CoA Synthase Inhibitor 1 and its more potent analog, VY-3-135, against the human short-chain acyl-CoA synthetase family. Data for other commonly cited acyl-CoA synthetase inhibitors are included where available, though direct comparative data against all ACSS isoforms is limited.

InhibitorTarget EnzymeIC50 (nM)Notes
Ac-CoA Synthase Inhibitor 1 (VY-3-249) ACSS2 1214 ± 128 Potent inhibitor of the cytosolic/nuclear isoform.[2]
ACSS1No InhibitionHighly selective over the mitochondrial isoform.[2]
ACSS3No InhibitionNo activity against the propionyl-CoA synthetase.[2]
ACSF2, ACSL5Selective overQualitative description; specific IC50 values not reported.
VY-3-135ACSS2 44 ± 3.85 A more potent analog of Ac-CoA Synthase Inhibitor 1.[2]
ACSS1No InhibitionRetains high selectivity over ACSS1.[2]
ACSS3No InhibitionRetains high selectivity over ACSS3.[2]
Triacsin CACSL1, 3, 4InhibitsPrimarily known as a long-chain acyl-CoA synthetase inhibitor.
ACSL5 (human)~10,000
ACSS1, ACSS2Not ReportedDirect IC50 values against ACSS isoforms are not available.
CeruleninFASNInhibitsPrimarily a fatty acid synthase inhibitor.
ACSSInhibitsGeneral inhibition noted, but isoform-specific IC50s are not available.

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data is presented as mean ± standard deviation where available.

Experimental Protocols

The following protocols outline the general procedures for determining the in vitro selectivity of inhibitors against Acetyl-CoA and Acyl-CoA synthetases.

In Vitro Acetyl-CoA Synthetase (ACSS) Activity Assay

This protocol is adapted from established methods for measuring ACSS enzyme activity and inhibitor potency.[2][3]

1. Reagents and Materials:

  • Recombinant human ACSS1, ACSS2, and ACSS3 enzymes

  • Assay Buffer: 30 mM HEPES (pH 7.4), 140 mM NaCl, 2 mM MgCl2, 5 mM sodium acetate (B1210297), 2 mM DTT, 0.005% Brij-35

  • Substrates: Coenzyme A (CoA), ATP

  • Test Inhibitors (e.g., Ac-CoA Synthase Inhibitor 1) dissolved in 100% DMSO

  • Detection Reagent: TranScreener® TRF AMP/GMP assay kit (Bellbrook Labs) or similar AMP/GMP detection system

  • 384-well low volume, opaque plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

2. Procedure:

  • Prepare serial dilutions of the test inhibitors in 100% DMSO.

  • Dispense 100 nL of each inhibitor dilution into the wells of a 384-well plate.

  • Add 3 µL of the appropriate enzyme (e.g., 2 nM ACSS1, 3 nM ACSS2, or 25 nM ACSS3) in assay buffer to each well.

  • Initiate the enzymatic reaction by adding 2 µL of a substrate mix containing CoA and ATP to achieve final desired concentrations (e.g., 5 µM CoA and 10 µM ATP).

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of AMP produced by adding the detection reagents from the TranScreener® kit according to the manufacturer's instructions.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter variable slope model.

In Vitro Acyl-CoA Synthetase (ACSL) Activity Assay

This protocol is a general method for assessing the activity of long-chain acyl-CoA synthetases.

1. Reagents and Materials:

  • Recombinant human ACSL enzymes (e.g., ACSL1, ACSL3, ACSL4, ACSL5)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM EDTA, 10 mM ATP, 0.5 mM CoA

  • Substrate: Radiolabeled long-chain fatty acid (e.g., [1-14C]palmitic acid)

  • Test Inhibitors dissolved in DMSO

  • Scintillation fluid and vials

  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a reaction tube, combine the assay buffer, recombinant ACSL enzyme, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding the radiolabeled fatty acid substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by adding an extraction solvent (e.g., Dole's reagent: isopropanol:heptane:1 M H2SO4, 40:10:1).

  • Separate the aqueous and organic phases by centrifugation. The radiolabeled acyl-CoA product will be in the aqueous phase, while the unreacted fatty acid will be in the organic phase.

  • Transfer an aliquot of the aqueous phase to a scintillation vial containing scintillation fluid.

  • Quantify the amount of radiolabeled acyl-CoA by liquid scintillation counting.

  • Calculate the percent inhibition and determine the IC50 values as described for the ACSS assay.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of Ac-CoA Synthase Inhibitor 1.

Signaling_Pathway Acetate Acetate ACSS2 ACSS2 (Cytosol/Nucleus) Acetate->ACSS2 Substrate Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA Product Inhibitor1 Ac-CoA Synthase Inhibitor 1 Inhibitor1->ACSS2 Inhibition Lipid_Synthesis Lipid Synthesis Acetyl_CoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation

Caption: Mechanism of Ac-CoA Synthase Inhibitor 1 action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Reaction_Setup Combine Inhibitor, Enzyme, and Substrates Inhibitor_Dilution->Reaction_Setup Enzyme_Prep Prepare Enzyme Solutions (ACSS1, ACSS2, ACSLs, etc.) Enzyme_Prep->Reaction_Setup Substrate_Mix Prepare Substrate Mix (CoA, ATP, Fatty Acid) Substrate_Mix->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Detection Detect Product Formation (e.g., AMP, Acyl-CoA) Incubation->Detection Data_Quant Quantify Signal Detection->Data_Quant IC50_Calc Calculate % Inhibition and IC50 Values Data_Quant->IC50_Calc Profile_Gen Generate Selectivity Profile IC50_Calc->Profile_Gen

Caption: Workflow for inhibitor selectivity profiling.

References

Head-to-Head Comparison of Small Molecule Inhibitors Targeting ACSS2

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Discovery and Development

In the landscape of cancer metabolism, Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical therapeutic target. This enzyme plays a pivotal role in converting acetate (B1210297) into acetyl-CoA, a vital metabolite for lipid synthesis and histone acetylation, particularly under the stressful conditions of the tumor microenvironment such as hypoxia.[1][2] The heightened reliance of various cancer cells on ACSS2 for survival and proliferation has spurred the development of small molecule inhibitors aimed at disrupting this pathway. This guide provides a detailed head-to-head comparison of prominent ACSS2 inhibitors, presenting key performance data, experimental methodologies, and visual representations of the underlying biological pathways and workflows.

Quantitative Performance of ACSS2 Inhibitors

The following table summarizes the key quantitative data for several small molecule inhibitors of ACSS2. This data is essential for comparing their potency, selectivity, and cellular efficacy.

InhibitorTargetBiochemical IC50Cellular Efficacy (EC50)SelectivityBrain PermeabilityKey Features
VY-3-135 ACSS244 nM[3][4][5][6]-Highly selective for ACSS2 over ACSS1 and ACSS3.[3][4]Low[7]Potent and well-characterized inhibitor, serves as a standard for in vitro and in vivo studies.[3][8]
VY-3-249 ACSS2~1.2 µM[9]-Selective for ACSS2.Predicted to be low.[10]An earlier analog of VY-3-135 with lower potency.[3]
MTB-9655 ACSS20.15 nM[11][12]3 nM[11][12]Potent and selective.[13][14][15]Orally bioavailable.[16]First-in-class oral inhibitor currently in Phase I clinical trials (NCT04990739).[11][13][17]
AD-8007 ACSS2Data not publicly availableReduces colony formation and induces cell death in BCBM cells.[2][18][19]Selective for ACSS2.[20]High; significantly higher brain-to-blood ratio than VY-3-135.[7][20][21]Brain-penetrant inhibitor with potential for treating brain metastases.[2][18][19]
AD-5584 ACSS2Data not publicly availableReduces colony formation and induces cell death in BCBM cells.[2][18][19]Selective for ACSS2.[20]High; significantly higher brain-to-blood ratio than VY-3-135.[7][20][21]Brain-penetrant inhibitor with potential for treating brain metastases.[2][18][19]

BCBM: Breast Cancer Brain Metastasis

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the ACSS2 signaling pathway, a typical experimental workflow for inhibitor characterization, and the logical framework for comparing these molecules.

ACSS2_Signaling_Pathway ACSS2 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate Acetate_cyt Acetate Acetate_ext->Acetate_cyt ACSS2_cyt ACSS2 Acetate_cyt->ACSS2_cyt AcetylCoA_cyt Acetyl-CoA ACSS2_cyt->AcetylCoA_cyt ACSS2_nuc ACSS2 ACSS2_cyt->ACSS2_nuc Translocation (under stress) Lipid_Synthesis Lipid Synthesis AcetylCoA_cyt->Lipid_Synthesis Inhibitor ACSS2 Inhibitors (VY-3-135, MTB-9655, etc.) Inhibitor->ACSS2_cyt AcetylCoA_nuc Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc Histone_Acetylation Histone Acetylation AcetylCoA_nuc->Histone_Acetylation Gene_Expression Gene Expression Histone_Acetylation->Gene_Expression

Caption: ACSS2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Experimental Workflow for ACSS2 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., Transcreener®) Potency Determine IC50 Biochemical_Assay->Potency Selectivity Assess Selectivity (vs. ACSS1/3) Biochemical_Assay->Selectivity Cellular_Assay Cellular Assays Cell_Viability Cell Viability/Proliferation (e.g., Clonogenic Assay) Cellular_Assay->Cell_Viability Target_Engagement Target Engagement (Measure Acetyl-CoA levels) Cellular_Assay->Target_Engagement PK_Studies Pharmacokinetics (PK) (Solubility, Stability, Bioavailability) Potency->PK_Studies Efficacy_Models Efficacy in Xenograft Models Cell_Viability->Efficacy_Models PK_Studies->Efficacy_Models Toxicity Assess Toxicity Efficacy_Models->Toxicity

Caption: Workflow for evaluating ACSS2 inhibitors.

Comparison_Logic Logical Framework for Inhibitor Comparison cluster_criteria Comparison Criteria cluster_application Therapeutic Application Inhibitor_Pool Pool of ACSS2 Inhibitors (VY-3-135, MTB-9655, AD-8007, etc.) Potency Potency (IC50) Inhibitor_Pool->Potency Selectivity Selectivity Inhibitor_Pool->Selectivity Cellular_Activity Cellular Activity Inhibitor_Pool->Cellular_Activity PK_Properties Pharmacokinetics Inhibitor_Pool->PK_Properties Brain_Permeability Brain Permeability Inhibitor_Pool->Brain_Permeability Systemic_Cancers Systemic Cancers Potency->Systemic_Cancers Cellular_Activity->Systemic_Cancers PK_Properties->Systemic_Cancers Brain_Metastases Brain Metastases Brain_Permeability->Brain_Metastases

References

Validating ACSS2 Inhibition: A Comparative Guide to Genetic Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of pharmacological inhibitors for enzymes like Acetyl-CoA Synthetase 2 (ACSS2) marks a significant step in targeting cellular metabolism for therapeutic intervention, particularly in oncology. ACSS2 is a crucial enzyme that converts acetate (B1210297) into acetyl-CoA, a vital metabolite for lipid synthesis and histone acetylation, especially under conditions of metabolic stress such as hypoxia, which is common in the tumor microenvironment.[1][2][3] Validating that the observed effects of a small molecule inhibitor are indeed due to its interaction with the intended target is a cornerstone of preclinical drug development. This guide provides a comparative overview of using genetic controls—specifically CRISPR-Cas9 knockout and shRNA/siRNA knockdown—to validate the on-target effects of ACSS2 inhibitors, supported by experimental data and detailed protocols.

Pharmacological vs. Genetic Inhibition: A Head-to-Head Comparison

The primary goal of using genetic controls is to phenocopy the effects of a pharmacological inhibitor. If a specific inhibitor and the genetic removal or reduction of the target protein elicit the same biological outcome, it provides strong evidence that the inhibitor is acting on-target.

FeaturePharmacological Inhibition (Small Molecule Inhibitors)Genetic Perturbation (CRISPR KO / shRNA KD)
Principle of Action Reversible or irreversible binding to the target protein, blocking its activity.Permanent removal of the gene (knockout) or degradation of its mRNA transcript (knockdown).
Speed of Onset Rapid, often within minutes to hours.Slower, requires days to weeks for gene editing or transcript degradation and subsequent protein depletion.
Reversibility Typically reversible upon withdrawal of the compound (for reversible inhibitors).Knockout is permanent. Knockdown can be reversible depending on the system used (e.g., inducible shRNA).
Specificity Potential for off-target effects, where the inhibitor binds to unintended proteins.Highly specific to the targeted gene, though off-target gene editing can occur with CRISPR.
Compensation Acute inhibition may not allow for cellular compensatory mechanisms to activate.Chronic absence of the protein can lead to the upregulation of compensatory pathways.
Application In vitro and in vivo studies, therapeutic potential.Primarily for target identification and validation in in vitro and preclinical in vivo models.

Data Presentation: ACSS2 Inhibitor vs. Genetic Controls

The following tables summarize quantitative data from studies directly comparing the effects of ACSS2 pharmacological inhibition with its genetic depletion.

Table 1: Effect on Tumor Growth (In Vivo)

This table compares the effect of the ACSS2 inhibitor VY-3-135 against CRISPR-Cas9 knockout of ACSS2 in a murine breast cancer model (Brpkp110 cells).

Treatment GroupMean Tumor Volume (mm³) at Day 21% Growth Inhibition vs. ControlData Source
Vehicle Control ~1250-[4]
ACSS2 CRISPR KO ~500~60%[4]
VY-3-135 (100 mpk, daily) ~400~68%[4]
Table 2: Effect on Nuclear Acetyl-CoA and Histone Acetylation

This table summarizes the impact of an ACSS2 inhibitor versus shRNA-mediated knockdown on nuclear acetyl-CoA levels and histone H3 acetylation in neuronal cells.

ConditionChange in Nuclear Acetyl-CoA (vs. Control)Change in Histone H3K27 AcetylationData Source
ACSS2 shRNA Knockdown -19% ± 3%Reduced[2][5]
ACSS2 Inhibitor -25% ± 5%Reduced[2][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of validation studies.

CRISPR-Cas9 Mediated Knockout of ACSS2

This protocol describes the generation of stable ACSS2 knockout cancer cell lines.

  • gRNA Design and Cloning:

    • Design two or more single guide RNAs (sgRNAs) targeting an early exon of the ACSS2 gene to ensure a frameshift mutation. Use a validated online tool (e.g., CHOPCHOP, Synthego).

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into a Cas9-expressing vector, such as pX458 (which also contains a GFP reporter), that has been linearized with the BbsI restriction enzyme.[6]

  • Transfection:

    • Transfect the target cancer cell line (e.g., MDA-MB-231, A375) with the gRNA/Cas9 plasmid using a suitable transfection reagent like Lipofectamine 3000, following the manufacturer's protocol.

  • Single-Cell Sorting:

    • 48 hours post-transfection, harvest the cells.

    • Use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.

  • Clonal Expansion and Validation:

    • Culture the single cells until colonies form (2-3 weeks).

    • Expand the clones and harvest genomic DNA and protein lysates.

    • Validation (Protein): Confirm the absence of ACSS2 protein expression via Western blot analysis using a validated ACSS2 antibody.[1]

    • Validation (Genomic): Use PCR to amplify the targeted genomic region and perform Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift.

shRNA-Mediated Knockdown of ACSS2

This protocol details the stable knockdown of ACSS2 expression using a lentiviral delivery system.

  • shRNA Vector Preparation:

    • Obtain or clone a validated shRNA sequence targeting ACSS2 into a lentiviral vector (e.g., pLKO.1). A non-targeting scrambled shRNA should be used as a negative control.[7] A typical knockdown sequence for human ACSS2 is 5′-CAGGAUUGAUGACAUGCUCAA-3′.[7]

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA vector and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like FuGENE.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection and concentrate the virus.

  • Transduction:

    • Transduce the target cancer cells with the lentivirus in the presence of polybrene (8 µg/mL) to enhance efficiency.

    • 24 hours post-transduction, replace the medium with fresh medium containing a selection agent (e.g., puromycin (B1679871) at 1-10 µg/mL, concentration to be determined by a kill curve).

  • Selection and Validation:

    • Select the transduced cells for 3-7 days until non-transduced control cells are eliminated.

    • Validation (mRNA): Confirm the reduction of ACSS2 mRNA levels using quantitative real-time PCR (qRT-PCR).

    • Validation (Protein): Perform Western blot analysis on cell lysates to confirm a significant reduction (>75%) in ACSS2 protein levels compared to the scrambled shRNA control.[8]

Western Blot for Histone Acetylation

This protocol is used to assess the functional consequence of ACSS2 inhibition on a key downstream epigenetic mark.

  • Histone Extraction:

    • Treat ACSS2 knockout/knockdown cells or inhibitor-treated cells alongside their respective controls.

    • Harvest cells and perform acid extraction of histones or use a commercial histone extraction kit.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of histone extracts (e.g., 5-10 µg) onto a 15% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against specific histone modifications (e.g., anti-H3K27ac) and a loading control (e.g., anti-total Histone H3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to compare levels of acetylation.[9]

Visualizing Pathways and Workflows

ACSS2 Metabolic Pathway

ACSS2_Pathway cluster_cytosol Cytosol / Nucleus cluster_downstream Downstream Processes Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Substrate AcetylCoA AcetylCoA ACSS2->AcetylCoA Product Lipid_Synthesis Lipid_Synthesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone_Acetylation AcetylCoA->Histone_Acetylation Inhibitor Inhibitor Inhibitor->ACSS2 Inhibition

Caption: ACSS2 converts acetate to acetyl-CoA for lipid synthesis and histone acetylation.

CRISPR Knockout Validation Workflow```dot

CRISPR_Workflow A Design & Clone sgRNA into Cas9 Vector B Transfect Target Cells A->B C FACS Sort Single GFP+ Cells B->C D Expand Clonal Populations C->D E Validate KO (Western Blot, Sequencing) D->E

Caption: Logical framework for confirming on-target effects using genetic controls.

References

A Head-to-Head Comparison of Ac-CoA Synthase Inhibitor1 and MTB-9655 in Preclinical and Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key Acetyl-CoA Synthetase 2 (ACSS2) inhibitors: Ac-CoA Synthase Inhibitor1, a widely used research compound, and MTB-9655, a clinical-stage investigational drug. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to aid in understanding their respective pharmacological profiles.

Introduction

Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical metabolic enzyme in cancer biology, playing a pivotal role in converting acetate (B1210297) into acetyl-CoA, a vital precursor for lipid synthesis and histone acetylation, particularly under nutrient-deprived conditions. The inhibition of ACSS2 represents a promising therapeutic strategy for various cancers. This guide focuses on a direct comparison of two small molecule inhibitors of ACSS2: this compound and MTB-9655. While the former is a valuable tool for preclinical research, the latter has advanced into clinical trials, offering a glimpse into the potential of ACSS2 inhibition in oncology.

At a Glance: Key Differences

FeatureThis compoundMTB-9655
Development Stage Preclinical Research CompoundPhase 1 Clinical Trials
Reported In Vivo Data Not Publicly AvailableYes (Patient-Derived Xenograft Models)
Clinical Trials NoYes (NCT04990739)[1]
Potency (Biochemical Assay) IC50: 0.6 µM[2]IC50: 0.15 nM[1]
Potency (Cellular Assay) IC50: 5.5-6.8 µM (HepG2 cells)[2]EC50: 3 nM[1]

In Vitro and Preclinical Data

A summary of the available in vitro and preclinical data for both inhibitors is presented below, highlighting their potency and activity in cellular and animal models.

Biochemical and Cellular Activity
ParameterThis compoundMTB-9655
Target Acetyl-CoA Synthetase 2 (ACSS2)Acetyl-CoA Synthetase 2 (ACSS2)
Mechanism of Action Reversible, acetate-dependent inhibitorPotent and selective inhibitor
Biochemical IC50 0.6 µM[2]0.15 nM[1]
Cellular EC50 Not Reported3 nM[1]
[¹⁴C]acetate into lipids (HepG2 cells) IC50 6.8 µM[2]Not Reported
[¹⁴C]acetate for histone acetylation (HepG2 cells) IC50 5.5 µM[2]Not Reported
Cellular [¹⁴C]acetate uptake IC50 5 µM[2]Not Reported
In Vivo Preclinical Data: MTB-9655

MTB-9655 has demonstrated anti-tumor effects in xenograft mouse models of human colorectal, breast, and lung cancers that express high levels of ACSS2.[1] In patient-derived xenograft (PDX) models, tumors with high ACSS2 mRNA expression (over 50 TPM copies) showed significant sensitivity to MTB-9655.[3] Furthermore, preclinical studies in PDX models have revealed a significant synergistic effect when MTB-9655 is combined with cisplatin (B142131) and gemcitabine.[3]

Clinical Trial Data: MTB-9655

MTB-9655 is currently being evaluated in a Phase 1 first-in-human clinical trial (NCT04990739) in patients with advanced solid tumors.[1]

Phase 1 Trial Overview (NCT04990739)
ParameterDetails
Trial Design Open-label, dose-escalation study with a combined accelerated titration and 3+3 design.[1]
Patient Population Patients with advanced solid tumors who have failed or refused standard treatment.
Treatment Regimen Once daily (QD) oral administration in 21-day cycles.[1]
Doses Evaluated Up to 225 mg (as of the latest report).[1]
Number of Patients 10 subjects (as of the latest report).[1]
Key Clinical Findings for MTB-9655
FindingResult
Safety and Tolerability Well tolerated, with no dose-limiting toxicities or Grade 3 treatment-related adverse events observed up to the 225mg dose level. The most common adverse event was nausea (29%).[1][3]
Pharmacokinetics Rapidly absorbed after oral dosing with a half-life of 6-12 hours. Dose-proportional exposure was observed.[1][3]
Pharmacodynamics A low-grade, reversible increase in bilirubin (B190676) levels was observed in one patient at the 225mg dose, potentially attributable to off-target inhibition of the UGT1A1 enzyme (IC50 = 729 nM). This may serve as a marker of significant drug exposure.[1][4]
Anti-tumor Activity Assessment of anti-tumor activity is ongoing.
Maximum Tolerated Dose (MTD) Not yet reached; dose escalation is continuing.[1]

Experimental Protocols

In Vitro Assay for this compound (Luciferase-based)

While a detailed, step-by-step protocol is not publicly available, the IC50 value for this compound was determined using a luciferase-based assay. This type of assay typically measures the amount of ATP remaining after the ACSS2-catalyzed reaction. The conversion of acetate and CoA to acetyl-CoA by ACSS2 consumes ATP. The remaining ATP is then used by luciferase to produce light, and the luminescence signal is inversely proportional to the ACSS2 activity.

[¹⁴C]Acetate Incorporation Assays (HepG2 cells) for this compound

The inhibitory effect of this compound on the incorporation of acetate into lipids and for histone acetylation was assessed in HepG2 cells using [¹⁴C]acetate as a tracer.[2] The general steps for such an assay would involve:

  • Cell Culture: HepG2 cells are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Labeling: [¹⁴C]acetate is added to the culture medium for a defined period.

  • Harvesting and Fractionation: Cells are harvested, and cellular components (lipids, histones) are isolated.

  • Quantification: The amount of [¹⁴C] incorporated into each fraction is measured using a scintillation counter.

  • Data Analysis: IC50 values are calculated based on the dose-response curve.

Patient-Derived Xenograft (PDX) Model for MTB-9655 Evaluation

Detailed protocols for the specific PDX models used for MTB-9655 are not published. However, a general workflow for establishing and utilizing PDX models is as follows:

PDX_Workflow Patient Patient Tumor Tissue Implantation Implantation into Immunocompromised Mice Patient->Implantation PDX_Establishment PDX Model Establishment (Tumor Growth) Implantation->PDX_Establishment Expansion Tumor Expansion & Cryopreservation PDX_Establishment->Expansion Treatment_Cohorts Allocation to Treatment Cohorts Expansion->Treatment_Cohorts Treatment Treatment with MTB-9655 (or Vehicle/Comparator) Treatment_Cohorts->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., TGI, Biomarkers) Monitoring->Endpoint clinical_trial_design cluster_escalation Dose Escalation Phase cluster_expansion Dose Expansion Phase start Enrollment of Patients with Advanced Solid Tumors dose1 Cohort 1 (Dose Level 1) start->dose1 dose2 Cohort 2 (Dose Level 2) dose1->dose2 If safe dose_n Cohort n (Dose Level n) dose2->dose_n Continue escalation mtd Determine MTD/RP2D dose_n->mtd expand Enroll Additional Patients at MTD/RP2D mtd->expand ACSS2_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Lipid_Synthesis De Novo Lipogenesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Tumor_Growth Tumor Growth & Survival Lipid_Synthesis->Tumor_Growth Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Tumor_Growth Inhibitor This compound MTB-9655 Inhibitor->ACSS2

References

A Comparative Guide to Ac-CoA Synthase Inhibitors: Unveiling the Advantages of Next-Generation Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ac-CoA Synthase Inhibitor1 and its improved analog, VY-3-135, against older acyl-CoA synthetase inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visual representations of pathways and workflows, this document aims to equip researchers with the necessary information to make informed decisions for their drug discovery and development endeavors.

Introduction to Acetyl-CoA Synthetase Inhibition

Acetyl-CoA synthetase (Ac-CoA synthase or ACSS) is a critical enzyme that catalyzes the conversion of acetate (B1210297) to acetyl-CoA. This metabolic workhorse plays a pivotal role in cellular bioenergetics and biosynthesis, particularly in cancer cells under metabolic stress. There are two key isoforms in mammalian cells: ACSS1, located in the mitochondria, and ACSS2, found in both the cytoplasm and the nucleus. ACSS2 has emerged as a promising therapeutic target, especially in oncology, as many cancer cells upregulate this enzyme to utilize acetate as an alternative carbon source for fatty acid synthesis and histone acetylation, thereby promoting tumor growth and survival.

The landscape of Ac-CoA synthase inhibitors has evolved significantly. Early compounds were often non-specific or targeted broader pathways. The development of potent and selective ACSS2 inhibitors like this compound (VY-3-249) and its more stable and potent successor, VY-3-135, represents a significant leap forward. This guide will delve into the quantitative advantages of these newer compounds over their predecessors.

Quantitative Comparison of Inhibitor Potency and Selectivity

The efficacy of an inhibitor is primarily determined by its potency (IC50) and its selectivity for the target enzyme over other related enzymes. The following tables summarize the available data for this compound (and its analogs) and older compounds.

Table 1: Potency of Modern ACSS2 Inhibitors

CompoundTargetIC50Reference
VY-3-135 ACSS244 nM[1][2]
This compound (VY-3-249) ACSS2~1.3 µM

Table 2: Selectivity of Modern ACSS2 Inhibitors

CompoundTargetActivity against ACSS1/ACSS3Reference
VY-3-135 ACSS2No significant inhibition[1][2]
This compound (VY-3-249) ACSS2No significant inhibition

Table 3: Potency of Older Acyl-CoA Synthetase Inhibitors

CompoundTarget(s)IC50 / KiExperimental ContextReference
Triacsin C Long-chain acyl-CoA synthetase (ACSL)IC50: 3.6 - 8.7 µMPseudomonas aeruginosa and rat liver enzymes[3]
CpACS1 and CpACS2IC50: 3.70 µM and 2.32 µMCryptosporidium parvum enzymes[4]
Faa2p and Faa4pKi: 15 nM and 2 µMYeast enzymes
Cerulenin (B1668410) Fatty Acid Synthase (FASN)-Primarily a FASN inhibitor, indirect effect on Ac-CoA utilization[5][6][7]
Thiolactomycin (B1682310) Fatty Acid Synthase (FAS-II)-Primarily a bacterial fatty acid synthase inhibitor[8][9]
N-Ethylmaleimide Acyl-CoA Synthetase-Irreversibly modifies cysteine residues, non-specific
Malonyl-CoA Acetyl-CoA Carboxylase (ACC)-Competitive inhibitor of ACC, which produces malonyl-CoA[10]

Note: Direct comparison of IC50 values between the modern and older inhibitors is challenging due to the different enzyme sources and assay conditions. However, the data clearly indicates that VY-3-135 is a highly potent and specific inhibitor of the intended therapeutic target, ACSS2, with nanomolar efficacy.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams are provided.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate Acetate_cyt Acetate Acetate_ext->Acetate_cyt ACSS2 ACSS2 Acetate_cyt->ACSS2 Acetyl_CoA_cyt Acetyl-CoA ACSS2->Acetyl_CoA_cyt Acetyl_CoA_nuc Acetyl-CoA ACSS2->Acetyl_CoA_nuc FASN FASN Acetyl_CoA_cyt->FASN Fatty_Acids Fatty Acid Synthesis FASN->Fatty_Acids Inhibitor1 Ac-CoA Synthase Inhibitor1 / VY-3-135 Inhibitor1->ACSS2 HATs HATs Acetyl_CoA_nuc->HATs Histone_Ac Histone Acetylation HATs->Histone_Ac

Fig. 1: ACSS2 Signaling Pathway and Point of Inhibition.

start Start recombinant_protein Purified Recombinant ACSS2 Enzyme start->recombinant_protein substrates ATP, CoA, Acetate start->substrates inhibitor Test Inhibitor (e.g., VY-3-135) start->inhibitor reaction_mix Prepare Reaction Mixture recombinant_protein->reaction_mix substrates->reaction_mix inhibitor->reaction_mix luciferase_reagent Add Luciferase/ Luciferin Reagent reaction_mix->luciferase_reagent luminometer Measure Luminescence luciferase_reagent->luminometer data_analysis Calculate IC50 luminometer->data_analysis end End data_analysis->end start Start cell_culture Culture Cancer Cells (e.g., HepG2) start->cell_culture add_inhibitor Add Test Inhibitor cell_culture->add_inhibitor add_radiolabel Add [14C]-Acetate add_inhibitor->add_radiolabel incubation Incubate for a Defined Period add_radiolabel->incubation cell_lysis Lyse Cells incubation->cell_lysis lipid_extraction Extract Lipids cell_lysis->lipid_extraction scintillation Measure Radioactivity via Scintillation Counting lipid_extraction->scintillation data_analysis Calculate Percent Incorporation and IC50 scintillation->data_analysis end End data_analysis->end

References

A Comparative Review of ACSS2 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance, experimental data, and underlying mechanisms of key Acetyl-CoA Synthetase 2 (ACSS2) inhibitors. This guide is intended to inform research and development decisions in oncology and other fields where acetate (B1210297) metabolism plays a critical role.

Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a significant therapeutic target, particularly in the context of cancer metabolism.[1] ACSS2 is a crucial enzyme that converts acetate into acetyl-CoA, a vital molecule for cellular processes such as lipid synthesis and histone acetylation.[1] Under conditions of metabolic stress, such as hypoxia and low nutrient availability, which are common in the tumor microenvironment, cancer cells often upregulate ACSS2 to utilize acetate as an alternative carbon source to fuel their growth and survival.[2][3] Consequently, the inhibition of ACSS2 presents a promising strategy for cancer therapy.[1] This guide provides a comparative overview of several key ACSS2 inhibitors, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Performance Comparison of ACSS2 Inhibitors

A number of small molecule inhibitors targeting ACSS2 have been developed and characterized. These compounds exhibit varying degrees of potency, selectivity, and pharmacokinetic properties. The following tables summarize the available quantitative data for some of the most cited ACSS2 inhibitors.

Inhibitor Target IC50 Selectivity vs. ACSS1/ACSS3 Key Features References
VY-3-135 ACSS244 nMHigh (No significant inhibition observed)Orally active, stable, potent, but with poor predicted brain permeability.[4][5][6][4][6][7][8][9]
VY-3-249 ACSS2~1.3 µMHigh (No significant inhibition observed)Predecessor to VY-3-135 with lower potency and stability.[9][5][9][10]
AD-5584 ACSS2N/ASpecific for ACSS2Brain-penetrant, reduces tumor growth in brain metastasis models.[5][11][5][10][11][12][13]
AD-8007 ACSS2N/ASpecific for ACSS2Brain-penetrant, shows synergy with radiation therapy.[5][11][5][10][11][12][13]
MTB-9655 ACSS20.15 nM (biochemical), 3 nM (cellular)SelectiveFirst oral ACSS2 inhibitor to enter Phase 1 clinical trials.[14][15][14][15][16][17][18]
CRD1400 ACSS2Low nanomolarSpecific for ACSS2Kills acetate-dependent tumor cells and sensitizes them to chemotherapy.[19][19]
"ACSS2 inhibitor" (Selleck Chem) ACSS26.8 µM (lipid incorporation), 5.5 µM (histone acetylation)SpecificA quinoxaline (B1680401) compound that inhibits acetate incorporation into lipids and histones.[20][20][21]

N/A: Not available in the reviewed sources.

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of several ACSS2 inhibitors. The efficacy is often dependent on the ACSS2 expression levels in the tumors.

Inhibitor Cancer Model Dosing Schedule Outcome References
VY-3-135 MDA-MB-468 (ACSS2high) Breast Cancer Xenograft100 mg/kg/day, PO, 30 daysRepressed tumor growth.[4][4][22]
VY-3-135 WHIM12 (ACSS2low) Breast Cancer Xenograft100 mg/kg/day, PO, 30 daysMostly ineffective.[4][4][22]
AD-8007 Breast Cancer Brain Metastasis ModelN/AReduced tumor burden and extended survival.[5][5][11][13]
MTB-9655 Colorectal, Breast, and Lung Cancer Xenografts (ACSS2high)N/AInduced anti-tumor effects.[14][15][14][15]

N/A: Not available in the reviewed sources.

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action of ACSS2 inhibitors and the methods used to evaluate them, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

ACSS2_Signaling_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA FattyAcid Fatty Acid Synthesis AcetylCoA->FattyAcid Histone Histone Acetylation AcetylCoA->Histone TumorGrowth Tumor Growth & Survival FattyAcid->TumorGrowth Histone->TumorGrowth Inhibitor ACSS2 Inhibitor Inhibitor->ACSS2

ACSS2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EnzymeAssay Enzymatic Assay (e.g., Transcreener®) CellAssay Cell-Based Assay (e.g., 13C-Acetate Tracing) EnzymeAssay->CellAssay Confirm cellular activity Xenograft Xenograft Model (e.g., Breast Cancer) CellAssay->Xenograft Lead candidate selection Dosing Inhibitor Dosing Xenograft->Dosing TumorMeasurement Tumor Growth Measurement Dosing->TumorMeasurement PKPD PK/PD Analysis TumorMeasurement->PKPD

A typical experimental workflow for evaluating ACSS2 inhibitors.

Detailed Experimental Protocols

In Vitro ACSS2 Enzyme Inhibition Assay (TranScreener® Assay)

This assay biochemically measures the activity of ACSS2 by detecting the production of AMP, a product of the enzymatic reaction.[23][24]

Materials:

  • Recombinant human ACSS2, ACSS1, and ACSS3 enzymes.

  • Assay Buffer: 30 mM HEPES (pH 7.4), 140 mM NaCl, 2 mM MgCl2, 5 mM sodium acetate, 2 mM DTT, 0.005% Brij35.[23]

  • Substrates: ATP, Coenzyme A (CoA).

  • Test Inhibitors (e.g., VY-3-135) serially diluted in DMSO.

  • TranScreener® TRF AMP/GMP Assay Kit.

  • 384-well low-volume opaque plates.

Procedure:

  • Prepare serial dilutions of the test inhibitor in 100% DMSO.

  • Transfer 100 nL of each inhibitor dilution to the wells of the 384-well plate.

  • Add 3 µL of the respective enzyme (ACSS1, ACSS2, or ACSS3) in assay buffer to the wells.

  • Initiate the reaction by adding a substrate mixture containing ATP and CoA. Final concentrations are typically around 10 µM ATP and 5 µM CoA.[23]

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).[23]

  • Stop the reaction and detect the generated AMP according to the TranScreener® assay kit protocol, which involves the addition of a terbium-conjugated antibody and an AMP tracer.

  • Measure the fluorescence polarization on a suitable plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Acetate Utilization Assay

This assay determines the ability of an ACSS2 inhibitor to block the incorporation of acetate into cellular lipids and other metabolites within intact cells.[3]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468).

  • Cell culture medium and supplements.

  • 13C2-labeled sodium acetate.

  • Test inhibitor.

  • Solvents for metabolite extraction (e.g., methanol, chloroform).

  • Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of the ACSS2 inhibitor or vehicle control for a specified duration (e.g., 24 hours).[4]

  • During the last few hours of treatment, replace the culture medium with a medium containing 13C2-acetate.

  • After incubation, wash the cells with cold PBS and quench metabolism.

  • Extract metabolites from the cells using a suitable solvent system.

  • Analyze the incorporation of 13C into fatty acids (e.g., palmitate) and other metabolites using LC-MS.

  • A reduction in the labeling of these metabolites in inhibitor-treated cells compared to controls indicates on-target activity.[23]

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ACSS2 inhibitor in a mouse xenograft model.[2][22]

Materials:

  • Immunocompromised mice (e.g., nude mice).

  • Cancer cell line for tumor implantation (e.g., MDA-MB-468).

  • Matrigel (optional, for subcutaneous injection).

  • ACSS2 inhibitor formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection).[6]

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject cancer cells into the flanks of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Randomize the mice into treatment and control groups.

  • Administer the ACSS2 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).[4]

  • Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Plot tumor growth curves and perform statistical analysis to determine the efficacy of the inhibitor.

Blood-Brain Barrier Permeability Assay

This assay is crucial for inhibitors intended to treat brain tumors and evaluates the ability of a compound to cross the blood-brain barrier (BBB).[10]

Materials:

  • Mice (e.g., Balb/c).

  • ACSS2 inhibitor formulated for intraperitoneal injection.

  • Anesthesia (e.g., isoflurane).

  • Equipment for blood collection and brain tissue homogenization.

  • LC-MS/MS system for compound quantification.

Procedure:

  • Administer a single dose of the ACSS2 inhibitor to the mice via intraperitoneal injection (e.g., 50 mg/kg).[5][10]

  • At a specified time point post-injection (e.g., 30 or 60 minutes), anesthetize the mice.[10]

  • Collect blood via cardiac puncture.

  • Perfuse the mice with saline to remove blood from the brain vasculature.

  • Excise the brain and homogenize the tissue.

  • Extract the inhibitor from the plasma and brain homogenate samples.

  • Quantify the concentration of the inhibitor in both plasma and brain tissue using LC-MS/MS.

  • The brain-to-plasma concentration ratio is calculated to assess the extent of BBB penetration. A higher ratio indicates better permeability.[5]

Conclusion

The development of ACSS2 inhibitors represents a promising therapeutic avenue, particularly for cancers that thrive in metabolically challenging environments. The inhibitors discussed in this guide, from the well-characterized VY-3-135 to the brain-penetrant AD-5584 and AD-8007, and the clinical-stage MTB-9655, each offer unique properties and potential applications. The provided data and experimental protocols serve as a valuable resource for researchers and drug developers to design and execute further studies aimed at harnessing the therapeutic potential of ACSS2 inhibition. Future research should focus on further elucidating the in vivo efficacy and safety profiles of these compounds, as well as exploring their potential in combination therapies.

References

On-Target Efficacy of Ac-CoA Synthase Inhibitor 1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ac-CoA Synthase Inhibitor 1 (ACSS2i-1) with other known ACSS2 inhibitors, offering a comprehensive overview of their on-target effects supported by experimental data. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these inhibitors for their studies.

Introduction to Acetyl-CoA Synthetase 2 (ACSS2)

Acetyl-CoA Synthetase 2 (ACSS2) is a crucial enzyme that catalyzes the conversion of acetate (B1210297) to acetyl-CoA, a central metabolite in cellular bioenergetics and biosynthesis.[1] ACSS2 plays a significant role in providing acetyl-CoA for lipid synthesis and histone acetylation, particularly under conditions of metabolic stress such as hypoxia and nutrient deprivation. Its upregulation in various cancers has made it an attractive therapeutic target. This guide focuses on the on-target effects of a commercially available inhibitor, Ac-CoA Synthase Inhibitor 1, and compares its performance with other notable inhibitors of ACSS2.

Comparative Performance of ACSS2 Inhibitors

The following table summarizes the key quantitative data for Ac-CoA Synthase Inhibitor 1 and its alternatives. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of ACSS2 by 50% in in vitro assays.

InhibitorTargetIC50 (in vitro)Key Cellular EffectsReference
Ac-CoA Synthase Inhibitor 1 ACSS2~600 nMInhibits cellular [¹⁴C]acetate uptake into lipids and histones (IC50 ~5-7 µM).[2]
VY-3-135 ACSS244 nMPotently inhibits ACSS2-dependent fatty acid metabolism.[3][4][5][6]
AD-8007 ACSS2~890 nMReduces lipid storage and cell colony formation; brain-penetrant.[7][8]
AD-5584 ACSS2High nanomolar rangeReduces lipid storage and cell colony formation; brain-penetrant.[8][9]

Experimental Protocols for On-Target Validation

Confirmation of on-target effects is critical in drug development. The following are detailed methodologies for key experiments used to validate the efficacy and specificity of ACSS2 inhibitors.

In Vitro ACSS2 Enzymatic Activity Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant ACSS2.

Principle: The assay quantifies the production of AMP, a product of the ACSS2-catalyzed reaction, using a commercially available detection kit.

Materials:

  • Recombinant human ACSS2 protein

  • ACSS2 Inhibitor (e.g., Ac-CoA Synthase Inhibitor 1)

  • ATP

  • Coenzyme A (CoA)

  • Sodium Acetate

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • AMP detection kit (e.g., AMP-Glo™ Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the ACSS2 inhibitor in DMSO and then dilute in assay buffer.

  • In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).

  • Add the ACSS2 enzyme to each well.

  • Initiate the enzymatic reaction by adding a substrate mixture containing ATP, CoA, and sodium acetate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of AMP produced according to the manufacturer's protocol for the AMP-Glo™ Assay.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Principle: Cells are treated with the inhibitor, heated to denature proteins, and the amount of soluble, non-denatured ACSS2 is quantified by Western blotting. An increase in the thermal stability of ACSS2 in the presence of the inhibitor indicates target engagement.

Materials:

  • Cancer cell line with detectable ACSS2 expression (e.g., HepG2, MDA-MB-231)

  • ACSS2 Inhibitor

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against ACSS2

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the ACSS2 inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest the cells and wash with PBS.

  • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-ACSS2 antibody. Use a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the amount of soluble ACSS2 at each temperature.

  • Plot the percentage of soluble ACSS2 against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target stabilization and engagement.

[¹⁴C]Acetate Uptake and Incorporation Assay

This assay measures the ability of the inhibitor to block the uptake and metabolic utilization of acetate by cells.

Principle: Cells are incubated with radiolabeled [¹⁴C]acetate in the presence or absence of the inhibitor. The incorporation of the radiolabel into lipids and histones is then quantified.

Materials:

  • Cancer cell line (e.g., HepG2)

  • ACSS2 Inhibitor

  • [¹⁴C]Sodium Acetate

  • Cell culture medium

  • Scintillation counter and scintillation fluid

  • Reagents for lipid extraction (e.g., chloroform, methanol)

  • Reagents for histone extraction (e.g., acid extraction)

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the ACSS2 inhibitor or vehicle control for a specified time.

  • Add [¹⁴C]acetate to the medium and incubate for a defined period (e.g., 2-4 hours).

  • For lipid incorporation:

    • Wash the cells with cold PBS.

    • Lyse the cells and extract the lipids using a suitable solvent mixture (e.g., chloroform:methanol).

    • Measure the radioactivity in the lipid fraction using a scintillation counter.

  • For histone incorporation:

    • Wash the cells with cold PBS.

    • Isolate the nuclei and extract the histones using an acid extraction protocol.

    • Measure the radioactivity in the histone fraction using a scintillation counter.

  • Calculate the percent inhibition of [¹⁴C]acetate incorporation at each inhibitor concentration and determine the IC50 value.

Visualizing On-Target Effects and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways involving ACSS2 and the experimental workflow to confirm on-target effects.

ACSS2_Signaling_Pathway ACSS2 Signaling Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA AcetylCoA ACSS2->AcetylCoA ATP, CoA Lipid_Synthesis Lipid Synthesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression ACSS2_Inhibitor1 Ac-CoA Synthase Inhibitor 1 ACSS2_Inhibitor1->ACSS2

ACSS2 Signaling Pathway and Point of Inhibition

Experimental_Workflow Workflow for Confirming On-Target Effects cluster_invitro In Vitro Validation cluster_cellular Cellular Validation Enzymatic_Assay 1. In Vitro Enzymatic Assay (IC50 Determination) CETSA 2. Cellular Thermal Shift Assay (Target Engagement) Enzymatic_Assay->CETSA Confirm in cells Acetate_Uptake 3. [14C]Acetate Uptake Assay (Metabolic Effect) CETSA->Acetate_Uptake Validate functional effect Western_Blot 4. Western Blot (Downstream Effects, e.g., Histone Acetylation) Acetate_Uptake->Western_Blot Assess downstream impact

Experimental Workflow for Inhibitor Validation

References

Safety Operating Guide

Proper Disposal of Ac-CoA Synthase Inhibitor1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Ac-CoA Synthase Inhibitor1 as a chemical waste product and consult your institution's specific disposal protocols. Although classified as non-hazardous, proper disposal is crucial for maintaining a safe laboratory environment.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound frequently used by researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.

Summary of Key Disposal Principles

While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it should not be disposed of as general waste. Laboratory chemicals, regardless of their hazard classification, require careful handling throughout their lifecycle, including disposal. The primary directive is to manage this substance through a designated chemical waste stream.

Quantitative Data and Physical Properties

A summary of the relevant physical and chemical properties of this compound is provided below. This information is essential for safe handling and in determining the appropriate disposal route.

PropertyValueReference
Molecular Formula C₂₀H₁₈N₄O₂S₂--INVALID-LINK--
Molecular Weight 410.51 g/mol --INVALID-LINK--
Appearance Light yellow to yellow solid--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--
Storage Store at -20°C as a solid--INVALID-LINK--

Step-by-Step Disposal Protocol

Follow these procedural steps for the safe and compliant disposal of this compound:

  • Initial Assessment : Confirm that the waste is indeed this compound. If it is a solution, identify the solvent used. This is critical as the disposal method for the solvent may be more stringent than for the inhibitor itself.

  • Segregation : Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's waste management guidelines. Keep it separate from hazardous materials such as flammable liquids, corrosives, and reactive chemicals.

  • Containerization :

    • Solid Waste : Collect the solid inhibitor in a clearly labeled, sealed container. The original product container is often suitable if it is in good condition.

    • Solutions : If the inhibitor is in a solvent (e.g., DMSO), it must be disposed of according to the procedures for that solvent. Collect in a designated, leak-proof, and compatible waste container.

    • Contaminated Materials : Any materials, such as pipette tips, gloves, or weighing paper, that have come into direct contact with the inhibitor should be collected in a designated, sealed waste bag or container for chemical waste.

  • Labeling : Label the waste container clearly with the full chemical name ("this compound") and, if in solution, the solvent and approximate concentration. Include the date of disposal.

  • Storage Pending Disposal : Store the sealed and labeled waste container in a designated satellite accumulation area for chemical waste. This area should be secure and away from general laboratory traffic.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal service to arrange for the collection of the waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow Start Start: Have Ac-CoA Synthase Inhibitor1 for Disposal IsSolid Is the waste solid inhibitor? Start->IsSolid SolidContainer Collect in a labeled, sealed container for solid chemical waste. IsSolid->SolidContainer Yes IsSolution Is the waste a solution? IsSolid->IsSolution No ContaminatedMaterials Are there contaminated lab supplies (gloves, tips, etc.)? SolidContainer->ContaminatedMaterials SolutionContainer Identify solvent. Dispose of as solvent waste in a labeled, sealed liquid waste container. IsSolution->SolutionContainer Yes IsSolution->ContaminatedMaterials No SolutionContainer->ContaminatedMaterials ContaminatedContainer Collect in a designated, sealed container for chemically contaminated solid waste. ContaminatedMaterials->ContaminatedContainer Yes Store Store waste in designated satellite accumulation area. ContaminatedMaterials->Store No ContaminatedContainer->Store ContactEHS Contact Environmental Health & Safety (EHS) for chemical waste pickup. Store->ContactEHS End End of Disposal Process ContactEHS->End

Caption: Disposal workflow for this compound.

By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment. Always prioritize your institution's specific protocols and consult with your EHS department when in doubt.

References

Essential Safety and Operational Guide for Handling Ac-CoA Synthase Inhibitor1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Ac-CoA Synthase Inhibitor1, a potent and reversible inhibitor of acetate-dependent acetyl-CoA synthetase 2 (ACSS2).[1] Adherence to these protocols is critical for minimizing exposure risk and maintaining experimental integrity.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is essential for accurate preparation of solutions and for understanding the compound's physical characteristics.

PropertyValueSource
CAS Number 508186-14-9[1][2][3]
Molecular Formula C₂₀H₁₈N₄O₂S₂[2][3][4]
Molecular Weight 410.51 g/mol [2][3][4]
Appearance Yellow solid[2]
Purity ≥98% (HPLC)[2]
Solubility DMSO: 50 mg/mL[2]
Ethanol: 2 mg/mL (Sonication recommended)[4]
Storage Temperature Powder: -20°C for 3 years[4]
In solvent: -80°C for 1 year[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required PPE varies depending on the laboratory activity.

ActivityRequired PPEBest Practices
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• N95 or higher Respirator• Perform in a certified chemical fume hood or ventilated balance enclosure.• Use anti-static weighing paper and tools to minimize dust generation.• Change gloves immediately if contaminated.[5]
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• Handle all solutions within a chemical fume hood.• Avoid splashing and aerosol generation.• Ensure caps (B75204) on vials and tubes are securely fastened.[5]
Cell Culture and In Vitro Assays • Nitrile Gloves• Lab Coat• Safety Glasses• Conduct all procedures in a certified biological safety cabinet (BSC).• Dispose of all contaminated media and consumables as chemical waste.[5]

Experimental Protocols

Stock Solution Preparation (e.g., 10 mM in DMSO):

  • Pre-weighing Preparation: Before handling the solid compound, ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder.

  • Solubilization: Add the appropriate volume of DMSO to the tube to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of the compound (MW: 410.51), add approximately 243.6 µL of DMSO.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle heating or sonication may be required.[4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months.[6]

General Handling and Disposal:

  • Handling: Avoid all personal contact, including inhalation of dust or aerosols.[7] For liquid preparations, handle carefully to avoid the formation of aerosols.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling. Change work clothes daily and whenever they are soiled with the compound.[8]

  • Spill Cleanup: In case of a spill, evacuate and secure the area. Wear appropriate PPE, including respiratory protection. For solid spills, carefully sweep up the material to avoid dust generation. For liquid spills, absorb with an inert material.[5]

  • Disposal: Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for chemical waste.

Operational Workflows

Visualizing the procedural steps for donning and doffing PPE is crucial for minimizing cross-contamination and ensuring personal safety.

PPE_Donning_Workflow cluster_donning Donning (Putting On) PPE gown 1. Gown/Lab Coat respirator 2. Respirator (if required) gown->respirator goggles 3. Goggles/Face Shield respirator->goggles gloves 4. Gloves goggles->gloves

Sequential process for correctly putting on PPE.

PPE_Doffing_Workflow cluster_doffing Doffing (Taking Off) PPE gloves_off 1. Gloves gown_off 2. Gown/Lab Coat gloves_off->gown_off goggles_off 3. Goggles/Face Shield gown_off->goggles_off respirator_off 4. Respirator (if used) goggles_off->respirator_off

Sequential process for safely removing PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-CoA Synthase Inhibitor1
Reactant of Route 2
Reactant of Route 2
Ac-CoA Synthase Inhibitor1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.